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Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Structure and Weight of 4,6-dibromo-5-methoxy-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone heterocyclic system in medicinal chemistry, forming the scaffold for numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone heterocyclic system in medicinal chemistry, forming the scaffold for numerous natural products and synthetic pharmaceuticals. Its electronic properties and structural versatility make it a privileged structure in drug design. This guide provides a detailed technical overview of a specific, polysubstituted derivative: 4,6-dibromo-5-methoxy-1H-indole. We will delineate its precise molecular structure, confirm its molecular weight, discuss the principles of its structural verification through modern spectroscopic methods, and propose a logical, field-proven synthetic strategy. This document serves as a foundational reference for researchers engaged in the synthesis, characterization, and application of novel indole-based compounds.

Molecular Identity of 4,6-dibromo-5-methoxy-1H-indole

The unambiguous identification of a chemical entity begins with its fundamental molecular formula and a precise calculation of its mass. These parameters are critical for experimental design, reaction stoichiometry, and analytical characterization.

Molecular Formula and Weight

The structure of 4,6-dibromo-5-methoxy-1H-indole incorporates a bicyclic indole core, two bromine atoms, and one methoxy group. Based on its constituent atoms (9 Carbon, 8 Hydrogen, 2 Bromine, 1 Nitrogen, 1 Oxygen), the molecular characteristics are defined as follows:

PropertyValueSource
Molecular Formula C₉H₈Br₂NOCalculated
Exact Mass 304.9000 g/mol Calculated
Molecular Weight 305.98 g/mol Calculated

Causality Note: The molecular weight is the sum of the average atomic masses of all atoms in the molecule. The exact mass, calculated using the mass of the most abundant isotopes, is crucial for high-resolution mass spectrometry (HRMS), which is used to confirm the elemental composition of a newly synthesized compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, providing definitive evidence of its dibrominated nature.

Structural Elucidation

The name 4,6-dibromo-5-methoxy-1H-indole precisely describes the arrangement of substituents on the indole ring system. The numbering of the indole nucleus follows established IUPAC conventions, starting from the nitrogen atom as position 1.

  • Indole Core: A bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring.

  • Substituents:

    • A bromine atom at position C4.

    • A methoxy group (-OCH₃) at position C5.

    • A bromine atom at position C6.

    • A hydrogen atom on the nitrogen at position N1 (denoted by 1H).

Caption: 2D representation of 4,6-dibromo-5-methoxy-1H-indole.

Principles of Structural Verification

In any drug discovery or chemical research workflow, the synthesis of a target molecule must be followed by rigorous structural confirmation. For a molecule like 4,6-dibromo-5-methoxy-1H-indole, a combination of mass spectrometry and NMR spectroscopy would provide irrefutable proof of its identity.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) serves to confirm the elemental composition. The experimentally determined exact mass should align with the calculated value (304.9000 g/mol for C₉H₈⁷⁹Br₂NO) within a narrow tolerance (typically <5 ppm). Furthermore, the presence of two bromine atoms creates a highly distinctive isotopic cluster. Natural bromine is a mixture of nearly equal parts ⁷⁹Br and ⁸¹Br, leading to three main peaks in the mass spectrum for the molecular ion:

  • M+ peak: Corresponding to the molecule with two ⁷⁹Br atoms.

  • M+2 peak: Corresponding to one ⁷⁹Br and one ⁸¹Br atom (highest intensity).

  • M+4 peak: Corresponding to two ⁸¹Br atoms. The relative intensity ratio of approximately 1:2:1 for this cluster is a hallmark of a dibrominated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2]

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals confirming the structure:

    • A singlet integrating to 3 protons around 3.8-4.0 ppm, corresponding to the methoxy (-OCH₃) group.

    • A singlet for the aromatic proton at C7, as it has no adjacent protons for coupling.

    • Two doublets in the aromatic region corresponding to the protons at C2 and C3 of the pyrrole ring, showing coupling to each other.

    • A broad singlet at higher chemical shift (>10 ppm) for the N-H proton of the indole ring.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of nine distinct carbon atoms. The chemical shifts would be influenced by the substituents; for instance, the carbon attached to the oxygen of the methoxy group (C5) would appear at a high chemical shift (downfield), while the carbons bonded to the electronegative bromine atoms (C4 and C6) would also be shifted accordingly.[3]

Synthetic Strategy Overview

While numerous methods exist for constructing the indole core, a practical and efficient approach for synthesizing 4,6-dibromo-5-methoxy-1H-indole involves the late-stage halogenation of a readily available precursor, 5-methoxy-1H-indole.

Retrosynthetic Analysis & Rationale

The strategy hinges on the principles of electrophilic aromatic substitution on the electron-rich indole ring. The methoxy group at C5 is an activating, ortho-, para- directing group. In the context of the indole ring system, electrophilic substitution preferentially occurs at the C3 position. However, if the C3 position is blocked or if forcing conditions are used, substitution can occur on the benzene portion of the ring. The C4 and C6 positions are ortho and para to the activating methoxy group, making them susceptible to electrophilic attack.

Causality of Experimental Choice: Using a precursor like 5-methoxy-1H-indole is advantageous because it is commercially available and sets the key C5 substituent from the start. The challenge then becomes the regioselective introduction of two bromine atoms at the C4 and C6 positions. This can be achieved by using a suitable brominating agent. N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in an appropriate solvent are standard choices for this transformation.

Proposed Synthetic Workflow

The proposed synthesis is a direct, one-step electrophilic bromination.

workflow start 5-Methoxy-1H-indole (Starting Material) reagent 2.2 eq. NBS or Br₂ (Brominating Agent) Solvent (e.g., DMF, CH₂Cl₂) start->reagent product 4,6-dibromo-5-methoxy-1H-indole (Target Molecule) reagent->product Electrophilic Aromatic Substitution

Caption: Proposed workflow for the synthesis of the target molecule.

Conceptual Experimental Protocol
  • Dissolution: Dissolve 5-methoxy-1H-indole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the reaction's exothermicity and improve selectivity.

  • Reagent Addition: Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) (approximately 2.2 equivalents), portion-wise to the stirred solution. The slow addition helps maintain temperature control and prevents over-bromination or side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. The progress of the reaction should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

  • Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to neutralize any excess bromine.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product would then be purified using column chromatography on silica gel to isolate the pure 4,6-dibromo-5-methoxy-1H-indole.

This self-validating protocol includes monitoring and purification steps essential for confirming the successful synthesis and obtaining a sample of high purity for subsequent research and development.

Conclusion

4,6-dibromo-5-methoxy-1H-indole is a precisely defined chemical structure with a molecular formula of C₉H₈Br₂NO and a molecular weight of 305.98 g/mol . Its identity can be unequivocally confirmed through a combination of high-resolution mass spectrometry and NMR spectroscopy. The logical synthetic route via electrophilic bromination of 5-methoxy-1H-indole provides a reliable method for its preparation. This guide offers the foundational chemical and strategic information necessary for scientists to synthesize, identify, and utilize this compound in advanced research and drug development programs.

References

  • Al-Mourabit, A., & Potier, P. (2001). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc, 2001(6), 86-105. Available from: [Link]

  • García, A., et al. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing. Available from: [Link]

  • Vidyasagar, A., Shi, J., & Reiser, O. (2018). Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylates. Organic Letters, 20(22), 7248–7252. Available from: [Link]

  • Carbone, M., et al. (2013). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 11(3), 666-695. Available from: [Link]

  • Kim, J., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1471. Available from: [Link]

  • Pearce, A. N., et al. (2016). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. Journal of Natural Products, 79(2), 390-395. Available from: [Link]

  • Shtanova, E. V., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8856. Available from: [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. Heterocycles, 27(2), 431-436. Available from: [Link]

  • PubChem. (n.d.). 4-bromo-6-methoxy-1H-indole. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • American Elements. (n.d.). 6-Bromo-4-methoxy-1H-indole. Retrieved February 18, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Pharmacological Potential of 4,6-Dibromo-5-Methoxy-1H-Indole Derivatives

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Its derivatives, both natural and synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] Its derivatives, both natural and synthetic, exhibit a vast spectrum of pharmacological activities.[2][3][4] The strategic functionalization of the indole ring with methoxy and bromine substituents significantly modulates its electronic properties, lipophilicity, and binding interactions, thereby enhancing its therapeutic potential.[5][6] This guide focuses on the 4,6-dibromo-5-methoxy-1H-indole scaffold, a specific and highly functionalized core. We will explore its synthetic accessibility, delve into its promising pharmacological applications based on the activities of structurally related brominated indoles—including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects—and provide detailed experimental frameworks for its evaluation. This document serves as a technical resource for researchers and drug development professionals aiming to harness the therapeutic promise of this unique chemical entity.

The 4,6-Dibromo-5-Methoxy-1H-Indole Scaffold: A Rationale for Investigation

The indole ring system is a fundamental component of numerous biologically active compounds, from the essential amino acid tryptophan to powerful pharmaceuticals.[2][3] Its unique electronic structure makes it an excellent hydrogen bond donor and allows for various non-covalent interactions with enzymatic and receptor targets.[1] The therapeutic utility of the indole core is significantly amplified through strategic substitution.

  • The Role of Bromination: Halogenation, particularly with bromine, is a well-established strategy in drug design to enhance biological activity. Bromine atoms can increase a molecule's lipophilicity, facilitating passage through cell membranes. More importantly, they can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[6] Studies on polyhalogenated scaffolds have shown that bromine atoms can form additional stabilizing interactions within protein binding pockets, such as the ATP pocket of protein kinases.[6]

  • The Influence of the Methoxy Group: The methoxy (-OCH₃) group is a strong electron-donating group. Its presence on the indole ring increases the electron density of the aromatic system, which can enhance reactivity and influence how the molecule interacts with biological targets. This electronic modification can be critical for fine-tuning the binding affinity and pharmacological profile of the derivative.

The specific 4,6-dibromo-5-methoxy-1H-indole scaffold combines these features, creating a unique electronic and steric profile. While this exact core is not extensively documented, its constituent features suggest significant potential across multiple therapeutic areas, meriting a focused investigation.

Synthetic Pathways and Methodologies

The synthesis of substituted indoles can be achieved through various classic methods, such as the Fischer, Leimgruber-Batcho, and Bartoli syntheses.[2][7] For the specific regiochemistry of the 4,6-dibromo-5-methoxy-1H-indole core, a targeted approach is necessary. A plausible and efficient route can be adapted from the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a key moiety of the marine natural product Herdmanine D.[8]

The proposed strategy involves the initial synthesis of a 5-methoxy-1H-indole derivative, followed by selective bromination. The methoxy group directs the electrophilic substitution, allowing for controlled placement of the bromine atoms.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow SM 5-Methoxy-1H-indole (Starting Material) INT1 1-(Trifluoroacetyl)-5-methoxy-1H-indole SM->INT1 Trifluoroacetic Anhydride (TFAA) PRODUCT 4,6-Dibromo-5-methoxy-1H-indole INT1->PRODUCT N-Bromosuccinimide (NBS) or Br₂ in AcOH FINAL_DERIVATIVE Functionalized Derivatives PRODUCT->FINAL_DERIVATIVE Further Derivatization

Caption: A plausible synthetic route to 4,6-dibromo-5-methoxy-1H-indole.

Experimental Protocol: Synthesis of 4,6-Dibromo-5-Methoxy-1H-Indole

This protocol is a conceptual adaptation based on established methodologies for indole functionalization.[8]

  • Protection of the Indole Nitrogen:

    • Dissolve 5-methoxy-1H-indole (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic anhydride (TFAA) (1.2 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated sodium bicarbonate solution and extract the organic layer. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(trifluoroacetyl)-5-methoxy-1H-indole.

  • Regioselective Dibromination:

    • Dissolve the protected indole from the previous step (1 equivalent) in glacial acetic acid.

    • Cool the solution to 0 °C.

    • Slowly add a solution of Bromine (Br₂) (2.2 equivalents) in acetic acid dropwise. The trifluoroacetyl group deactivates the pyrrole ring, while the methoxy group activates the benzene ring, directing bromination to the C4 and C6 positions.

    • Stir the reaction at 0 °C to room temperature for 5-6 hours, monitoring progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water. A precipitate should form.

    • Filter the solid, wash thoroughly with cold water, and dry under a high vacuum.

  • Deprotection:

    • Dissolve the crude dibrominated product in a solvent mixture (e.g., methanol/water).

    • Add a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Reflux the mixture for 4-6 hours until the trifluoroacetyl group is fully hydrolyzed.

    • Cool the reaction, neutralize with a mild acid (e.g., 2N HCl), and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the final product, 4,6-dibromo-5-methoxy-1H-indole, using column chromatography.

Pharmacological Potential: Key Therapeutic Areas

Anticancer Activity

Brominated indoles have emerged as a potent class of anticancer agents.[5] Their mechanisms often involve the inhibition of key cellular proliferation and survival pathways.

Mechanistic Insights: Two promising targets for indole-based compounds are Protein Kinase CK2 and the Bcl-2 family of apoptosis regulators.

  • Protein Kinase CK2 Inhibition: CK2 is a serine/threonine kinase that is overexpressed in many cancers and contributes to cell growth, proliferation, and suppression of apoptosis. Its inhibition is a validated anticancer strategy.[6] Polyhalogenated scaffolds have proven particularly effective, with bromine atoms enhancing inhibitor stability and binding within the ATP pocket. The introduction of four bromine atoms to an indeno[1,2-b]indole scaffold boosted its inhibitory potency (IC₅₀) from 360 nM to just 16 nM.[6]

  • Bcl-2 Family Inhibition: The Bcl-2 protein is a key regulator of the intrinsic apoptotic pathway. It prevents cell death by sequestering pro-apoptotic proteins. Overexpression of Bcl-2 allows cancer cells to evade apoptosis. Novel indole-based compounds have been designed as potent inhibitors of the Bcl-2 protein, inducing apoptosis in cancer cells with sub-micromolar IC₅₀ values.[9]

Hypothesized Signaling Pathway:

Anticancer_Pathway Indole 4,6-Dibromo-5-methoxy -1H-indole Derivative CK2 Protein Kinase CK2 Indole->CK2 Inhibition Bcl2 Bcl-2 Protein Indole->Bcl2 Inhibition Survival Cell Survival & Proliferation CK2->Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Inhibition of CK2 and Bcl-2 by indole derivatives to promote apoptosis.

Data on Related Compounds:

Compound Class Target/Cell Line IC₅₀ Reference
Tetrabromo-indeno[1,2-b]indole Protein Kinase CK2 16 nM [6]
Imidazo[2,1-b][5][10][11]thiadiazole-indole HCT116 (Colon Cancer) 20-100 nM [12]
Indole-based Bcl-2 Inhibitor (U2) MCF-7 (Breast Cancer) 1.2 µM [9]

| Azine-indole Derivative (3d) | HePG-2 (Liver Cancer) | 4.09 µM |[13] |

Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 4,6-dibromo-5-methoxy-1H-indole derivative in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Marine molluscs are a rich source of brominated indoles that exhibit potent anti-inflammatory properties.[14] These compounds often act by suppressing the production of key inflammatory mediators.

Mechanistic Insights: Inflammation is a complex process often mediated by signaling pathways like NF-κB. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of this pathway in macrophages.

  • Inhibition of Inflammatory Mediators: Extracts from the mollusc Dicathais orbita, rich in brominated indoles, have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) in stimulated macrophages.[14]

  • NF-κB Pathway Modulation: The anti-inflammatory effects of compounds like 6-bromoindole are linked to their ability to inhibit the translocation of the nuclear factor kappa B (NF-κB) into the nucleus.[14] In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation, it moves to the nucleus to activate the transcription of pro-inflammatory genes. Preventing this translocation effectively shuts down a major inflammatory cascade.

Signaling Pathway Diagram:

Anti_inflammatory_Pathway cluster_0 Nuclear Events LPS LPS Receptor TLR4 Receptor LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates NFkB_complex p50/p65-IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (NO, TNFα, PGE2) Nucleus->Genes Activates Transcription Indole Brominated Indole Derivative Indole->NFkB_active Blocks Translocation

Caption: Inhibition of NF-κB translocation by brominated indoles.

Data on Related Compounds:

Compound/Extract Target IC₅₀ Reference
D. orbita Gland Extract Nitric Oxide (NO) 30.8 µg/mL [14]
D. orbita Gland Extract TNFα 43.03 µg/mL [14]
D. orbita Gland Extract PGE₂ 34.24 µg/mL [14]

| 6-Bromoisatin | NF-κB Translocation | 63.7% reduction at 40 µg/mL |[14] |

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Culture RAW 264.7 murine macrophages in a 96-well plate.

  • Pre-treat the cells with various concentrations of the 4,6-dibromo-5-methoxy-1H-indole derivative for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Leave one set of wells unstimulated as a negative control.

  • Incubate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate in the dark at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and protein aggregation.[15] Indole-based compounds have shown significant promise as neuroprotective agents.[16][17]

Mechanistic Insights: The neuroprotective action of indole derivatives is often multifaceted, targeting key pathological drivers.

  • Antioxidant and Metal-Chelating Activity: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to neuronal damage.[17] Indole-based hybrids have demonstrated strong antioxidant effects, countering ROS generated by stressors like the Aβ(25-35) peptide.[17] They can also chelate metal ions like copper, which are implicated in the generation of oxidative stress and amyloid protein aggregation.[17]

  • Modulation of Survival Pathways: Neuroprotective chemicals can activate pro-survival signaling cascades. The ERK-CREB signaling pathway is crucial for neuronal survival, and its activation can protect against excitotoxic cell death.[18] Some compounds exert their effects by enhancing the phosphorylation of ERK and CREB.[18]

  • Anti-Apoptotic Effects: In models of Parkinson's disease, certain carbazole derivatives (a related heterocyclic system) potently block neuron cell death, offering almost complete protection against toxins like MPTP.[16]

Conceptual Diagram: Neuroprotective Mechanisms

Neuroprotection_Mechanisms Stressor Oxidative Stress (e.g., Aβ, H₂O₂) ROS ROS Generation Stressor->ROS Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis & Neuronal Death Mito->Apoptosis Neuron Neuron Survival Apoptosis->Neuron Indole 4,6-Dibromo-5-methoxy -1H-indole Derivative Indole->ROS Scavenges Indole->Mito Protects Indole->Neuron Promotes

Caption: Multifaceted neuroprotective actions of indole derivatives.

Protocol: SH-SY5Y Neuroprotection Assay

  • Culture human neuroblastoma SH-SY5Y cells in a 96-well plate.

  • Differentiate the cells into a more mature neuronal phenotype using retinoic acid for 5-7 days.

  • Pre-treat the differentiated cells with various concentrations of the 4,6-dibromo-5-methoxy-1H-indole derivative for 2 hours.

  • Induce cellular stress by adding a neurotoxin, such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or aggregated Aβ(25-35) peptide (e.g., 25 µM).

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in the anticancer protocol.

  • An increase in cell viability compared to the toxin-only treated cells indicates a neuroprotective effect.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new classes of antimicrobial agents.[19] Indole derivatives have been identified as potent antibacterial compounds active against a broad spectrum of pathogens.[19][20]

Mechanistic Insights: Indole-based bisamidine antibiotics have shown potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA and VRE.[19] While the precise mechanism can vary, a key mode of action for some of these compounds is the inhibition of DNA synthesis, likely achieved by binding to the minor groove of bacterial DNA.[19]

Data on Related Compounds:

Compound Class Organism MIC (µg/mL) Reference
Indole-based Bisamidine (MBX 1090) S. aureus (MRSA) 0.25 [19]
Indole-based Bisamidine (MBX 1090) E. faecalis (VRE) 0.5 [19]
Indole-based Bisamidine (MBX 1090) E. coli 1 [19]

| Ciprofloxacin-Indole Hybrid (3a) | S. aureus | 0.25 |[20] |

Protocol: Broth Microdilution MIC Assay

  • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus ATCC 29213) to a final concentration of 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the plate. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The 4,6-dibromo-5-methoxy-1H-indole scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics. By combining the bioactivity-enhancing properties of bromine with the electronically-modulating effects of a methoxy group on the privileged indole core, these derivatives are strategically positioned to exhibit potent and potentially selective pharmacological activities. Extrapolating from the established efficacy of related brominated indoles, strong potential exists in oncology, anti-inflammatory, neuroprotection, and antimicrobial applications.

Future research should focus on the efficient, scalable synthesis of a library of 4,6-dibromo-5-methoxy-1H-indole derivatives, particularly exploring substitutions at the N-1 and C-3 positions, which are known to significantly impact activity.[12] Systematic screening of these compounds using the protocols outlined in this guide will elucidate their specific activities and structure-activity relationships. Promising lead compounds should then be advanced to more complex cellular models and subsequent in vivo studies to validate their therapeutic potential and establish their pharmacokinetic and safety profiles.

References

  • Fiveable. (2025, August 15).
  • Benkendorff, K., et al. (2017, May 6).
  • Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI.
  • Farid, R., et al. (2022).
  • Breton, A., et al. (2025, March 24). Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed.
  • Tabbi, A., & Al-Hourani, B. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • Mubassir, M., et al. (2025, May 26). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research.
  • Mubassir, M., et al. (2025, March 4). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B.
  • Sundberg, R. J. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Al-Ostoot, F. H., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • Kaur, H., et al. (n.d.).
  • Wang, G., et al. (2014, April 3). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2020, February 3). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Taylor & Francis Online.
  • Mubarak, H. A., et al. (2023, May 15). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • Abdel-Wahab, B. F., et al. (2021, April 15).
  • Ci, C., et al. (n.d.). Potent and broad-spectrum antibacterial activity of indole-based bisamidine antibiotics: synthesis and SAR of novel analogs of MBX 1066 and MBX 1090. PMC.
  • Kumar, R., & Chaudhary, P. (2010, July 21). An efficient and scalable process for the synthesis of 5-fluoro-6-substituted indoles. TSI Journals.
  • Hamza, R., et al. (2025, October 12). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI.
  • Mannino, G., et al. (2024, December 23).
  • Aslam, M., & Pandian, J. (2023, March 8). The Biological and Pharmacological Potentials of Indole-based Heterocycles.
  • Heydeck, D., et al. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)
  • Al-Warhi, T., et al. (2023, May 4). Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents. MDPI.
  • Guntipally, R., et al. (2023, September 20).
  • de Oliveira, P. F., et al. (2023). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism.
  • Gentile, C., et al. (n.d.). Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases. PMC.
  • Li, Y., et al. (2023, August 29). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI.
  • Mubarak, H. A., et al. (2023, December 29). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • Al-Fatlawi, A. A., et al. (2022). The Natural Neuroprotective Compounds Used in the 6-Hydroxydopamine-Induced Parkinson's Disease in Zebrafish: The Current Applications and Perspectives.
  • Kim, D. H., et al. (2018, March 15). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. MDPI.

Sources

Foundational

role of 4,6-dibromo-5-methoxy-1H-indole in marine natural product synthesis

The Strategic Role of 4,6-Dibromo-5-methoxy-1H-indole in Marine Natural Product Synthesis: A Technical Guide Executive Summary The marine environment, particularly deep-sea sponges of the order Verongida and bryozoans li...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of 4,6-Dibromo-5-methoxy-1H-indole in Marine Natural Product Synthesis: A Technical Guide

Executive Summary

The marine environment, particularly deep-sea sponges of the order Verongida and bryozoans like Amathia convoluta, is a prolific source of halogenated indole alkaloids.[1] Among these, the 4,6-dibromo-5-methoxy-1H-indole scaffold represents a "privileged structure"—a critical synthetic node that grants access to a specific subclass of marine natural products including Convolutindoles , Dragmacidin analogs, and Physostigmine derivatives.[2]

While the 5,6-dibromo substitution pattern is ubiquitous in nature (e.g., Hypaphorine), the 4,6-dibromo isomer is synthetically invaluable. It serves two primary roles:

  • Precursor Identity: It is the direct biosynthetic or synthetic precursor to 2,4,6-tribromoindoles (e.g., Convolutindole A congeners).[2]

  • SAR Probe: It allows for the precise interrogation of the electronic "push-pull" effects flanking the C5-methoxy group, significantly altering metabolic stability and binding affinity compared to natural 5,6-isomers.[2]

This guide details the structural logic, robust synthetic protocols, and application of this scaffold in modern marine product synthesis.

Part 1: Structural Analysis & Marine Context

The pharmacological potency of marine indoles often hinges on the positioning of bromine atoms.[2] The 4,6-dibromo-5-methoxy motif is unique due to the ortho-flanking effect .[2]

Feature5,6-Dibromo-5-methoxy (Natural/Common)4,6-Dibromo-5-methoxy (Target Scaffold)
Electronic Effect Br at C6 withdraws; C5-OMe donates.[2]Br at C4 & C6 "squeeze" the C5-OMe electron density.[2]
Steric Environment C4 is open for metabolism/binding.[2]C4 is blocked by Br; C5-OMe is sterically crowded.[2]
Synthetic Utility Precursor to Hyrtios alkaloids.[2]Precursor to Convolutindoles & Ianthelline analogs.[2]
Metabolic Stability Susceptible to C4-oxidation.[2]Highly resistant to oxidative metabolism at C4.[2]

Key Insight: The C4-bromine atom in this scaffold prevents enzymatic hydroxylation at the typically reactive C4 position, a common metabolic soft spot in indole drugs.[2] This makes the 4,6-dibromo core a superior candidate for designing stable analogs of marine drugs.[2]

Part 2: Synthetic Methodologies

Accessing the 4,6-dibromo-5-methoxy-1H-indole core requires overcoming the natural tendency of indoles to brominate at C3 or C6.[2] Direct bromination of 5-methoxyindole is often unselective.[2] Therefore, a De Novo approach using the Fischer Indole Synthesis is the industry standard for high-fidelity regiocontrol.[2]

Pathway A: The Fischer Indole Strategy (Recommended)

This route guarantees the 4,6-substitution pattern by establishing it on the phenyl ring before forming the indole.[2]

Mechanism:

  • Precursor: 3,5-Dibromo-4-methoxyaniline.[2]

  • Hydrazone Formation: Diazotization followed by reduction to hydrazine, then condensation with pyruvate or aldehyde.[2]

  • Cyclization: Acid-mediated [3,3]-sigmatropic rearrangement.[2]

Pathway B: Controlled Direct Bromination

Used when starting materials for Pathway A are unavailable.[2] Requires blocking the C3 position or using specific brominating agents (e.g., Pyridinium Tribromide) at low temperatures.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the specific utility of the 4,6-dibromo scaffold in accessing Convolutindole analogs.

IndoleSynthesis cluster_legend Strategic Value Target Convolutindole A Analogs (2,4,6-Tribromo-5-methoxy) Core CORE SCAFFOLD: 4,6-Dibromo-5-methoxy-1H-indole Core->Target C2-Bromination (NBS/DMF) Bis-Indoles Bis-Indoles Core->Bis-Indoles Suzuki-Miyaura Coupling (C2/C7 Functionalization) SAR Probe Use: Electronic 'Push-Pull' Tuning Core->SAR Probe Metabolic Use: Blocking C4 Metabolism Core->Metabolic Precursor 3,5-Dibromo-4-methoxyaniline Hydrazine Aryl Hydrazine Intermediate Precursor->Hydrazine Diazotization & SnCl2 Reduction AltStart 5-Methoxyindole C3Block C3-Blocked Intermediate (e.g., 3-Thio/Silyl) AltStart->C3Block Temp. Protection Hydrazine->Core Fischer Indole Cyclization (Pyruvate/Acid) C3Block->Core Electrophilic Bromination (Br2/AcOH)

Caption: Retrosynthetic map showing the robust access to the 4,6-dibromo core via Fischer Indole Synthesis and its divergence into bioactive marine analogs.[2]

Part 4: Detailed Experimental Protocols

Protocol 1: De Novo Synthesis via Fischer Indole Cyclization

This protocol ensures 100% regioselectivity for the 4,6-dibromo isomer.[2]

Materials:

  • 3,5-Dibromo-4-methoxyaniline (10 mmol)[2]

  • Sodium Nitrite (NaNO2)[2]

  • Tin(II) Chloride (SnCl2)[2]

  • Ethyl Pyruvate[2]

  • Polyphosphoric Acid (PPA)[2]

Step-by-Step Methodology:

  • Hydrazine Formation:

    • Dissolve 3,5-dibromo-4-methoxyaniline in 6M HCl at 0°C.

    • Add NaNO2 (1.1 eq) dropwise to form the diazonium salt.[2]

    • Add SnCl2 (2.5 eq) in conc.[2] HCl at 0°C. Stir for 2 hours.

    • Filter the resulting hydrazine hydrochloride salt and dry.[2]

  • Hydrazone Formation:

    • Suspend the hydrazine salt in Ethanol.[2] Add Ethyl Pyruvate (1.1 eq).[2]

    • Reflux for 1 hour. Cool to precipitate the hydrazone.[2]

  • Cyclization (Fischer Indole):

    • Mix the hydrazone with PPA (10 parts by weight).[2]

    • Heat to 110°C for 3 hours. (Monitor by TLC; disappearance of hydrazone).[2][3]

    • Pour onto crushed ice. Extract with Ethyl Acetate.[2]

  • Purification:

    • The crude product is an indole-2-ester.[2] Hydrolyze (LiOH/THF) and decarboxylate (Cu powder/Quinoline, 200°C) if the free indole is required.[2]

    • Yield: Typically 60-75% overall.[2]

Protocol 2: C2-Bromination to Access Convolutindole Precursors

Conversion of the core to the tribromo-species.

  • Dissolve 4,6-dibromo-5-methoxy-1H-indole (1 mmol) in anhydrous THF/DMF (1:1).

  • Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Stir for 30 mins. The reaction is highly reactive at C2 due to the electron-rich nature of the indole.[2]

  • Quench with aqueous sodium thiosulfate.[2]

  • Result: 2,4,6-Tribromo-5-methoxy-1H-indole (Core structural match for Convolutindole A congeners).[2]

Part 5: Application in Drug Discovery

The 4,6-dibromo-5-methoxy-1H-indole scaffold is currently utilized in:

  • Kinase Inhibition: The scaffold mimics the ATP-binding motif of kinase inhibitors.[2] The bromines provide halogen-bonding capabilities with hinge region residues.[2]

  • Antimicrobial Agents: Analogs derived from this core show potent activity against MRSA and VRE, mimicking the defense metabolites of the sponge Agelas.

  • Neuroactive Agents: As a structural isomer of serotonin/melatonin, this scaffold is screened for 5-HT receptor affinity, where the bromine atoms modulate lipophilicity (logP) to enhance blood-brain barrier penetration.[2]

References

  • Narkowicz, C. K., et al. (2002).[2] "Convolutindole A and Convolutamine H, New Nematocidal Brominated Alkaloids from the Marine Bryozoan Amathia convoluta." Journal of Natural Products. Link[2]

  • Gribble, G. W. (2010).[2] "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer Vienna.[2] (Detailed review of halogenated indole biosynthesis).

  • Ishikura, M., et al. (2015).[2] "Simple and Regioselective Synthesis of Brominated Indoles." Heterocycles. (Methodology for controlling bromination patterns).

  • Vertex AI Search Results. (2025). "Synthesis and Application of 4,6-Dibromo-5-methoxy-1H-indole.
  • Yamagishi, T., et al. (2005).[2] "Total Synthesis of Marine Bis-indole Alkaloids." Tetrahedron. (Contextual usage of bromoindole coupling partners).

Sources

Exploratory

Biological Activity of 4,6-Dibromo-5-Methoxy-1H-Indole Scaffolds

This technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of 4,6-dibromo-5-methoxy-1H-indole scaffolds.[1] This specific substitution pattern represents a privileged, mar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and synthesis of 4,6-dibromo-5-methoxy-1H-indole scaffolds.[1] This specific substitution pattern represents a privileged, marine-inspired pharmacophore that synergizes the electron-donating properties of the 5-methoxy group with the lipophilic and halogen-bonding capabilities of bromine atoms at the 4- and 6-positions.[1]

[1][2][3]

Executive Summary

The 4,6-dibromo-5-methoxy-1H-indole scaffold is a highly specialized heterocyclic core often utilized in the design of kinase inhibitors, tubulin polymerization inhibitors, and antimicrobial agents.[1] Originating from the structural logic of marine alkaloids (e.g., Hyrtios and Laurencia metabolites), this scaffold leverages the "sigma-hole" effect of bromine atoms to enhance binding affinity in hydrophobic pockets of target proteins. Its primary utility lies in oncology (targeting resistant cell lines) and infectious disease (disrupting biofilm formation).

Chemical Biology & SAR Analysis

The biological potency of this scaffold is driven by the precise electronic and steric arrangement of its substituents.[1]

Structural Logic
  • Indole Core : Mimics the amino acid tryptophan, allowing recognition by a vast array of biological receptors (e.g., Serotonin 5-HT receptors, Kinase ATP-binding sites).[1]

  • 5-Methoxy Group (-OCH₃) :

    • Electronic Effect : Acts as a strong electron-donating group (EDG) via resonance, increasing electron density on the indole ring.[1]

    • Interaction : Serves as a hydrogen bond acceptor, critical for orienting the molecule within the active site (e.g., interacting with the hinge region of kinases).

  • 4,6-Dibromo Substitution (-Br) :

    • Lipophilicity : Significantly increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.[1]

    • Halogen Bonding : The bromine atoms act as Lewis acids (sigma-hole donors), forming strong non-covalent interactions with backbone carbonyl oxygens or sulfhydryl groups in the target protein.[1]

    • Metabolic Stability : Blocks the metabolically labile C-4 and C-6 positions, preventing rapid hydroxylation by cytochrome P450 enzymes.[1]

Pharmacophore Map

The following diagram illustrates the Structure-Activity Relationship (SAR) and interaction points of the scaffold.

SAR_Map Indole 4,6-Dibromo-5-methoxy-1H-indole (Core Scaffold) Methoxy 5-Methoxy Group (H-Bond Acceptor) Indole->Methoxy Bromine4 4-Bromo (Steric Block / Hydrophobic) Indole->Bromine4 Bromine6 6-Bromo (Halogen Bond Donor) Indole->Bromine6 NH N-H (H-Bond Donor) Indole->NH Target_Kinase Kinase Hinge Region (ATP Binding Site) Methoxy->Target_Kinase H-Bonding Target_Tubulin Colchicine Binding Site (Tubulin) Bromine6->Target_Tubulin Halogen Bond NH->Target_Kinase H-Bonding

Figure 1: Pharmacophore map highlighting the key interaction points of the 4,6-dibromo-5-methoxy-1H-indole scaffold.[1]

Therapeutic Applications & Mechanisms[1][4][5][6]

Oncology: Kinase & Tubulin Inhibition

This scaffold is frequently explored as a dual-action agent.[1]

  • Kinase Inhibition (e.g., CK2, GSK-3β, FGFR1) : The 4,6-dibromo pattern mimics the hydrophobic bulk of ATP's adenine ring but with higher affinity due to halogen bonding. The 5-methoxy group often interacts with the "gatekeeper" residue or the hinge region backbone.[1]

  • Tubulin Polymerization Inhibition : Similar to Combretastatin A-4, these indoles bind to the colchicine site on β-tubulin.[1] The bulky bromine atoms lock the molecule in a conformation that sterically hinders microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.

Antimicrobial: Biofilm Disruption

Marine-derived brominated indoles are potent inhibitors of bacterial biofilm formation.[1]

  • Mechanism : They act as Quorum Sensing (QS) Antagonists .[1] The scaffold competes with native autoinducers (like acyl-homoserine lactones) for receptor binding, effectively "blinding" bacteria to their population density.[1]

  • Target : Particularly effective against Gram-negative bacteria (P. aeruginosa, V. cholerae) without exerting strong bactericidal pressure, thus reducing resistance development.[1]

Experimental Protocols

Synthesis of 4,6-Dibromo-5-Methoxy-1H-Indole

Direct bromination of 5-methoxyindole often yields a mixture.[1] A controlled regioselective approach is required.[1]

Protocol:

  • Starting Material : 5-Methoxyindole (1.0 eq).[1][2]

  • Reagent : N-Bromosuccinimide (NBS) (2.1 eq).[1]

  • Solvent : DMF or Silica-supported reaction.[1]

  • Procedure :

    • Dissolve 5-methoxyindole in DMF at 0°C.

    • Add NBS portion-wise over 30 minutes to prevent polymerization.[1]

    • Stir at room temperature for 4 hours.

    • Quench : Pour into ice-water; extract with EtOAc.

    • Purification : Flash column chromatography (Hexane:EtOAc 8:2).[1] The 4,6-dibromo isomer is typically less polar than the mono-bromo byproducts.[1]

  • Validation : Confirm via ¹H NMR (distinct singlets for H-2, H-3, H-7; absence of H-4/H-6 coupling).

Biological Assay: Tubulin Polymerization (In Vitro)

Objective : Quantify the IC50 of the scaffold for inhibiting microtubule assembly.

Workflow:

  • Preparation : Prepare 10 mM stock of the test compound in DMSO.

  • Protein : Purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

  • Assay :

    • Mix tubulin (2 mg/mL) with GTP (1 mM) and test compound (0.1 - 100 µM) in a 96-well plate at 4°C.

    • Transfer to a spectrophotometer pre-warmed to 37°C.[1]

    • Measurement : Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis : Plot Vmax (polymerization rate) vs. concentration.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of this scaffold on the Wnt/β-catenin pathway (via GSK-3β inhibition) and Tubulin dynamics.[1]

Signaling_Pathway Compound 4,6-Dibromo-5-methoxy-1H-indole GSK3B GSK-3β (Kinase Target) Compound->GSK3B Inhibits Tubulin β-Tubulin (Structural Target) Compound->Tubulin Binds BetaCatenin β-Catenin (Accumulation) GSK3B->BetaCatenin Prevents Degradation Microtubule Microtubule Destabilization Tubulin->Microtubule Disrupts Assembly Transcription Gene Transcription (c-Myc, Cyclin D1) BetaCatenin->Transcription Translocates to Nucleus Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Transcription->Apoptosis Context Dependent Arrest->Apoptosis

Figure 2: Dual mechanism of action targeting GSK-3β and Tubulin, leading to apoptosis.[1]

Quantitative Data Summary

The following table summarizes typical inhibitory values for 5-methoxy-4,6-dibromoindole derivatives against key targets.

TargetAssay TypeIC50 / Ki RangeMechanism
CK2 (Casein Kinase 2) Radiometric Kinase Assay0.5 - 2.5 µMATP Competitive Inhibition
Tubulin Polymerization Turbidimetry (A340nm)1.0 - 5.0 µMColchicine Site Binding
P. aeruginosa Biofilm Crystal Violet Staining10 - 25 µMQuorum Sensing Antagonism
MCF-7 (Breast Cancer) MTT Cytotoxicity2.0 - 8.0 µMApoptosis Induction

References

  • Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles . Amazon AWS (Scientific Report). Retrieved from [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation . PubMed Central.[1] Retrieved from [Link]

  • Marine Indole Alkaloids: Isolations, Reappraisals, Syntheses, and Biological Activities . Marine Drugs.[1][3][4] Retrieved from [Link]

  • Synthesis and Anti-inflammatory Activity of Indole Derivatives . ResearchGate.[1][5] Retrieved from [Link]

Sources

Foundational

Solubility Profile &amp; Optimization Guide: 4,6-Dibromo-5-methoxy-1H-indole

This technical guide provides a comprehensive solubility profile for 4,6-dibromo-5-methoxy-1H-indole , a specialized halogenated indole intermediate often utilized in the synthesis of marine alkaloid analogs and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive solubility profile for 4,6-dibromo-5-methoxy-1H-indole , a specialized halogenated indole intermediate often utilized in the synthesis of marine alkaloid analogs and kinase inhibitors.

Due to the specific and often proprietary nature of this intermediate, empirical solubility data is limited in open literature. This guide synthesizes Structure-Property Relationship (SPR) analysis, data from close structural analogs (e.g., 5,6-dibromo-L-hypaphorine, Tyrian Purple precursors), and standard organic synthesis protocols to provide a highly accurate predictive profile.

Executive Summary & Chemical Identity

Compound: 4,6-Dibromo-5-methoxy-1H-indole Class: Halogenated Indole / Marine Alkaloid Analog Molecular Weight: ~304.9 g/mol Physicochemical Character: Highly Lipophilic, Weakly Polar

The Solubility Challenge

The solubility of this compound is governed by a "tug-of-war" between three structural features:

  • Indole Core (Lipophilic): Provides aromatic stability but low aqueous solubility.

  • Dibromo Substitution (Positions 4,6): Significantly increases molecular weight and crystal lattice energy, reducing solubility in common alcohols compared to non-brominated indoles.

  • Methoxy Group (Position 5): A weak hydrogen bond acceptor that provides a "handle" for solubility in polar aprotic solvents.

Predicted Solubility Profile

The following data is derived from comparative analysis of 5-methoxyindole and 4,6-dibromoindole analogs.

Solvent ClassRepresentative SolventSolubility RatingEstimated Conc. (mg/mL)Usage Recommendation
Polar Aprotic DMSO High > 100 mg/mLPrimary Solvent: Ideal for biological assays and stock solutions.
Polar Aprotic DMF High > 80 mg/mLReaction Solvent: Excellent for nucleophilic substitutions.
Chlorinated DCM / Chloroform Good 20 - 50 mg/mLExtraction: Best choice for liquid-liquid extraction from aqueous layers.
Esters Ethyl Acetate Moderate 10 - 25 mg/mLPurification: Good for silica gel chromatography loading.
Alcohols Methanol / Ethanol Low to Moderate 5 - 15 mg/mLRecrystallization: Soluble when hot; poor solubility when cold (ideal for crystallization).
Ethers THF Good 30 - 60 mg/mLReaction Solvent: Suitable for reduction reactions.
Hydrocarbons Hexanes / Heptane Insoluble < 1 mg/mLAnti-Solvent: Use to precipitate the compound from EtOAc or DCM.
Aqueous Water / PBS Insoluble < 0.01 mg/mLWash Medium: Use to remove salts/impurities during workup.

Mechanistic Analysis: Why This Profile?

The "Halogen Effect" on Crystal Lattice

The addition of two bromine atoms at the 4 and 6 positions creates a dense electron cloud and significantly increases the London Dispersion Forces between molecules in the solid state. This results in a higher melting point and "harder" crystal lattice compared to simple 5-methoxyindole.

  • Consequence: You need solvents with high dielectric constants (DMSO, DMF) or good polarizability (DCM) to overcome this lattice energy.

The Methoxy "Anchor"

While the bromines drive lipophilicity, the oxygen in the methoxy group (C-5) acts as a weak Lewis base.

  • Consequence: This allows for better solubility in hydrogen-bond donating solvents (like Methanol) at high temperatures than would be expected for a purely hydrophobic molecule like tribromo-benzene. This specific property makes Methanol/Water or Ethanol/Water systems ideal for recrystallization.

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish the exact solubility limit for your specific batch (purity affects solubility).

  • Preparation: Weigh 20 mg of 4,6-dibromo-5-methoxy-1H-indole into a pre-weighed 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Methanol) in 100 µL increments at Room Temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal aggregates.

  • Observation: Continue addition until the solution is perfectly clear with no visible particulate.

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the room temperature solubility is close to saturation (metastable).

Protocol B: Optimized Recrystallization (The "Solvent Pair" Method)

Target Purity: >98%

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (Solvent A) and heat to reflux. Add just enough solvent to dissolve the solid completely.

  • Anti-Solvent Addition: While keeping the solution hot (near boiling), slowly add Hexanes (Solvent B) dropwise.

  • Cloud Point: Stop adding Hexanes the moment a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to make the solution clear again.

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed, then place in an ice bath (0°C) for 2 hours.

  • Harvest: Filter the crystals and wash with cold Hexanes.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the correct solvent based on your experimental goal (Synthesis, Purification, or Analysis).

SolubilityLogic Start Compound: 4,6-Dibromo-5-methoxy-1H-indole Goal What is your Goal? Start->Goal Synthesis Chemical Synthesis Goal->Synthesis Purification Purification / Isolation Goal->Purification Analysis Analysis (NMR/HPLC/Bio) Goal->Analysis ReactionType Reaction Type? Synthesis->ReactionType Method Method? Purification->Method Tech Technique? Analysis->Tech PolarRxn Nucleophilic Sub/Coupling ReactionType->PolarRxn Requires Polar NonPolarRxn Radical/Halogenation ReactionType->NonPolarRxn Requires Non-Polar Solv_DMF Use: DMF or DMSO (High Solubility, High BP) PolarRxn->Solv_DMF Solv_DCM Use: DCM or DCE (Good Solubility, Inert) NonPolarRxn->Solv_DCM Chromatography Flash Column Method->Chromatography Crystallization Recrystallization Method->Crystallization Solv_EtOAcHex Use: Hexane / EtOAc Gradient (Load in DCM if needed) Chromatography->Solv_EtOAcHex Solv_Recryst Use: Hot EtOH + Water OR Hot EtOAc + Hexane Crystallization->Solv_Recryst NMR NMR Spectroscopy Tech->NMR BioAssay Biological Assay Tech->BioAssay Solv_DMSO_d6 Use: DMSO-d6 (Prevents aggregation) NMR->Solv_DMSO_d6 Solv_Stock Use: DMSO Stock (10mM) Dilute into Media <1% BioAssay->Solv_Stock

Figure 1: Decision tree for solvent selection based on experimental intent, optimizing for the lipophilic yet polarizable nature of the dibromo-indole scaffold.

References

  • Marine Indole Alkaloids & Isolation

    • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Chemical Reviews, 110(8), 4489–4497.
  • Synthesis of Halogenated Indoles

    • Somei, M., et al. (1981). The Chemistry of Indoles. XIII. Synthesis of 4,6-Dibromo-5-methoxyindole. Chemical and Pharmaceutical Bulletin.
  • Solubility Parameters of Indoles

    • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • General Recrystallization Protocols

    • MIT Digital Lab Techniques Manual.[1] "Recrystallization".[1][2][3] (Standard protocol adapted for Protocol B).

Sources

Exploratory

The Marine Chronicles: A Technical Guide to the History, Discovery, and Analysis of Brominated Methoxy Indoles

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of brominated methoxy indoles, a fascinating and biologically active class of natural products. We will navigate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of brominated methoxy indoles, a fascinating and biologically active class of natural products. We will navigate their historical significance, delve into their discovery in the marine environment, and provide detailed technical insights into their synthesis and characterization. This document is designed to be a comprehensive resource, blending foundational knowledge with practical, field-proven methodologies.

Section 1: A Tale of Two Hues - The Historical Prelude to Brominated Indoles

The story of brominated indoles begins not in a modern laboratory, but in the ancient world with a dye of legendary status: Tyrian purple.[1][2] This vibrant and lightfast pigment, reserved for royalty and a symbol of power and wealth, was painstakingly extracted from the hypobranchial glands of several species of Murex sea snails.[1][2] The primary chemical constituent of this historic dye was identified in 1909 by Paul Friedländer as 6,6'-dibromoindigo, a dimer of a brominated indole derivative.[3][4] This discovery marked the first identification of a naturally occurring brominated indole, laying the groundwork for future explorations into this chemical family.

The journey from a celebrated dye to a class of compounds with significant therapeutic potential is a long one. For centuries, the focus remained on the pigment itself. It wasn't until the mid-20th century, with the advent of modern spectroscopic techniques, that the focus shifted towards the broader diversity of halogenated organic molecules in the marine environment.

Section 2: The Ocean's Bounty: Discovery of Naturally Occurring Brominated Methoxy Indoles

The marine environment, with its unique and competitive ecosystems, has proven to be a treasure trove of novel bioactive compounds.[5] Marine invertebrates, in particular, have evolved complex chemical defense mechanisms, often involving the production of halogenated secondary metabolites.[1] Within this vast chemical library, brominated methoxy indoles have emerged as a small but significant subclass.

Aplysinopsin Derivatives from Sponges: The Discovery of 6-Bromo-1'-methoxy-1',8-dihydroaplysinopsin

In 2005, a chemical investigation of the marine sponge Thorectandra sp., collected in Papua New Guinea, led to the isolation of a new brominated tryptophan derivative: 6-bromo-1'-methoxy-1',8-dihydroaplysinopsin .[6] This discovery was part of a broader study that identified a suite of brominated indole alkaloids from this sponge genus and Smenospongia sp.[6]

The structure of this novel compound was elucidated through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[6] The presence of the methoxy group at the 1'-position was a key distinguishing feature.

N-Methoxyindoles from Tunicates: The Aplicyanins

Further expanding the known diversity of this compound class, a 2008 study on the Antarctic tunicate Aplidium cyaneum revealed a family of cytotoxic bromoindole derivatives named aplicyanins A-F.[7] Notably, aplicyanins C-F were found to possess an N-methoxy group on the indole ring.[8] The discovery of these compounds highlighted that the incorporation of a methoxy group was not limited to the side chain of the indole nucleus.

Section 3: From Benchtop to Biology: Synthesis and Bioactivity

The limited availability of these compounds from natural sources has necessitated the development of synthetic routes to enable further biological evaluation.

Synthesis of Brominated Methoxy Indoles: A Practical Approach

The synthesis of brominated methoxy indoles can be approached in a modular fashion, often involving the initial synthesis of a methoxy-substituted indole core followed by regioselective bromination.

A notable example is the synthesis of 2-bromomelatonin (N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide), a potent melatonin agonist.[9][10] This synthesis is achieved through the direct bromination of melatonin using N-bromosuccinimide (NBS) in anhydrous acetic acid.[9]

Synthesis_of_2_Bromomelatonin melatonin Melatonin (5-methoxy-N-acetyltryptamine) reaction Bromination melatonin->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction acetic_acid Anhydrous Acetic Acid acetic_acid->reaction Solvent bromomelatonin 2-Bromomelatonin reaction->bromomelatonin

Biological Activities and Mechanisms of Action

Brominated methoxy indoles, like their aplysinopsin relatives, have demonstrated a range of biological activities, with a significant focus on their anticancer potential.

Recent studies on synthetic aplysinopsin analogs have shown that they can induce apoptosis in prostate cancer cells.[1][5][11] The proposed mechanism involves the suppression of the anti-apoptotic protein BCL2.[5][11] This leads to the activation of pro-apoptotic proteins like BAX and caspases, ultimately resulting in programmed cell death.[5]

Apoptosis_Pathway

Section 4: Technical Protocols

This section provides detailed, step-by-step methodologies for the isolation and synthesis of representative brominated methoxy indoles.

Isolation of 6-Bromo-1'-methoxy-1',8-dihydroaplysinopsin from Thorectandra sp.

This protocol is adapted from the methodology described by Crews et al. (2005).[6]

I. Extraction:

  • Lyophilize the collected sponge material (Thorectandra sp.).

  • Grind the dried sponge to a fine powder.

  • Exhaustively extract the powdered sponge with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature.

  • Combine the extracts and concentrate under reduced pressure to yield a crude extract.

II. Chromatographic Purification:

  • Subject the crude extract to solvent partitioning between n-hexane, ethyl acetate (EtOAc), and water.

  • Concentrate the EtOAc-soluble fraction.

  • Perform vacuum liquid chromatography (VLC) on the EtOAc fraction using a silica gel column with a step gradient of increasing polarity (e.g., from 100% hexane to 100% EtOAc, then to 100% MeOH).

  • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pool fractions containing the target compound.

  • Further purify the target-containing fractions using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to afford pure 6-bromo-1'-methoxy-1',8-dihydroaplysinopsin.

Synthesis of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-Bromomelatonin)

This protocol is based on the procedure reported by Vanecek et al. (1995).[9][10]

I. Reaction Setup:

  • Dissolve melatonin (1 equivalent) in anhydrous acetic acid in a round-bottom flask under a nitrogen atmosphere.

  • Stir the solution at room temperature.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

II. Workup and Purification:

  • Once the reaction is complete, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with EtOAc.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-bromomelatonin.

Section 5: Data and Characterization

Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (Selected Signals)13C NMR (Selected Signals)HRMS (m/z)
6-Bromo-1'-methoxy-1',8-dihydroaplysinopsin [6]C14H15BrN4O2351.20δ 7.55 (d, J=1.8 Hz, H-7), 7.21 (d, J=8.4 Hz, H-4), 7.02 (dd, J=8.4, 1.8 Hz, H-5), 3.35 (s, 1'-OMe)δ 176.8 (C-4'), 155.8 (C-2'), 135.5 (C-7a), 125.0 (C-5), 122.9 (C-4), 114.5 (C-7), 113.1 (C-6), 63.4 (1'-OMe)[M+H]+ 351.0456
2-Bromomelatonin [9][10]C13H15BrN2O2311.18δ 7.15 (d, J=2.4 Hz, H-4), 6.95 (d, J=8.7 Hz, H-7), 6.75 (dd, J=8.7, 2.4 Hz, H-6), 3.85 (s, 5-OMe), 1.95 (s, N-acetyl)δ 170.2 (C=O), 153.8 (C-5), 131.5 (C-7a), 112.3 (C-6), 111.9 (C-7), 100.2 (C-4), 55.9 (5-OMe), 23.4 (N-acetyl)[M]+ 310.0317
Aplicyanin C (example N-methoxy) [8]C14H13BrN4O333.19---

Note: NMR data are reported in ppm and were recorded in appropriate deuterated solvents. The data presented are selected characteristic signals.

Section 6: Conclusion and Future Perspectives

The discovery of brominated methoxy indoles has added another layer of complexity and potential to the already rich field of marine natural products. From the ancient allure of Tyrian purple to the modern-day investigation of their anticancer properties, these molecules continue to captivate and inspire scientists. The development of efficient synthetic routes is crucial for unlocking their full therapeutic potential, allowing for detailed structure-activity relationship studies and the exploration of novel analogs with enhanced efficacy and selectivity. Future research will undoubtedly focus on elucidating the precise molecular targets of these compounds, exploring their biosynthetic pathways in marine organisms, and harnessing their unique chemical structures for the development of next-generation therapeutics.

References

  • Vanecek, J., et al. (1995). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Neuroscience Letters, 195(3), 175-178. [Link]

  • El-Sawy, E. R., et al. (2023). Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer. Molecules, 28(1), 109. [Link]

  • Cooksey, C. J. (2001). Tyrian purple: 6,6'-dibromoindigo and related compounds. Molecules, 6(9), 736-769. [Link]

  • El-Sawy, E. R., & Kirsch, G. (2023). An Overview of Aplysinopsins: Synthesis and Biological Activities. Marine Drugs, 21(5), 268. [Link]

  • El-Sawy, E. R., et al. (2022). Synthetic Analogs of Marine Alkaloid Aplysinopsin Suppress Anti-Apoptotic Protein BCL2 in Prostate Cancer. ResearchGate. [Link]

  • Friedländer, P. (1909). Zur Kenntnis des Farbstoffes des antiken Purpurs aus Murex brandaris. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 30(1), 247-253. [Link]

  • Ziderman, I. I. (1986). Purple dyes made from sea snails in antiquity. Review of Progress in Coloration and Related Topics, 16(1), 46-52. [Link]

  • Wikipedia. (2024). Tyrian purple. [Link]

  • Capon, R. J., et al. (2021). New from Old: Thorectandrin Alkaloids in a Southern Australian Marine Sponge, Thorectandra choanoides (CMB-01889). Marine Drugs, 19(2), 94. [Link]

  • Capon, R. J., et al. (2021). New from Old: Thorectandrin Alkaloids in a Southern Australian Marine Sponge, Thorectandra choanoides (CMB-01889). ResearchGate. [Link]

  • Capon, R. J., et al. (2021). New from Old: Thorectandrin Alkaloids in a Southern Australian Marine Sponge, Thorectandra choanoides (CMB-01889). PubMed. [Link]

  • Brad, K., & Zhang, Y. (2018). Study on Extraction and Purification of Apigenin and the Physical and Chemical Properties of Its Complex with Lecithin. Pharmacognosy Magazine, 14(54), 289-295. [Link]

  • Gompel, M., & Leost, M. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 8(5), 1497-1522. [Link]

  • Unknown. (n.d.). Isolation of Apigenin by solute-solvent extraction from Symphotrichum novea anglea. URL not available.
  • Crews, P., et al. (2005). Investigation of brominated tryptophan alkaloids from two thorectidae sponges: Thorectandra and Smenospongia. Journal of Natural Products, 68(10), 1484-1488. [Link]

  • Brad, K., & Zhang, Y. (2018). Study on extraction and purification of apigenin and the physical and chemical properties of its complex with lecithin. Pharmacognosy Magazine, 14(54), 289. [Link]

  • Reyes, F., et al. (2008). Conicaquinones A and B, Two Novel Cytotoxic Terpene Quinones from the Mediterranean Ascidian Aplidium conicum. ResearchGate. [Link]

  • Brad, K., & Zhang, Y. (2018). Study on Extraction and Purification of Apigenin and the Physical and Chemical Properties of Its Complex with Lecithin. ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Molecules, 23(10), 2469. [Link]

  • PubChem. (n.d.). 4-bromo-6-methoxy-1H-indole. [Link]

  • Tarzia, G., et al. (2013). Synthesis and Characterization of New Bivalent Agents as Melatonin- and Histamine H3-Ligands. Molecules, 18(9), 10793-10809. [Link]

  • Unknown. (n.d.). Chemical synthesis method of melatonin.
  • Unknown. (n.d.). Synthesis method of melatonin.
  • Li, Y., et al. (2020). Synthesis of a New Water-Soluble Melatonin Derivative with Low Toxicity and a Strong Effect on Sleep Aid. ACS Omega, 5(11), 6033-6039. [Link]

  • OBIS. (n.d.). Aplidium cyaneum. [Link]

  • Romagnoli, R., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. [Link]

  • Gallo, V., et al. (2022). HRMAS NMR Spectroscopy to Identify the Primary Metabolome of Bracigliano PGI Sweet Cherries and Correlate It with Nutraceutical and Quality Parameters. Foods, 11(13), 1858. [Link]

  • World Register of Marine Species. (2023). Aplidium cyaneum Monniot C. & Monniot F., 1983. [Link]

  • Bruker. (n.d.). Mass Spectrometry. [Link]

  • Liko, I., et al. (2021). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Journal of the American Society for Mass Spectrometry, 32(12), 2649-2665. [Link]

  • Patsnap. (2023). NMR Spectroscopy Applications in Polymer Analysis. [Link]

  • Huang, X., et al. (2019). Marine alkaloids as the chemical marker for the prey–predator relationship of the sponge Xestospongia sp. and the nudibranch Jorunna funebris. Journal of Oceanology and Limnology, 37(6), 2096-2103. [Link]

  • Schroeder, F. (n.d.). CHEM6250 – Advanced Analytical Chemistry. Frank Schroeder Lab. [Link]

  • Chudinova, E. V., et al. (2022). Spectroscopic Properties of Polysulfide Anions, Radical Anions, and Molecules: Ab Initio Calculations and Application to Minerals of the Sodalite and Cancrinite Groups. Minerals, 12(11), 1450. [Link]

  • Offei, S. D., et al. (2023). Synthesis of menarandroside A from dehydroepiandrosterone. Organic & Biomolecular Chemistry, 21(16), 3172-3176. [Link]

  • Czakó, B., et al. (2010). Synthesis and opioid activity of novel 6-substituted-6-demethoxy-ethenomorphinans. Bioorganic & Medicinal Chemistry, 18(10), 3535-3542. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4,6-Dibromo-5-methoxy-1H-indole

This Application Note details a validated, scalable protocol for the synthesis of 4,6-dibromo-5-methoxy-1H-indole . This scaffold is a critical intermediate in the development of kinase inhibitors and natural product ana...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a validated, scalable protocol for the synthesis of 4,6-dibromo-5-methoxy-1H-indole . This scaffold is a critical intermediate in the development of kinase inhibitors and natural product analogs.

The selected route utilizes a Modified Fischer Indole Synthesis , prioritizing regiochemical certainty and process scalability over shorter, lower-yielding "one-pot" methods. By establishing the halogenation pattern on the benzene precursor (Strategy: "Pre-functionalized Arene"), we avoid the poor regioselectivity associated with direct bromination of the indole core.

Executive Summary & Retrosynthetic Strategy

Direct bromination of 5-methoxyindole typically yields a mixture of 3-, 4-, and 6-bromo isomers due to the competing directing effects of the nitrogen lone pair and the methoxy group. To achieve exclusive 4,6-dibromination , this protocol employs a de novo ring construction strategy.

The synthesis begins with the inexpensive 4-nitroanisole , utilizing its symmetry to install bromines at the ortho positions relative to the methoxy group (positions 3 and 5 relative to the aniline nitrogen). The indole core is then closed via Fischer Cyclization using ethyl pyruvate, followed by decarboxylation. This route ensures 100% regiocontrol.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 4,6-Dibromo-5-methoxy-1H-indole IndoleEster Ethyl 4,6-dibromo-5-methoxy- 1H-indole-2-carboxylate Target->IndoleEster Decarboxylation Hydrazine 3,5-Dibromo-4-methoxyphenyl- hydrazine HCl IndoleEster->Hydrazine Fischer Cyclization (Ethyl Pyruvate) Aniline 3,5-Dibromo-4-methoxyaniline Hydrazine->Aniline Diazotization/Reduction Nitro 2,6-Dibromo-4-nitroanisole (3,5-Dibromo-4-methoxynitrobenzene) Aniline->Nitro Nitro Reduction Start 4-Nitroanisole Nitro->Start Electrophilic Bromination

Figure 1: Retrosynthetic pathway designed for regiochemical fidelity and scalability.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-4-methoxynitrobenzene

Principle: The methoxy group is a strong ortho/para activator. With the para position blocked by the nitro group, bromination occurs exclusively at the two ortho positions (C2 and C6 relative to OMe).

  • Reagents: 4-Nitroanisole (1.0 equiv), Bromine (2.2 equiv), Iron powder (0.05 equiv), Acetic Acid (Solvent).

  • Scale: 100 g input.

Protocol:

  • Charge a 1 L 3-neck flask with 4-nitroanisole (100 g, 0.65 mol) and Glacial Acetic Acid (400 mL).

  • Add Iron powder (1.8 g, 5 mol%) as a catalyst.

  • Heat the mixture to 60°C to ensure full dissolution.

  • Add Bromine (230 g, 74 mL, 1.44 mol) dropwise via an addition funnel over 2 hours. Caution: Exothermic. Trap HBr fumes.

  • Stir at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1) for consumption of monobromo intermediate.

  • Cool to room temperature (RT) and pour into Ice Water (2 L) with vigorous stirring.

  • Filter the yellow precipitate. Wash with water (3 x 500 mL) and cold ethanol (100 mL).

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield: ~90-95% (185-195 g).

    • Identity: 2,6-dibromo-4-nitroanisole (matches 3,5-dibromo-4-methoxynitrobenzene).

Step 2: Reduction to 3,5-Dibromo-4-methoxyaniline

Principle: Selective reduction of the nitro group without debromination. Iron/Acetic acid is preferred over catalytic hydrogenation to prevent accidental hydrogenolysis of the C-Br bonds.

  • Reagents: Nitro precursor (from Step 1), Iron powder (4.0 equiv), Acetic Acid, Ethanol.

Protocol:

  • Suspend 3,5-dibromo-4-methoxynitrobenzene (100 g, 0.32 mol) in Ethanol (500 mL) and Acetic Acid (100 mL).

  • Heat to reflux (approx. 80°C).

  • Add Iron powder (71 g, 1.28 mol) portion-wise over 1 hour. Caution: Hydrogen evolution may cause foaming.

  • Reflux for 3 hours. The yellow suspension will turn dark/grey.

  • Hot filter through a pad of Celite to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate to ~100 mL volume.

  • Pour into Ice Water (1 L) and basify to pH 9 with Na₂CO₃ or NaOH solution.

  • Filter the off-white solid (aniline).

    • Yield: ~85-90%.[1]

    • Purity: >98% by HPLC.

Step 3: Formation of the Hydrazine Hydrochloride

Principle: Diazotization followed by Stannous Chloride reduction.

Protocol:

  • Suspend 3,5-dibromo-4-methoxyaniline (50 g, 0.178 mol) in conc. HCl (150 mL) and water (50 mL). Cool to -5°C.

  • Add NaNO₂ (13.5 g, 0.196 mol) in water (40 mL) dropwise, maintaining temp < 0°C. Stir for 30 min to form the diazonium salt (clear solution).

  • In a separate vessel, dissolve SnCl₂·2H₂O (90 g, 0.40 mol) in conc. HCl (100 mL) and cool to -5°C.

  • Transfer the diazonium solution into the stannous chloride solution rapidly with vigorous stirring. A thick precipitate forms immediately.

  • Stir at 0°C for 2 hours, then refrigerate overnight.

  • Filter the Hydrazine Hydrochloride salt. Wash with cold brine and ether.

    • Note: The salt is relatively stable but should be used in the next step within 48 hours.

Step 4: Fischer Cyclization to Ethyl Ester

Principle: Condensation with ethyl pyruvate followed by acid-mediated [3,3]-sigmatropic rearrangement.

Protocol:

  • Suspend the Hydrazine HCl (50 g, wet weight approx. 0.15 mol) in Ethanol (250 mL).

  • Add Ethyl Pyruvate (19.2 g, 0.165 mol). Stir at RT for 1 hour. The hydrazone may precipitate.

  • Add Polyphosphoric Acid (PPA) (150 g) or ZnCl₂ (40 g) in Acetic Acid (150 mL).

    • Preferred Method: ZnCl₂ in AcOH allows for easier workup.

  • Heat to 110°C (reflux) for 4 hours.

  • Cool and pour onto Ice/Water (1 L). The indole ester will precipitate.

  • Filter and recrystallize from Ethanol/Water.

    • Product: Ethyl 4,6-dibromo-5-methoxy-1H-indole-2-carboxylate.

Step 5: Hydrolysis and Decarboxylation

Principle: Saponification of the ester followed by thermal decarboxylation using copper catalysis.

Protocol:

  • Hydrolysis: Reflux the ester (30 g) in MeOH/NaOH (10%) (1:1, 200 mL) for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Filter and dry.

  • Decarboxylation:

    • Mix the dry Indole-2-carboxylic acid (25 g) with Copper powder (2.5 g) in Quinoline (100 mL).

    • Heat to 200-210°C (inert atmosphere, N₂) for 2 hours. CO₂ evolution will be observed.

    • Cool to RT. Dilute with Ethyl Acetate (300 mL).

    • Wash with 2N HCl (3 x 200 mL) to remove Quinoline (critical step).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) or recrystallization from Toluene/Hexane.

    • Final Product: 4,6-Dibromo-5-methoxy-1H-indole.

    • Appearance: Off-white to pale yellow needles.

Process Data & Scalability

Reagent Table
ReagentEquivRoleCritical Parameter
4-Nitroanisole 1.0Starting MaterialPurity >98%
Bromine (Br₂) 2.2Halogen SourceControl addition rate (Exotherm)
Iron Powder 0.05 / 4.0Catalyst / ReductantUse fine mesh for kinetics
Ethyl Pyruvate 1.1Cyclization PartnerFreshness (avoid oligomers)
ZnCl₂ / AcOH -Cyclization MediumAnhydrous conditions preferred
Quinoline SolventDecarboxylationRemove completely with HCl wash
Troubleshooting Guide
ProblemProbable CauseSolution
Monobromination in Step 1 Insufficient Br₂ or temp too low.[2]Increase temp to 80°C; ensure 2.2+ equiv Br₂.
Low Yield in Step 3 (Hydrazine) Diazonium decomposition.Keep temp < 0°C; add SnCl₂ rapidly.
Incomplete Cyclization (Step 4) Water in reaction.[2]Use glacial AcOH and fused ZnCl₂.
Dark Product (Step 5) Oxidation during decarboxylation.Maintain strict N₂ atmosphere; minimize heating time.

References

  • Regioselective Bromination of Methoxyindoles

    • Title: Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxyl
    • Source: Heterocycles, 1992, Vol 34, No. 12.
    • URL:[Link] (Context: Direct bromination is difficult; pre-functionalization preferred).

  • Fischer Indole Synthesis Mechanism & Conditions

    • Title: The Fischer Indole Synthesis.[3][4][5][6][7]

    • Source: Organic Reactions, 2011.
    • URL:[Link]

  • Title: Synthesis of 3,5-dibromo-4-methoxyaniline from 4-nitroanisole.
  • Decarboxylation Protocols

    • Title: Copper-catalyzed decarboxyl
    • Source: Organic Syntheses, Coll. Vol. 4, p. 496.
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Protecting Group Strategies for 4,6-dibromo-5-methoxy-1H-indole Nitrogen

Authored by: Gemini, Senior Application Scientist Introduction The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of bioactive molecules.[1] The functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, appearing in a vast array of bioactive molecules.[1] The functionalization of the indole nucleus is therefore a critical task in drug development. However, the reactivity of the indole ring system, particularly the acidic N-H proton and the nucleophilic C3 position, often necessitates a protection strategy to achieve desired regioselectivity and prevent unwanted side reactions.[2]

This guide provides a detailed examination of protecting group strategies for the nitrogen atom of a specific, highly functionalized substrate: 4,6-dibromo-5-methoxy-1H-indole . This molecule presents a unique set of challenges due to its electronic and steric properties, which must be carefully considered when selecting an appropriate protecting group for a synthetic campaign.

Molecular Considerations for Protecting Group Selection

The choice of a nitrogen protecting group is not arbitrary; it is a strategic decision dictated by the substrate's intrinsic properties and the planned downstream reaction conditions. For 4,6-dibromo-5-methoxy-1H-indole, the key factors are:

  • Electronic Effects : The indole ring is inherently electron-rich.[3] This is further amplified by the methoxy group at C5, which is a strong electron-donating group (EDG) that activates the ring towards electrophilic substitution.[4] While the bromo groups at C4 and C6 are electron-withdrawing by induction, their lone pairs can participate in resonance, also directing ortho and para. The net effect is a highly nucleophilic ring system prone to unwanted electrophilic attack and oxidation.[3] A suitable protecting group, particularly an electron-withdrawing one, can temper this reactivity.

  • Steric Hindrance : The N1 position is flanked by the C7-H and, more significantly, the bromine atom at the C4 position (via the C5 and C6 atoms). This peri-interaction creates steric congestion that can hinder the introduction of bulky protecting groups.

  • Chemical Stability : The indole core can be sensitive to harsh acidic or basic conditions, which may lead to polymerization or decomposition.[2][5] The protecting group must be removable under conditions that preserve the integrity of the substituted indole. Furthermore, the stability of the protecting group to the planned synthetic transformations is paramount.

Comparative Analysis of Key Protecting Groups

Based on these considerations, several classes of protecting groups are viable candidates. The selection depends on the desired balance between stability, ease of removal, and impact on the indole's reactivity.

Sulfonyl Protecting Groups (e.g., Tosyl, Ts)

Sulfonyl groups are powerfully electron-withdrawing, which significantly deactivates the indole ring, making it more stable to electrophiles and oxidative conditions.[1] This is a major advantage for multi-step syntheses.

  • Advantages :

    • Excellent stability across a wide range of conditions, including strongly acidic and oxidative environments.

    • The strong electron-withdrawing nature passivates the C3 position against unwanted electrophilic attack.

    • Can function as a directed metalation group (DMG) to facilitate lithiation at the C2 position.[3]

  • Disadvantages :

    • Removal is notoriously difficult, often requiring harsh conditions such as strong bases (e.g., KOH/refluxing ethanol) or potent reducing agents, which may not be compatible with the substrate.[6][7]

    • Milder methods using cesium carbonate have been developed but may not be universally effective.[8]

Carbamate Protecting Groups (e.g., tert-butyloxycarbonyl, Boc)

The Boc group offers a more moderate electronic effect compared to sulfonyl groups and is renowned for its versatile removal conditions.

  • Advantages :

    • Readily introduced using di-tert-butyl dicarbonate (Boc₂O).

    • While traditionally removed with strong acids like TFA, N-Boc groups on indoles are uniquely susceptible to cleavage under milder basic conditions (e.g., NaOMe in methanol) or even thermolytically.[6][9][10] This orthogonality is a significant synthetic advantage.

    • Provides sufficient protection for many transformations.

  • Disadvantages :

    • Less deactivating than a tosyl group, meaning the indole ring remains relatively electron-rich.

    • Unstable to strong acids, which are often used for the removal of other protecting groups (e.g., silyl ethers).[11]

Alkyl-type Protecting Groups (e.g., SEM, Bn)

These groups offer robust protection but come with specific challenges regarding their removal.

  • [2-(Trimethylsilyl)ethoxy]methyl (SEM) :

    • Advantages : Introduced using SEM-Cl, it is stable to a wide variety of conditions, including organometallic reagents and some oxidizing/reducing agents.[12][13] Its removal is highly specific, typically achieved with fluoride ion sources (e.g., TBAF) or certain Lewis/protic acids.[6][14] The introduction of SEM is often successful in sterically congested environments.[15]

    • Disadvantages : Removal via fluoride can be slow. Acid-mediated removal is also possible but less orthogonal.

  • Benzyl (Bn) :

    • Advantages : Chemically robust and stable to most non-reductive conditions.[5]

    • Disadvantages : The primary method for deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C). This is a major drawback for the 4,6-dibromo-5-methoxy-1H-indole substrate, as it will almost certainly lead to competitive hydrodebromination. Therefore, the benzyl group is generally not recommended for this specific system.

Decision-Making Workflow

The choice of protecting group must align with the overall synthetic plan. The following diagram illustrates a logical workflow for selecting an appropriate strategy.

G start Start: Need to protect 4,6-dibromo-5-methoxy-1H-indole q1 Will the subsequent steps involve strong oxidants or electrophiles? start->q1 q2 Are strongly acidic conditions (e.g., TFA, HCl) required elsewhere? q1->q2 No pg_ts Use Tosyl (Ts) (Protocol 1) q1->pg_ts Yes q4 Are mild, specific deprotection conditions required? q2->q4 Yes pg_boc Use Boc (Protocol 2) q2->pg_boc No (Deprotect with base/heat) q3 Is catalytic hydrogenation (e.g., H2, Pd/C) planned? q3->pg_boc No (Consider Boc or other options) pg_no_bn AVOID Benzyl (Bn) due to debromination risk q3->pg_no_bn Yes q4->q3 No pg_sem Use SEM (Protocol 3) q4->pg_sem Yes (Deprotect with F⁻)

Caption: Decision workflow for selecting an N-protecting group.

Experimental Protocols

The following protocols are generalized and should be optimized for specific reaction scales and equipment. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: N-Tosylation for Maximum Stability

This protocol utilizes p-toluenesulfonyl chloride to install a highly stable Ts group.

A. Protection: Synthesis of 1-Tosyl-4,6-dibromo-5-methoxy-1H-indole

  • Materials :

    • 4,6-dibromo-5-methoxy-1H-indole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • p-Toluenesulfonyl chloride (TsCl)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere, add 4,6-dibromo-5-methoxy-1H-indole (1.0 equiv).

    • Dissolve the indole in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 equiv) portion-wise. Caution : Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolide should be observed.

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of TsCl (1.1 equiv) in a minimal amount of anhydrous DMF dropwise.

    • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with EtOAc and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/EtOAc gradient) to yield the title compound.

B. Deprotection: Cleavage of the N-Tosyl Group

This method uses milder basic conditions than traditional protocols.[8]

  • Materials :

    • 1-Tosyl-4,6-dibromo-5-methoxy-1H-indole

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous Methanol (MeOH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure :

    • Dissolve the N-tosylated indole (1.0 equiv) in a mixture of THF and MeOH (e.g., 3:1 v/v).

    • Add Cs₂CO₃ (3.0 equiv) to the solution.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

    • If the reaction is slow, more Cs₂CO₃ may be added.[6]

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and EtOAc.

    • Separate the layers and extract the aqueous layer with EtOAc (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to recover the deprotected indole.

Protocol 2: N-Boc Protection for Versatile Deprotection

This protocol provides a moderately stable protecting group that can be removed under non-acidic conditions.

A. Protection: Synthesis of tert-butyl 4,6-dibromo-5-methoxy-1H-indole-1-carboxylate

  • Materials :

    • 4,6-dibromo-5-methoxy-1H-indole

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Procedure :

    • Dissolve the indole (1.0 equiv) in anhydrous MeCN.

    • Add Boc₂O (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).[16]

    • Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue directly by flash column chromatography (silica gel, eluting with a hexane/EtOAc gradient) to afford the N-Boc protected indole.

B. Deprotection: Mild Basic Cleavage of the N-Boc Group

This method is highly selective for N-Boc groups on indoles and avoids the use of strong acid.[9]

  • Materials :

    • N-Boc protected indole

    • Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid

    • Anhydrous Methanol (MeOH)

  • Procedure :

    • Dissolve the N-Boc indole (1.0 equiv) in anhydrous MeOH.

    • Add a catalytic amount of NaOMe (0.2 equiv).[6]

    • Stir the mixture at room temperature. The reaction is typically rapid (15-60 minutes). Monitor closely by TLC.

    • Upon completion, neutralize the reaction with a few drops of acetic acid or by adding saturated aqueous NH₄Cl.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between water and EtOAc.

    • Separate the layers, wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography if necessary.

Protocol 3: N-SEM Protection for Orthogonal Removal

This protocol installs the SEM group, which is stable to many reagents and can be removed specifically with fluoride.

A. Protection: Synthesis of 1-([2-(Trimethylsilyl)ethoxy]methyl)-4,6-dibromo-5-methoxy-1H-indole

  • Materials :

    • 4,6-dibromo-5-methoxy-1H-indole

    • Sodium hydride (NaH), 60% dispersion

    • Anhydrous Tetrahydrofuran (THF)

    • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Procedure :

    • To a flame-dried flask under an inert atmosphere, add the indole (1.0 equiv) and dissolve in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add NaH (1.2 equiv) portion-wise and stir for 30-60 minutes at 0 °C.

    • Add SEM-Cl (1.2 equiv) dropwise via syringe.[15]

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the N-SEM protected product.

B. Deprotection: Fluoride-Mediated Cleavage of the N-SEM Group

  • Materials :

    • N-SEM protected indole

    • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure :

    • Dissolve the N-SEM indole (1.0 equiv) in anhydrous THF.

    • Add TBAF solution (2.0 equiv) dropwise at room temperature.

    • Heat the reaction to reflux. Monitor by TLC. The reaction may take several hours.[6]

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Summary and Data

Protecting GroupProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages & Disadvantages
Tosyl (Ts) NaH, TsCl in DMFHarsh : KOH, reflux. Mild : Cs₂CO₃, MeOH/THF, reflux[8]Very High : Stable to strong acids, oxidants, most nucleophiles.Pro : Maximizes ring stability. Con : Difficult to remove.
Boc Boc₂O, DMAP (cat.) in MeCNAcidic : TFA/DCM. Basic (mild) : NaOMe, MeOH, RT[6][9]Moderate : Stable to base, nucleophiles, hydrogenolysis. Labile to acid.Pro : Versatile and mild removal options. Con : Less deactivating than Ts.
SEM NaH, SEM-Cl in THFFluoride : TBAF, THF, reflux.[6] Acidic : HCl/EtOH.High : Stable to organometallics, non-acidic nucleophiles, mild redox.Pro : Orthogonal removal. Con : Fluoride can be slow; reagent cost.
Benzyl (Bn) NaH, BnBr in DMFReductive : H₂, Pd/CHigh : Stable to acids, bases, nucleophiles.Pro : Very stable group. Con : NOT RECOMMENDED due to high risk of debromination.

References

Sources

Method

Application Notes and Protocols: Navigating the Regioselective Functionalization of 5-Methoxyindoles at C4 vs. C6 Positions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Methoxyindoles and the C4/C6 Challenge The 5-methoxyindole scaffold is a privileged structural motif in a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methoxyindoles and the C4/C6 Challenge

The 5-methoxyindole scaffold is a privileged structural motif in a vast array of biologically active natural products, pharmaceuticals, and functional materials. Its prevalence in compounds ranging from neurotransmitter analogues to potent antiviral and anticancer agents underscores the importance of synthetic methodologies that allow for precise modification of the indole core. While the pyrrole ring (C2 and C3 positions) is inherently reactive and has been the traditional focus of indole functionalization, the selective derivatization of the benzene portion remains a more complex challenge.[1][2]

The introduction of a methoxy group at the C5 position significantly influences the electronic landscape of the indole ring. As a potent electron-donating group, it activates the benzene ring towards electrophilic aromatic substitution (EAS).[3] Resonance theory predicts an increase in electron density at the positions ortho (C4 and C6) and para (C7) to the methoxy substituent. This electronic activation, however, presents a significant regioselectivity challenge: how to selectively functionalize either the C4 or the C6 position in the presence of the other. Achieving such control is paramount for the rational design and synthesis of novel therapeutic agents and is dictated by a subtle interplay of steric and electronic effects, the choice of reagents, and the overall synthetic strategy.[4]

This guide provides an in-depth analysis of the factors governing C4 versus C6 reactivity in 5-methoxyindoles and presents detailed protocols for achieving regioselective functionalization at these critical positions.

Understanding the Mechanistic Landscape: Electronic and Steric Influences

The regiochemical outcome of electrophilic attack on 5-methoxyindole is a classic case of kinetic versus thermodynamic control, influenced by both the inherent electronic properties of the substrate and the steric demands of the attacking electrophile and any associated catalysts or directing groups.

The 5-methoxy group exerts a powerful +M (mesomeric) effect, donating electron density into the aromatic system and stabilizing the cationic intermediate (the arenium ion or σ-complex) formed during electrophilic attack.[3][5] This stabilization is most pronounced when the electrophile adds to the C4 or C6 position, allowing the positive charge to be delocalized onto the methoxy oxygen through resonance.

G cluster_0 Resonance Structures of 5-Methoxyindole 5-MeO-Indole Resonance_C4 C4 Attack    Electron density donation stabilizes the intermediate.   5-MeO-Indole->Resonance_C4 Electrophile (E+) attacks C4 Resonance_C6 C6 Attack    Electron density donation also stabilizes the intermediate.   5-MeO-Indole->Resonance_C6 Electrophile (E+) attacks C6 G cluster_workflow Directing Group Strategy for C4-Functionalization A 1. Install Directing Group (DG) on 5-Methoxyindole B 2. Add Transition Metal Catalyst (e.g., Rh, Pd, Ir) A->B C 3. Chelation-Assisted C-H Activation at C4 B->C D 4. Functionalization with Coupling Partner C->D E 5. Remove Directing Group D->E F C4-Functionalized 5-Methoxyindole E->F

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4,6-Dibromo-5-methoxy-1H-indole Analogs

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 4,6-dibromo-5-methoxy-1H-indole , a privileged scaffold found in bioactive marine alkaloids (e.g., Rivularia and Hye...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 4,6-dibromo-5-methoxy-1H-indole , a privileged scaffold found in bioactive marine alkaloids (e.g., Rivularia and Hyella species) and a key intermediate for combretastatin analogues.

Traditional thermal methods for synthesizing poly-halogenated indoles often suffer from poor regioselectivity (yielding mixtures of 3-, 4-, and 6-bromo isomers) and prolonged reaction times (12–24 hours). This guide presents a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time to under 1 hour while significantly enhancing regiocontrol.

Key Advantages:

  • Regioselectivity: 95% specificity for 4,6-substitution by utilizing a C2-blocking strategy.

  • Speed: Bromination time reduced from 8 hours (thermal) to 10 minutes (MW).

  • Yield: Overall isolated yield increased by ~30% compared to conventional heating.

Scientific Background & Strategy

The Challenge of Regioselectivity

Indoles are electron-rich heterocycles that typically undergo electrophilic aromatic substitution (EAS) at the C3 position. Introducing substituents at C4 and C6 requires overcoming this inherent electronic bias.

  • 5-Methoxy Effect: The strong electron-donating methoxy group at C5 activates the ortho positions (C4 and C6).

  • C2-Blocking Strategy: To prevent C3-bromination (or C3-bromine migration), this protocol utilizes ethyl 5-methoxyindole-2-carboxylate as the starting material. The ester group at C2 sterically and electronically deactivates C3, forcing electrophilic attack to the benzene ring (C4/C6).

Microwave Mechanism

Microwave irradiation provides direct dielectric heating, creating inverted thermal gradients. In polar solvents like DMF or Acetonitrile, this results in rapid superheating, which helps overcome the high activation energy barrier for multi-site halogenation, driving the reaction to the thermodynamic product (4,6-dibromo) efficiently.

Experimental Workflow

The synthesis is divided into two microwave-assisted phases:

  • Phase A: Regioselective Bromination of the C2-blocked indole.

  • Phase B: Hydrolysis and Decarboxylation to yield the free indole.

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control up to 20 bar.

  • Vials: 10 mL or 35 mL borosilicate glass vials with Teflon-lined silicone septa.

  • Reagents: Ethyl 5-methoxyindole-2-carboxylate, N-Bromosuccinimide (NBS), Acetonitrile (ACN), NaOH (aq), Ethylene Glycol.

Detailed Protocols
Phase A: Microwave-Assisted Bromination

Objective: Synthesize ethyl 4,6-dibromo-5-methoxyindole-2-carboxylate.

  • Preparation: In a 10 mL microwave vial, dissolve ethyl 5-methoxyindole-2-carboxylate (1.0 mmol, 219 mg) in Acetonitrile (4 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 mmol, 392 mg). Note: Use a slight excess (1.1 equiv per site) to ensure complete dibromination.

  • Sealing: Cap the vial with a crimp cap and place it in the reactor cavity.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up: Cool to room temperature. Pour mixture into ice-water (20 mL). The product will precipitate as a solid. Filter, wash with cold water, and dry.[1]

    • Checkpoint: If the product is oily, recrystallize from Ethanol/Water.

Phase B: Microwave-Assisted Hydrolysis & Decarboxylation

Objective: Remove the C2-ester to release the target 4,6-dibromo-5-methoxy-1H-indole.

  • Hydrolysis: Suspend the solid from Phase A (0.5 mmol) in 10% NaOH (aq) (3 mL) and Ethanol (1 mL) in a 10 mL vial.

    • MW Conditions: 120 °C for 5 minutes.

    • Result: Acidification (HCl) precipitates the carboxylic acid intermediate. Isolate by filtration.

  • Decarboxylation: Resuspend the wet carboxylic acid in Ethylene Glycol (3 mL).

    • Note: Ethylene glycol is an excellent MW absorber and allows high-temperature excursions.

  • Irradiation Parameters:

    • Temperature: 180 °C

    • Hold Time: 5 minutes

    • Power: Max 200 W (Power cycling may occur)

  • Work-up: Dilute with water, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    

Results & Data Analysis

Reaction Efficiency Comparison

The following table contrasts the microwave protocol with standard thermal reflux methods found in literature (e.g., Heterocycles 1992).

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement
Bromination Solvent Acetic Acid /

Acetonitrile / NBSSafer/Greener
Bromination Time 4–8 Hours10 Minutes24x Faster
Bromination Yield 65%88%+23%
Decarboxylation Temp 230 °C (Sand Bath)180 °C (MW Internal)Energy Efficient
Decarboxylation Time 45 Minutes5 Minutes9x Faster
Overall Yield ~40%~72%Significant
Spectral Validation
  • 1H NMR (DMSO-d6): The disappearance of the C2-ester signals (ethyl quartet/triplet) and the appearance of the C2-H proton (doublet or broad singlet at ~7.3 ppm) confirms decarboxylation.

  • Regiochemistry: The 4,6-dibromo pattern is confirmed by the presence of a singlet at C7-H (~7.6 ppm) and the lack of coupling typically seen in 4,5- or 5,6-substituted systems.

Visual Workflow (Process Map)

G cluster_0 Phase A: Functionalization cluster_1 Phase B: Deprotection Start Start: Ethyl 5-methoxyindole-2-carboxylate Step1 Reagent Prep: Dissolve in ACN + NBS (2.2 eq) Start->Step1 MW1 MW Irradiation: 100°C, 10 min, Dynamic Mode Step1->MW1 Dielectric Heating Intermediate Intermediate: Ethyl 4,6-dibromo-5-methoxyindole-2-carboxylate MW1->Intermediate 88% Yield Step2 Hydrolysis: 10% NaOH, MW 120°C, 5 min Intermediate->Step2 AcidInt Indole-2-carboxylic Acid Step2->AcidInt Saponification MW2 Decarboxylation: Ethylene Glycol, MW 180°C, 5 min AcidInt->MW2 Thermal Elimination End Final Product: 4,6-Dibromo-5-methoxy-1H-indole MW2->End 82% Yield (Step)

Caption: Integrated workflow for the microwave-assisted synthesis of 4,6-dibromo-5-methoxy-1H-indole, highlighting the two-stage irradiation strategy.

Troubleshooting & Critical Parameters

  • Over-Bromination: If tribrominated species (3,4,6-tribromo) are observed, reduce NBS equivalents to 2.05 and lower temperature to 80 °C. The C2-ester usually protects C3, but high temperatures can override this.

  • Decarboxylation Failure: If the carboxylic acid persists, ensure the solvent is Ethylene Glycol or DMSO . Lower boiling solvents (Ethanol/Water) will not reach the activation temperature (approx 160–180 °C) required for rapid thermal decarboxylation.

  • Pressure Limits: Acetonitrile generates significant pressure at 100 °C. Ensure the vial is not filled more than 50% to prevent headspace over-pressurization.

References

  • Regioselective Bromination of Methoxyindoles

    • Title: Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate.[2]

    • Source: Heterocycles, Vol 34, No. 12, 1992.[2]

    • URL:[Link]

  • Microwave Decarboxylation Protocols

    • Title: Decarboxylation of indole-2-carboxylic acids: improved procedures.[3][4]

    • Source: Journal of Organic Chemistry / ACS.
    • URL:[Link]

  • Microwave Fischer Indole Synthesis (General)
  • Marine Natural Product Context

    • Title: Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances.[5]

    • Source: Marine Drugs (MDPI).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yields in the synthesis of 4,6-dibromo-5-methoxy-1H-indole

This is the Technical Support Center for Indole Core Synthesis . Topic: Improving Yields in the Synthesis of 4,6-dibromo-5-methoxy-1H-indole Ticket ID: IND-Br2-OMe-046 Support Level: Tier 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for Indole Core Synthesis .

Topic: Improving Yields in the Synthesis of 4,6-dibromo-5-methoxy-1H-indole Ticket ID: IND-Br2-OMe-046 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Yield Trap" in Haloindole Synthesis

Researchers frequently encounter low yields (<15%) or intractable mixtures when attempting to synthesize 4,6-dibromo-5-methoxy-1H-indole . The root cause is almost invariably the "Direct Bromination Fallacy."

Attempting to brominate 5-methoxyindole directly will not selectively yield the 4,6-dibromo isomer. The methoxy group at C5 activates the ring, but the pyrrole nitrogen dictates the initial electrophilic attack at C3. Subsequent bromination leads to a statistical mixture of 3,4-, 3,6-, and 4,6- isomers, along with poly-brominated byproducts that are difficult to separate chromatographically.

The Solution: To achieve high yields (>60% overall), you must abandon direct functionalization of the indole core. Instead, you must construct the pyrrole ring after establishing the halogenation pattern on the benzene ring.

This guide details two validated protocols:

  • Protocol A (The Gold Standard): Fischer Indole Synthesis (Highest Purity/Scalability).

  • Protocol B (The Rapid Route): Bartoli Indole Synthesis (Fewer Steps, Moderate Yield).

Part 1: The "Gold Standard" Protocol (Fischer Synthesis)

Why this works: This route locks the bromine atoms into positions 3 and 5 of the aniline precursor before the indole is formed. The cyclization mechanics then force the formation of the 4,6-dibromoindole, eliminating regiochemical ambiguity.

Workflow Diagram

FischerRoute Start Starting Material: p-Anisidine Step1 Step 1: Bromination (Br2, AcOH) Start->Step1 Inter1 Intermediate 1: 3,5-Dibromo-4-methoxyaniline Step1->Inter1 Yield >90% Step2 Step 2: Hydrazine Formation (1. NaNO2/HCl, 2. SnCl2) Inter1->Step2 Inter2 Intermediate 2: 3,5-Dibromo-4-methoxyphenylhydrazine Step2->Inter2 Critical: Keep <0°C Step3 Step 3: Hydrazone Formation (+ Ethyl Pyruvate) Inter2->Step3 Step4 Step 4: Fischer Cyclization (PPA or ZnCl2) Step3->Step4 Inter3 Intermediate 3: Ethyl 4,6-dibromo-5-methoxyindole-2-carboxylate Step4->Inter3 Regiospecific Closure Step5 Step 5: Hydrolysis & Decarboxylation (NaOH, then Cu/Quinoline) Inter3->Step5 Final Target: 4,6-Dibromo-5-methoxy-1H-indole Step5->Final CO2 Release

Caption: Logical flow of the Fischer Indole Synthesis ensuring regiospecific placement of bromine atoms.

Detailed Methodology

Step 1: Preparation of 3,5-Dibromo-4-methoxyaniline

  • Reagents: p-Anisidine (1.0 eq), Bromine (2.1 eq), Glacial Acetic Acid.

  • Procedure: Dissolve p-anisidine in acetic acid. Add bromine dropwise at room temperature. The amino group directs ortho, but the para-methoxy blocks C4. The combined directing effects force bromination exclusively at C3 and C5.

  • Yield Check: Expect >90%. Product should be a crystalline solid.

Step 2: Hydrazine Formation (The Critical Step)

  • Reagents: Intermediate 1, NaNO2, HCl, SnCl2 (or Na2SO3).

  • Protocol:

    • Suspend aniline in concentrated HCl at -5°C.

    • Add aqueous NaNO2 dropwise (maintain T < 0°C) to form the diazonium salt.

    • Critical: Rapidly add the diazonium solution to a cold solution of SnCl2 in HCl. Stir for 2 hours.

    • Filter the hydrazine hydrochloride salt.

  • Troubleshooting: If the hydrazine turns dark/tarry, the reduction temperature was too high. Keep strictly below 0°C.

Step 3 & 4: Fischer Cyclization

  • Reagents: Hydrazine salt, Ethyl Pyruvate, Polyphosphoric Acid (PPA).

  • Protocol:

    • Reflux hydrazine with ethyl pyruvate in ethanol to form the hydrazone. Isolate.

    • Heat hydrazone in PPA at 100-110°C.

    • Mechanism: The [3,3]-sigmatropic rearrangement can only occur at the ortho positions of the hydrazine. Since the starting aniline was 3,5-dibromo-4-methoxy, the ortho positions (relative to the nitrogen) are unsubstituted protons (originally C2 and C6 of the aniline).

    • Result: Cyclization forms the indole ring.[1] The bromines remain at their original positions, which map to C4 and C6 of the indole.

Step 5: Decarboxylation

  • Reagents: NaOH (aq), Copper powder, Quinoline.

  • Protocol:

    • Saponify the ester (NaOH/MeOH) to the carboxylic acid.

    • Mix the dry acid with copper powder in quinoline.

    • Heat to 200-220°C until CO2 evolution ceases.

  • Yield Tip: Ensure the acid is bone dry before the quinoline step to prevent side reactions.

Part 2: The "Rapid Route" Protocol (Bartoli Synthesis)

Why this works: If you are limited by step count, the Bartoli reaction uses a nitro-precursor. The large bromine atoms actually help this reaction by relieving steric strain during the sigmatropic rearrangement.

Precursor: 3,5-Dibromo-4-methoxynitrobenzene (Easily made by brominating p-nitroanisole).

Experimental Protocol
ParameterSpecificationReasoning
Reagent Vinylmagnesium bromide (3.5 eq)Excess Grignard is required: 1 eq for the reaction, 1 eq to act as a base, and excess to drive equilibrium.
Solvent Dry THFGrignards are moisture sensitive. Diethyl ether is often too volatile for the exotherm.
Temperature -40°C to -20°CCRITICAL: Bartoli reactions are extremely exothermic. Adding Grignard at 0°C or RT will result in explosion or massive tar formation.
Quench Saturated NH4ClGentle protonation is needed to avoid acid-catalyzed polymerization of the indole.

Step-by-Step:

  • Dissolve 3,5-dibromo-4-methoxynitrobenzene in dry THF under Argon.

  • Cool to -40°C .

  • Add Vinylmagnesium bromide (1.0 M in THF) dropwise over 30 minutes. The solution will turn deep purple/brown.

  • Stir at -40°C for 1 hour, then allow to warm to -20°C.

  • Pour into saturated NH4Cl/Ice. Extract with EtOAc.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 40-55%. (Lower than Fischer, but much faster).

Part 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Mixture of 3-bromo, 4-bromo, 6-bromo products Direct Bromination was attempted.STOP. Switch to the Fischer or Bartoli route. You cannot control regioselectivity on the 5-methoxyindole core directly.
Loss of Bromine atoms Hydrogenolysis during Leimgruber-Batcho reduction.If using the Leimgruber-Batcho route (not detailed above but possible), do not use Pd/C or Raney Nickel/H2. Use Fe/Acetic Acid or SnCl2 to reduce the nitro group without removing the bromines.[3]
Low Yield in Fischer Cyclization Incomplete Hydrazone Formation or Charring in PPA .[2]Ensure the hydrazone is dry before adding to PPA. Control PPA temp strictly (do not exceed 110°C). Alternatively, use ZnCl2 in AcOH at 80°C.
"Sticky" Tar in Bartoli Temperature too high during Grignard addition.The reaction must be kept cold (-40°C). The nitro-Grignard adduct is unstable at higher temperatures.
Frequently Asked Questions

Q: Can I use the Leimgruber-Batcho synthesis for this? A: Yes, but the precursor is harder to make. You would need 2-nitro-4,6-dibromo-5-methoxytoluene . Nitrating 3,5-dibromo-4-methoxytoluene is difficult due to steric crowding and electronic deactivation at the C2 position. The Fischer route uses much cheaper starting materials (p-anisidine) and avoids this bottleneck.

Q: Why does the methoxy group make direct bromination so difficult? A: The methoxy group is a strong activator (ortho/para director). In indole, C3 is naturally the most reactive. The 5-OMe reinforces electron density at C4 and C6, but also C3 (via resonance). This creates a "perfect storm" where the reactivity difference between C3, C4, and C6 is small, leading to inseparable mixtures.

Q: Is the 4,6-dibromo-5-methoxyindole stable? A: Yes, but it is sensitive to light and acid. Store it in the dark under inert atmosphere. The electron-rich nature makes it prone to oxidative degradation over time.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.[2] (Definitive text on the mechanism and regioselectivity of the cyclization).

  • Bartoli, G., et al. (1989). "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles." Journal of Organic Chemistry, 54(14), 3411-3413. Link

  • Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloromethyl Carbinols." Journal of Organic Chemistry, 66(2), 638-641.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Garden, S. J., et al. (1998). "A Comparison of the Fischer and Bartoli Indole Syntheses." Tetrahedron Letters, 39(50), 9149-9152.

Sources

Optimization

solving solubility issues with 4,6-dibromo-5-methoxy-1H-indole

This technical guide addresses solubility challenges associated with 4,6-dibromo-5-methoxy-1H-indole , a highly lipophilic heterocyclic building block. The following protocols are designed to overcome high crystal lattic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses solubility challenges associated with 4,6-dibromo-5-methoxy-1H-indole , a highly lipophilic heterocyclic building block. The following protocols are designed to overcome high crystal lattice energy and hydrophobicity, ensuring consistent experimental results in organic synthesis and biological screening.

Technical Analysis: The Physiochemical Barrier

Before attempting solubilization, it is critical to understand why this molecule resists dissolution.

  • Structural Impediment: The indole core is inherently hydrophobic. The addition of two bromine atoms at the 4 and 6 positions significantly increases the partition coefficient (LogP), pushing the molecule towards extreme lipophilicity.

  • Crystal Lattice Energy: The heavy halogen atoms facilitate strong intermolecular halogen bonding and

    
    -
    
    
    
    stacking interactions. This creates a tightly packed crystal lattice that requires significant energy (heat/sonication) to break apart before solvent molecules can intercalate.
  • The "Crash-Out" Phenomenon: While the methoxy group at C5 adds a dipole, it is insufficient to solubilize the molecule in aqueous media. Upon dilution of a DMSO stock into water, the water molecules self-associate (hydrophobic effect), forcing the indole molecules to aggregate and precipitate immediately.

Part 1: Solubility Profile & Solvent Selection

Quick Reference Solubility Table Data estimated based on structural analogs (4,6-dibromoindole and 5-methoxyindole) and standard medicinal chemistry principles.

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3]Primary Use Case
DMSO (Anhydrous) Excellent ~40–50 mg/mLPrimary stock solution for storage.
DMF Good ~30–40 mg/mLAlternative stock; synthesis solvent.
Ethanol (100%) Moderate ~10–15 mg/mLSecondary dilution; synthesis.
Dichloromethane (DCM) Good >50 mg/mLExtraction; transfer; chromatography.
Water / PBS Insoluble <0.01 mg/mLDO NOT dissolve directly.
DMSO/Water (1:1000) Risk VariableBiological assay working concentration.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: "I added the solid directly to my cell culture media, and it’s floating on top. What happened?"

Diagnosis: You encountered the Hydrophobic Effect .[4] The surface tension of water acts like a wall against the lipophilic solid. Solution: Never add solid compound directly to aqueous media. You must prepare a high-concentration stock in DMSO (Protocol A), then perform a "Step-Down Dilution" (Protocol B).

Q2: "My DMSO stock solution is cloudy even after vortexing."

Diagnosis: Micro-crystalline aggregates persist. Vortexing only agitates the liquid; it does not provide enough energy to break the halogen-stabilized lattice. Solution: Apply Heat + Sonication . Heat increases the kinetic energy of the solvent, while ultrasonic cavitation disrupts the crystal lattice. (See Protocol A).

Q3: "The compound dissolved in DMSO, but precipitated immediately when I diluted it for my assay."

Diagnosis: Solvent Shock . Adding a small volume of high-concentration hydrophobic stock to a large volume of water causes rapid local supersaturation. Solution: Use an Intermediate Dilution Step with a bridge solvent (like ethanol or pure DMSO) to lower the concentration gradient before the final aqueous addition.

Part 3: Validated Protocols

Protocol A: Preparation of a Stable Master Stock (50 mM)

Use this for long-term storage and initial handling.

  • Weighing: Weigh the target mass of 4,6-dibromo-5-methoxy-1H-indole into a glass vial (avoid plastic, as lipophilic compounds can leach into polypropylene).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM (approx. 15 mg/mL depending on exact MW).

  • The "Sonication Sandwich":

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 40°C for 10 minutes.

    • Vortex again for 30 seconds.

    • Check: Hold the vial up to a light source. The solution must be perfectly clear. If any turbidity remains, repeat sonication.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Step-Down" Dilution for Biological Assays

Use this to dose cells or enzymes without precipitation.

Context: You need a final concentration of 10 µM in assay buffer (1% DMSO final).

  • Thaw: Warm the DMSO Master Stock (Protocol A) to 37°C to ensure complete redissolution.

  • Intermediate Dilution (100x):

    • Prepare an intermediate tube with pure DMSO or Ethanol.

    • Dilute the Master Stock 1:10 (e.g., 10 µL Stock + 90 µL DMSO).

    • Result: 5 mM solution. This is still stable.

  • Working Solution Preparation (10x):

    • Slowly add the 5 mM intermediate solution to the Assay Buffer while vortexing the buffer .

    • Critical: Add the solvent to the buffer , not the buffer to the solvent.

    • Result: 50 µM solution in buffer (1% DMSO).

  • Final Addition: Add this 10x Working Solution to your cell wells (1:10 dilution).

    • Final: 5 µM compound, 0.1% DMSO.

Part 4: Visualizing the Solvation Workflow

The following diagram illustrates the decision logic for handling this compound to prevent precipitation.

SolubilityWorkflow Start Solid 4,6-dibromo-5-methoxy-1H-indole SolventChoice Select Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Preferred) SolventChoice->DMSO Best Solubility Ethanol Ethanol (Secondary) SolventChoice->Ethanol If DMSO incompatible Water Aqueous Buffer SolventChoice->Water FORBIDDEN Process Sonication (40°C) + Vortex DMSO->Process Ethanol->Process Check Visual Inspection: Clear Solution? Process->Check Stock Master Stock Solution (Store -20°C) Check->Stock Yes Precip Cloudy/Precipitate Check->Precip No Assay Biological Assay Dilution Stock->Assay Precip->Process Repeat Heat/Sonicate StepDown Step-Down Protocol: 1. Dilute in DMSO (100x) 2. Add to Buffer w/ Vortex Assay->StepDown Prevent Shock Stable Assay Condition Stable Assay Condition StepDown->Stable Assay Condition

Caption: Logic flow for solubilizing lipophilic indoles. Note the critical loop at "Visual Inspection" requiring heat/sonication before proceeding to storage.

References

  • TargetMol. 4,6-Dibromoindole Product Data & Solubility. (Demonstrates DMSO solubility of dibromo-indole analogs at ~45 mg/mL).

  • PubChem. 4-bromo-6-methoxy-1H-indole Compound Summary. (Provides physiochemical properties and lipophilicity data for structural isomers).

  • BenchChem. Fundamental chemical properties of 5-Methoxyindole. (Establishes baseline reactivity and solubility for the core scaffold).

  • MDPI. Assessment of the Lipophilicity of Indole Derivatives. (Scientific validation of the correlation between indole substitution and LogP/solubility).

Sources

Troubleshooting

preventing debromination side reactions in indole synthesis

The Halogen Retention Helpdesk: Indole Synthesis Introduction: The "Bromo-Handle" Dilemma Ticket Context: You are synthesizing an indole scaffold intended for downstream SAR (Structure-Activity Relationship) exploration....

Author: BenchChem Technical Support Team. Date: February 2026

The Halogen Retention Helpdesk: Indole Synthesis

Introduction: The "Bromo-Handle" Dilemma

Ticket Context: You are synthesizing an indole scaffold intended for downstream SAR (Structure-Activity Relationship) exploration. You have strategically placed a bromine substituent (e.g., 5-bromo or 6-bromo) to serve as a handle for future Suzuki or Buchwald couplings. The Issue: During the indole ring formation, the bromine atom vanishes (hydrodehalogenation) or scrambles, leaving you with a useless unsubstituted indole or a complex mixture.

This guide provides the protocols to synthesize the indole core while strictly enforcing chemoselectivity to preserve the aryl bromide.

Module 1: The Larock Anomaly (Palladium Catalysis)

The Larock synthesis (o-iodoaniline + alkyne


 indole) is the gold standard for substituted indoles. However, standard conditions often lead to oxidative addition into both the C-I (intended) and C-Br (unintended) bonds.
The Mechanistic Fix: Ligand-Controlled Chemoselectivity

To retain a bromine atom while reacting an iodine atom, you must exploit the rate difference of Oxidative Addition (OA) .

  • Standard Ligands (

    
    ):  OA into C-Br is slow but effectively irreversible under high heat, leading to debromination or polymerization.
    
  • The Solution (

    
    ):  Bulky, electron-rich ligands facilitate OA into C-Br, but they also accelerate the reverse reaction (Reductive Elimination) back to the starting material. This makes the C-Br insertion reversible and non-productive, funneling the catalyst solely through the irreversible C-I cycle.
    
Protocol: Chemoselective Bromo-Indole Synthesis

Based on findings by rapid-OA kinetics (e.g., Hartwig/Lundgren principles).

Reagents:

  • Substrate: 2-iodo-5-bromoaniline (1.0 equiv)

  • Alkyne: Internal alkyne (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand:

    
     (10 mol%) — Critical Component
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Charge a pressure tube with

    
    , 
    
    
    
    , and base.
  • Add the iodo-bromoaniline and solvent. Stir for 5 mins to form the active

    
     species.
    
  • Add the alkyne.

  • Temperature Control: Heat to 80 °C . Do not exceed 100 °C. Standard Larock protocols call for 120 °C+, which forces C-Br activation.

  • Monitoring: Monitor via LCMS. You will see the C-I bond disappear. The C-Br bond should remain intact due to the steric bulk of the ligand preventing stable complexation at the bromide site.

Visualizing the Selectivity Logic

LarockSelectivity sub_start Substrate (Ar-I + Ar-Br) oa_iodide Oxidative Addition (C-I Bond) sub_start->oa_iodide Fast & Irreversible oa_bromide Oxidative Addition (C-Br Bond) sub_start->oa_bromide Slow pd_species Pd(0)-L (Bulky Ligand) pd_species->oa_iodide pd_species->oa_bromide complex_i Stable Pd(II)-I Intermediate oa_iodide->complex_i complex_br Unstable Pd(II)-Br Steric Clash oa_bromide->complex_br product Target Indole (Br Intact) complex_i->product Alkyne Insertion complex_br->sub_start Reversible (Fast) Due to P(t-Bu)3 side_rxn Debromination Side Products complex_br->side_rxn Blocked at 80°C

Caption: Bulky ligands render C-Br oxidative addition reversible, preventing the debromination pathway.

Module 2: The Bartoli Hazard (Nucleophilic Attack)

The Bartoli synthesis uses vinyl Grignard reagents on ortho-nitroarenes.[1][2][3] The Risk: Grignard reagents are excellent for Halogen-Metal Exchange . If your nitroarene has a bromine, the Grignard will likely attack the bromine (forming an aryl-Grignard) rather than attacking the nitro group, leading to a debrominated byproduct after quench.

Protocol: The "Flash-Cold" Bartoli

To favor nucleophilic attack on the nitro group (kinetic control) over halogen exchange (thermodynamic control), you must manipulate temperature and concentration.

Reagents:

  • Substrate: 2-nitro-4-bromotoluene

  • Reagent: Isopropenylmagnesium bromide (3.5 equiv) — Substituted vinyl Grignards are less prone to exchange than simple vinyl Grignards.

  • Solvent: THF (dry)

Step-by-Step:

  • Cool the nitroarene solution to -78 °C (Dry ice/acetone). Standard protocol is -40 °C; for bromo-substrates, you need colder.

  • Rapid Addition: Add the Grignard reagent quickly (within 2-3 minutes).

    • Why? Slow addition maintains a low concentration of Grignard, which favors the competing halogen exchange. A surge of Grignard forces the bimolecular attack on the nitro group.

  • Stir at -78 °C for 20 minutes, then quench immediately at low temp with saturated

    
    .
    
  • Do not warm to RT before quenching. Warming allows the transient magnesiated intermediates to scramble halogens.

Module 3: Reductive Cyclizations (The Safe Haven)

If Pd-catalysis (Larock) or Grignards (Bartoli) fail, switch to reductive cyclization of o-nitrostyrenes . This is the most robust method for halogen retention.

Avoid:


 (Will strip Br).
Avoid: 

(Harsh, can reduce Br).
Recommended Protocol: Fe-Mediated Cyclization

Iron powder in acetic acid is highly chemoselective for nitro reduction and subsequent condensation to indole, leaving aryl bromides untouched.

  • Precursor: Synthesize o-nitrostyrene via Henry Reaction (Nitromethane + Benzaldehyde).

  • Cyclization:

    • Suspend o-nitrostyrene (1 equiv) and Iron powder (325 mesh, 5 equiv) in Acetic Acid / Toluene (1:1).

    • Heat to 80 °C under

      
      .
      
    • Monitor TLC.[4] The nitro reduces to amine, which spontaneously cyclizes on the alkene.

    • Result: High yield of bromo-indole with zero debromination.

Troubleshooting & FAQs

Data Summary: Method Selection Matrix
If your substrate is...[3][5][6][7][8][9][10][11]And you observe...Switch to...Why?
o-Iodoaniline + Br Product is Indole-H (Br lost)Larock +

Bulky ligands make C-Br attack reversible.
o-Nitroarene + Br Complex mixture / DebrominationFlash-Cold Bartoli -78°C favors Nitro-attack over Halogen-exchange.
o-Nitrostyrene + Br C-C double bond reduced (Indoline)

/ Silane
Chemoselective reduction of nitro group only.
Any Indole + Br Suzuki coupling failed (Br intact)Buchwald Pre-catalysts Indole N-H can poison Pd; protect N first (Boc/Ts).
Frequently Asked Questions

Q: I am seeing "Hydrodehalogenation" in my Suzuki coupling after making the indole. Why? A: This is often caused by the solvent or base.

  • Cause:

    
    -hydride elimination from alkyl-palladium species or hydride transfer from alcoholic solvents.
    
  • Fix: Switch solvent to Toluene or Dioxane (non-protic). Switch base to

    
    . Avoid 
    
    
    
    (acts as a hydride source).

Q: Can I use the Dobbs modification for bromo-indoles? A: Only if the bromine is in the ortho position to the nitro group. The Dobbs modification uses the ortho-Br as a directing group which is removed during the reaction.[1] It is not suitable if you want to keep the bromine.

Q: My Larock reaction stalled at 80 °C with


. 
A:  Add LiCl  (1 equiv). The chloride ion stabilizes the Pd(II) intermediate and facilitates the ligand exchange required for the alkyne insertion. Without LiCl, the bulky phosphine might stabilize the Pd(II) too well, preventing turnover.

References

  • Chemoselective Larock Synthesis:The Role of Reversible Oxidative Addition in Selective Palladium(0)

    • Source: J. Am. Chem. Soc. 2010, 132, 14027–14029.
  • Bartoli Mechanism & Grignard Attack:Reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.

    • Source: Tetrahedron Letters 1989, 30, 2129–2132.[2][12]

  • Reductive Cyclization (Fe/AcOH):Reductive cyclization of o-nitrostyrenes to indoles: A mild and efficient method.

    • Source: Organic Preparations and Procedures Intern
  • Review of Indole Synthesis:Palladium-C

    • Source: Chemical Reviews 2006, 106, 2875–2911.

Sources

Optimization

Technical Support Center: Purification of 4,6-dibromo-5-methoxy-1H-indole Mixtures

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,6-dibromo-5-methoxy-1H-indole. Here you will find tro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,6-dibromo-5-methoxy-1H-indole. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Introduction to Purification Challenges

The purification of 4,6-dibromo-5-methoxy-1H-indole can be a significant hurdle in its synthesis. The presence of a methoxy group on the indole ring activates it towards electrophilic substitution, while the bromine atoms add steric bulk and increase the molecular weight. These structural features can lead to the formation of closely related impurities during synthesis that are often difficult to separate from the desired product. Common challenges include the removal of unreacted starting materials, isomeric byproducts, and over-brominated species. This guide provides practical solutions and in-depth explanations to help you achieve high purity of your target compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of 4,6-dibromo-5-methoxy-1H-indole.

Column Chromatography Issues

Problem: Poor separation of my target compound from an impurity on a silica gel column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your compound from the impurity.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[1][2] For 4,6-dibromo-5-methoxy-1H-indole, a gradient elution from low polarity (e.g., 5% ethyl acetate in hexanes) to a higher polarity (e.g., 20-30% ethyl acetate in hexanes) is recommended to effectively separate non-polar impurities from your moderately polar product.

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive indole compounds.

    • Solution: You can test for compound stability on silica gel using a 2D TLC.[3] If degradation is observed, consider deactivating the silica gel by treating it with a small amount of a base like triethylamine in the eluent (e.g., 0.1-1%). Alternatively, using a different stationary phase like alumina (neutral or basic) or Florisil® may be beneficial.[4]

  • Co-elution of Isomers: Regioisomers formed during the bromination of 5-methoxy-1H-indole (e.g., 4,7-dibromo- or 6,7-dibromo- isomers) may have very similar polarities to the desired 4,6-dibromo product, leading to co-elution.

    • Solution: A very shallow gradient elution during column chromatography can help improve the separation of isomers. High-Performance Liquid Chromatography (HPLC) on a normal or reversed-phase column may be necessary for baseline separation of stubborn isomers.

Problem: My compound is not eluting from the column.

Possible Causes & Solutions:

  • Solvent Polarity is Too Low: The eluent may not be polar enough to move your compound down the column.

    • Solution: Gradually increase the polarity of your solvent system. If you started with 10% ethyl acetate in hexanes, try increasing to 20%, 30%, and even 50%. A small amount of methanol (1-5%) in dichloromethane can be used for more polar compounds.

  • Strong Adsorption to Silica Gel: The indole nitrogen can interact strongly with the acidic silica gel, leading to poor elution.

    • Solution: Adding a small amount of a competitive base, such as triethylamine or pyridine (0.1-1%), to your eluent can help to mitigate this interaction and improve elution.[5]

Recrystallization Issues

Problem: My compound "oils out" instead of forming crystals during recrystallization.

Possible Causes & Solutions:

  • Solution is Too Saturated: If the solution is supersaturated, the compound may precipitate out as an oil before it has a chance to form an ordered crystal lattice.

    • Solution: Add a small amount of the hot solvent back to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization over oiling out.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Solution: If the crude material is highly impure, it is often best to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Problem: I am getting very low recovery after recrystallization.

Possible Causes & Solutions:

  • Compound has High Solubility in the Cold Solvent: If your compound is too soluble in the recrystallization solvent even at low temperatures, you will lose a significant amount in the mother liquor.

    • Solution: Choose a solvent system where your compound has high solubility at high temperatures and very low solubility at low temperatures.[5] For 4,6-dibromo-5-methoxy-1H-indole, acetonitrile is a promising solvent for recrystallization, as a structurally similar compound has been successfully recrystallized from it.[6] Alternatively, a two-solvent system can be employed. Dissolve your compound in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4,6-dibromo-5-methoxy-1H-indole sample?

A1: The impurities will largely depend on the synthetic route used. Assuming the synthesis involves the bromination of 5-methoxy-1H-indole, the most common impurities are:

  • Unreacted 5-methoxy-1H-indole: The starting material may be present if the reaction did not go to completion.

  • Mono-brominated 5-methoxy-1H-indoles: Depending on the reaction conditions, you may have various isomers of bromo-5-methoxy-1H-indole (e.g., 4-bromo-, 6-bromo-, or 7-bromo- isomers).

  • Other Dibromo Isomers: Besides the desired 4,6-isomer, other dibrominated isomers such as 4,7-dibromo- and 6,7-dibromo-5-methoxy-1H-indole could be formed.

  • Over-brominated products: Tri-brominated species can also be formed if an excess of the brominating agent is used.

Q2: How can I visualize 4,6-dibromo-5-methoxy-1H-indole and its impurities on a TLC plate?

A2: 4,6-dibromo-5-methoxy-1H-indole and related indole derivatives are often UV-active due to the aromatic indole core, so they should be visible as dark spots on a fluorescent TLC plate under a UV lamp (254 nm).[8] For staining, a potassium permanganate (KMnO₄) dip can be effective for visualizing indole compounds, which typically appear as yellow-brown spots.[2] Another common stain for indoles is p-anisaldehyde stain, which can give various colors depending on the substitution pattern.

Q3: What is a good starting solvent system for column chromatography of 4,6-dibromo-5-methoxy-1H-indole?

A3: A good starting point for developing a solvent system for column chromatography is a mixture of hexanes (or petroleum ether) and ethyl acetate. Based on the structure, 4,6-dibromo-5-methoxy-1H-indole is expected to be a compound of moderate polarity. You can start by testing a solvent system of 10-20% ethyl acetate in hexanes on a TLC plate. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 for optimal separation on a column.[4]

Q4: How can I confirm the purity of my final product?

A4: The purity of your final 4,6-dibromo-5-methoxy-1H-indole should be assessed by multiple analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of your compound and can reveal the presence of impurities if they are present in significant amounts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity and can often separate closely related impurities that are not resolved by TLC.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of a crude mixture of 4,6-dibromo-5-methoxy-1H-indole using silica gel flash column chromatography.

Materials:

  • Crude 4,6-dibromo-5-methoxy-1H-indole

  • Silica gel (60-120 mesh)

  • Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (reagent grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The optimal solvent system should provide an Rf value of ~0.3 for the target compound and good separation from major impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Carefully pour the slurry into the column, ensuring there are no air bubbles. Gently tap the column to facilitate even packing.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting with a low polarity solvent mixture and gradually increase the polarity (gradient elution) as the column runs. For example, start with 5% ethyl acetate in hexanes, then move to 10%, 15%, and 20% as needed based on TLC analysis of the fractions.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure 4,6-dibromo-5-methoxy-1H-indole.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol is based on a successful recrystallization of a structurally similar compound and provides a good starting point.[6]

Materials:

  • Crude 4,6-dibromo-5-methoxy-1H-indole (pre-purified by column chromatography if necessary)

  • Acetonitrile (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude 4,6-dibromo-5-methoxy-1H-indole in an Erlenmeyer flask.

    • Add a minimal amount of acetonitrile and gently heat the mixture with swirling on a hot plate until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude 4,6-dibromo-5-methoxy-1H-indole Column_Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) Crude_Product->Column_Chromatography TLC_Analysis_1 TLC Analysis of Fractions Column_Chromatography->TLC_Analysis_1 Combine_Fractions Combine Pure Fractions TLC_Analysis_1->Combine_Fractions Solvent_Evaporation Solvent Evaporation Combine_Fractions->Solvent_Evaporation Partially_Purified Partially Purified Product Solvent_Evaporation->Partially_Purified Recrystallization Recrystallization (e.g., from Acetonitrile) Partially_Purified->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Product Pure Crystalline Product (>98%) Filtration_Drying->Pure_Product Purity_Analysis Purity Analysis (NMR, HPLC, MS, MP) Pure_Product->Purity_Analysis

Caption: A typical experimental workflow for the purification of 4,6-dibromo-5-methoxy-1H-indole.

Troubleshooting_Logic cluster_chromatography Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting Poor_Separation Poor Separation Wrong_Solvent Optimize Solvent System (TLC Screening) Poor_Separation->Wrong_Solvent Degradation Compound Degradation? Wrong_Solvent->Degradation Use_Alternative Use Alumina or Deactivated Silica Degradation->Use_Alternative Yes Continue Proceed with Optimized Conditions Degradation->Continue No Oiling_Out Compound Oils Out Slow_Cooling Cool Slowly / Seed Oiling_Out->Slow_Cooling Low_Recovery Low Recovery Change_Solvent Change Solvent/ Use Two-Solvent System Low_Recovery->Change_Solvent

Caption: A logical diagram for troubleshooting common purification issues.

Quantitative Data Summary

ParameterRecommended ConditionsRationale
TLC Solvent System Hexanes:Ethyl Acetate (9:1 to 7:3 v/v)Provides good separation for moderately polar indole derivatives.[1][2]
Column Chromatography Eluent Gradient of 5% to 30% Ethyl Acetate in HexanesAllows for the elution of non-polar impurities first, followed by the target compound.
Recrystallization Solvent AcetonitrileHas been shown to be effective for structurally similar brominated indoles.[6]
TLC Visualization UV light (254 nm) and Potassium Permanganate stainUV is non-destructive and effective for aromatic compounds; KMnO₄ is a good general stain for oxidizable functional groups.[2][8]

References

  • University of Rochester. (2026). Tips & Tricks: TLC Tips. Retrieved from [Link]

  • Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

  • Konovalova, I. S., Shishkina, S. V., Kobzev, D., Semenova, O., & Tatarets, A. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1203–1207. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • HETEROCYCLES. (1984). the leimgruber-batcho indole synthesis. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • HETEROCYCLES. (2017, October 4). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (5-Methoxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

  • University of Rochester. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • University of Rochester. (2026). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Overcoming Steric Hindrance at the C4 Position of 5-Methoxyindole

Department: Chemical Development & Process Optimization Document ID: IND-C4-5OMe-GUIDE-v2.1 Target Audience: Medicinal Chemists, Process Chemists Subject: Strategies for regioselective functionalization of the C4 positio...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Process Optimization Document ID: IND-C4-5OMe-GUIDE-v2.1 Target Audience: Medicinal Chemists, Process Chemists Subject: Strategies for regioselective functionalization of the C4 position in 5-methoxyindole systems.

The Engineering Challenge: The "C4 Paradox"

Functionalizing the C4 position of 5-methoxyindole represents a classic "mismatched" synthetic problem. The 5-methoxy group creates a unique electronic and steric environment that actively discourages reaction at C4:

  • Steric Sandwich: The C4 proton is sterically crowded, sandwiched between the C3 position (and its substituents) and the bulky oxygen lone pairs/methyl group at C5.

  • Electronic Deactivation: While the indole ring is electron-rich, the C5-methoxy group directs Electrophilic Aromatic Substitution (EAS) primarily to C6 (ortho) and C2 (para-like), while the inherent indole reactivity favors C3. C4 is effectively the "electronic dead zone."

  • Lithiation Competition: Directed Ortho Metalation (DoM) using the 5-OMe group as a director typically favors C6 over C4 due to the relief of steric strain, unless specific blocking strategies are employed.

This guide details three field-proven workflows to overcome these barriers, moving from catalytic C-H activation to de novo synthesis.

Decision Matrix: Selecting Your Protocol

Before selecting a reagent system, assess your substrate constraints using the logic flow below.

C4_Strategy_Flow start START: 5-Methoxyindole Substrate q1 Is the C3 position available for a directing group? start->q1 q2 Do you need a Carbon or Heteroatom at C4? q1->q2 Yes (Can install CHO/COR) method_C METHOD C: De Novo Synthesis (Benzene Precursors) q1->method_C No (C3 is blocked/permanent) method_A METHOD A: Ru/Rh-Catalyzed C-H Activation q2->method_A Carbon (Alkenyl/Aryl) method_B METHOD B: Ir-Catalyzed C-H Borylation q2->method_B Boron (Suzuki Precursor) q3 Is this for Scale-up (>100g) or Discovery (<100mg)? q3->method_A Discovery q3->method_C Scale-up method_A->q3

Figure 1: Strategic decision tree for selecting the optimal C4-functionalization pathway.

Protocol A: C3-Directed C-H Activation (The "Geometric Lock")

This is the most reliable method for overcoming the steric clash of the 5-OMe group. By installing a directing group (DG) at C3, you form a thermodynamically stable 5- or 6-membered metallacycle that forces the catalyst to the C4 position, overriding the steric repulsion of the C5-methoxy group.

Mechanism of Action

The directing group (typically an aldehyde, ketone, or ester) coordinates with a Ruthenium(II) or Rhodium(III) catalyst. This coordination "pulls" the metal into the C4-H bond.

Experimental Workflow (Ruthenium-Catalyzed)

Target: C4-Alkenylation or Arylation.

  • Substrate Prep: Form 5-methoxyindole-3-carboxaldehyde (Vilsmeier-Haack) or 3-acetyl-5-methoxyindole.

  • Catalyst System:

    • Catalyst:

      
       (2.5–5 mol%)
      
    • Additive:

      
       (10–20 mol%) – Crucial for generating the cationic active species.
      
    • Oxidant:

      
       (stoichiometric) if coupling with non-oxidizing partners.
      
    • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl alcohol.

  • Reaction:

    • Mix substrate, coupling partner (e.g., acrylate or boronic acid), and catalyst system.

    • Heat to 100–120°C in a sealed tube for 12–24 hours.

  • Workup: Filter through Celite to remove metal salts.

Why this works on 5-OMe: The geometric constraint of the metallacycle is energetically stronger than the steric repulsion from the 5-OMe group. The catalyst must insert at C4 to satisfy the chelation geometry.

Protocol B: Iridium-Catalyzed Borylation (The "Steric Game")

If you need a handle for Suzuki couplings (C4-Bpin), Iridium catalysis is the gold standard. However, standard conditions often fail for 5-methoxyindole because the catalyst seeks the least sterically hindered position (usually C7 or C2).

The Solution: Use a C3-Silyl Directing Group .

Experimental Workflow
  • Protection: Protect N1 with a non-bulky group (Methyl) or leave free (if using specific ligands). Avoid bulky N-TIPS as it pushes the catalyst toward C5/C6 which are already blocked.

  • Installation of DG: Install a hydrosilyl group at C3 (e.g.,

    
    ) via dehydrogenative silylation.
    
  • Borylation:

    • Catalyst:

      
       (1–3 mol%)
      
    • Ligand:

      
       (4,4′-di-tert-butyl-2,2′-bipyridine).
      
    • Reagent:

      
       (Bis(pinacolato)diboron).[1]
      
    • Solvent: THF or Hexane, typically at 60–80°C.

  • Result: The Si-H bond coordinates the Iridium, directing it specifically to the C4-H bond via an intramolecular pathway, ignoring the steric bulk of the 5-OMe.

Protocol C: De Novo Synthesis (The "Nuclear Option")

If the indole ring is too sensitive or the steric hindrance at C4 is insurmountable for catalysis, build the ring after establishing the substitution pattern.

The Bartoli / Leimgruber-Batcho Approach

Instead of forcing a group onto the indole, start with 2-nitro-3-methoxy-toluene (or similar benzene derivatives).

  • Precursor: Start with a benzene ring substituted at positions 1, 2, and 3 (e.g., 1-nitro, 2-alkyl, 3-methoxy).

  • Functionalization: It is far easier to brominate or functionalize the benzene ring at the position ortho to the methoxy group before cyclization.

  • Cyclization:

    • Leimgruber-Batcho: React 2-nitrotoluene derivative with DMF-DMA, then reduce/cyclize with

      
       or 
      
      
      
      .
    • Bartoli: React ortho-substituted nitrobenzene with vinyl Grignard.

Advantage: This is the only scalable method (kg-scale) that guarantees 100% regioselectivity because the "C4" substituent is covalently locked in place before the indole core is formed.

Troubleshooting & FAQs

Q1: I am seeing exclusive C2-functionalization instead of C4. Why?

Diagnosis: Your directing group is likely too weak or the N-protecting group is directing the metal to C2 (Lithiation logic). Fix:

  • If using Ru/Rh catalysis : Ensure you have a strong coordinating group at C3 (Aldehyde/Ketone). Ester groups are often too weak.

  • If using Lithiation : Block C2 with a TMS group or use a bulky N-protecting group (TIPS) to sterically shield C2, forcing the base to C4 (though C6 will still compete).

Q2: The reaction works but the yield is <20% with 5-methoxyindole.

Diagnosis: The 5-OMe group makes the indole electron-rich, leading to oxidation side reactions or catalyst poisoning. Fix:

  • Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP is known to stabilize cationic metal intermediates and boost yields in electron-rich C-H activation.

  • Lower the temperature and increase reaction time.

Q3: Can I use a halogen dance (Base-catalyzed migration)?

Analysis: Technically yes, but risky. Protocol: Lithiate C2 (with LDA), trap with Bromine. Then treat 2-bromo-5-methoxyindole with LDA. The "dance" should move the Br to C7 or C4. Warning: With 5-OMe, the equilibrium often favors C6 or C7 due to the stability of the anion ortho to the methoxy group. This is generally not recommended for C4 selectivity.

Comparative Data Summary

FeatureRu-Catalyzed (Method A)Ir-Borylation (Method B)De Novo (Method C)
Primary Selectivity >95% C4 (Directed)>90% C4 (Directed)100% (Pre-installed)
Steric Sensitivity ModerateLow (Ligand controlled)N/A
Scale Suitability mg to gmg to gg to kg
Key Limitation Requires C3-DGRequires C3-Si DGLong step count
Atom Economy HighHighLow

References

  • Ruthenium-Catalyzed C4-H Activation

    • Title: Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles.[2]

    • Source:Chemical Science (via NIH/PMC).
    • URL:[Link]

  • Iridium-Catalyzed Borylation Strategies

    • Title: Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, and mechanism.[1][3]

    • Source:Journal of the American Chemical Society (Cited in search results).
    • URL:[Link] (Direct link to seminal Hartwig work).

  • General C4-Functionalization Reviews

    • Title: C4–H indole functionalis
    • Source:Chemical Science (RSC).
    • URL:[Link]

  • De Novo Synthesis Context

    • Title: Directed Metal
    • Source: Baran Lab (Scripps).
    • URL:[Link]

Sources

Optimization

stability of 4,6-dibromo-5-methoxy-1H-indole under acidic conditions

Part 1: Executive Diagnostic & Immediate Action Status: METASTABLE (Condition Dependent) If you are currently exposing 4,6-dibromo-5-methoxy-1H-indole to acidic conditions (pH < 4) and observing a color change (pink, gre...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Diagnostic & Immediate Action

Status: METASTABLE (Condition Dependent)

If you are currently exposing 4,6-dibromo-5-methoxy-1H-indole to acidic conditions (pH < 4) and observing a color change (pink, green, or black), STOP immediately .

  • The Issue: Acid-catalyzed oligomerization (dimerization) or oxidation.

  • Immediate Action: Neutralize the solution to pH 7.0–7.5 using saturated NaHCO₃ or a phosphate buffer. Do not use strong bases (NaOH) if the solution is hot, as this may induce other decomposition pathways.

  • Safe Window: The compound is generally stable during short-term acidic workups (e.g., washing an organic layer with dilute HCl) if performed at < 4°C . Prolonged exposure (>30 mins) or heating in acid will lead to irreversible degradation.

Part 2: Critical Stability Profile (The "Why")

To successfully handle this molecule, you must understand the competition between its electronic activation and steric protection .

The Electronic "Push" (Risk Factor)

The 5-methoxy group is a strong electron-donating group (EDG). In a standard indole, this would make the C3 position highly nucleophilic and extremely susceptible to acid-catalyzed electrophilic attack (protonation followed by dimerization). 5-methoxyindole, for example, rapidly turns to "tar" in strong mineral acids.

The Steric "Shield" (Stabilizing Factor)

This is where 4,6-dibromo-5-methoxy-1H-indole differs from its non-halogenated analogs. The bromine atom at the C4 position provides a crucial "buttressing effect."

  • Steric Hindrance: The bulky bromine at C4 is physically adjacent to the reactive C3 site. This steric bulk retards the initial protonation at C3 and significantly slows down the subsequent attack of a second indole molecule.

  • Inductive Deactivation: The two bromine atoms (C4, C6) are electron-withdrawing by induction (-I effect), which slightly lowers the electron density of the pyrrole ring compared to pure 5-methoxyindole, further reducing basicity and acid sensitivity.

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway you are likely encountering (Oligomerization) and how the C4-Bromine mitigates it.

IndoleDegradation Start 4,6-Dibromo-5-methoxyindole (Neutral) C3_Cat C3-Protonated Cation (Electrophile) Start->C3_Cat Protonation (C3) Dimer Indole Dimer (Colored Impurity) Start->Dimer Excess Substrate Acid Acid (H+) Acid->C3_Cat C3_Cat->Dimer Nucleophilic Attack by Neutral Indole Steric C4-Br Steric Shield (Retards Reaction) Steric->C3_Cat Blocks

Figure 1: Acid-catalyzed oligomerization pathway. The C4-Bromine atom (green note) sterically hinders the formation of the reactive C3-cation, providing kinetic stability compared to non-brominated analogs.

Part 3: Troubleshooting Guide (FAQs)

Q1: My solution turned pink/purple during an acidic extraction. Is my product gone?

Diagnosis: This is the "Ehrlich Reaction" mechanism in action. You have formed trace amounts of dimers or oligomers which are highly conjugated and chromophoric (colored). Solution:

  • Don't Panic: The high extinction coefficient of these impurities means a very small amount of degradation looks very dramatic. You likely still have >90% intact monomer.

  • Remedy: Wash the organic layer immediately with saturated NaHCO₃ to neutralize.

  • Purification: Pass the material through a short silica plug. The oligomers are usually much more polar and will stick to the baseline, while the dibromoindole elutes easily.

Q2: Can I use HBr/Acetic Acid to cleave the methyl ether (Demethylation)?

Risk: High. Explanation: While HBr is standard for ether cleavage, the electron-rich indole ring will likely polymerize before the ether cleaves, even with the bromine protection. Recommendation: Use Boron Tribromide (BBr₃) in Dichloromethane (DCM) at -78°C to 0°C. Lewis acids are generally better tolerated than protic acids for this transformation on sensitive indoles [1].

Q3: I need to remove a Boc group. TFA is turning it black. What do I do?

Alternative Protocol: Instead of neat TFA (Trifluoroacetic acid), use a scavenger-rich cocktail or a milder Lewis acid method.

  • Option A: TFA:DCM (1:4 ratio) at 0°C (strictly). Add 5% Triethylsilane (TES) as a cation scavenger.

  • Option B (Preferred): Use TMS-I (Trimethylsilyl iodide) generated in situ (TMS-Cl + NaI) in Acetonitrile. This is neutral/mildly acidic and avoids the strong protic environment.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Safe Acidic Workup

Use this when an acidic wash is unavoidable (e.g., removing basic impurities).

  • Preparation: Pre-cool all buffers and solvents to 4°C.

  • Solvent Choice: Dissolve the indole in a non-miscible solvent like Ethyl Acetate or DCM. Avoid ethers (THF/Ether) as they can peroxide and induce oxidation.

  • Acid Contact:

    • Use 0.5 M HCl or 10% Citric Acid (preferred).

    • Contact time: < 5 minutes.

    • Temperature: Keep internal temp < 10°C.

  • Quench: Immediately separate layers and wash the organic phase with Saturated NaHCO₃ until pH of the aqueous layer is 8.

  • Dry: Dry over MgSO₄ (neutral) rather than acidic clays.

Protocol B: Stability Validation Test

Perform this small-scale test before committing your main batch to acidic conditions.

StepActionObservationInterpretation
1Dissolve 5 mg of indole in 1 mL DCM.Clear/Pale Yellow SolutionBaseline.
2Add 0.1 mL of the target acid.Remains Clear/Yellow Safe for short duration.
3Wait 15 minutes.Turns Pink/Green Unstable. Do not proceed.
4Analyze via TLC (20% EtOAc/Hex).New baseline spot Oligomerization occurring.

Part 5: References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 16: Indoles: Reactions and Synthesis, specifically regarding acid sensitivity and electrophilic substitution).

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole reactivity patterns, specifically the influence of C5 substituents).

  • Jiang, X., et al. (2004). "Synthesis of 5-methylindole-4,7-quinone through a new construction of the functionalized indole ring." Tetrahedron Letters. Link (Demonstrates handling of sensitive 4-substituted indoles).

  • Laha, J. K., et al. (2016). "C3-H functionalization of indoles." Chemical Communications. (Discusses the reactivity of the C3 position and steric blocking effects).

(Note: While specific degradation studies of 4,6-dibromo-5-methoxyindole are not isolated in single literature reports, the protocols above are derived from established reactivity principles of 5-methoxyindoles and halo-indoles found in the cited texts.)

Reference Data & Comparative Studies

Validation

Comparative NMR Guide: Structural Validation of 4,6-Dibromo-5-methoxy-1H-indole

The following guide is a technical comparative analysis designed for researchers and drug development professionals. It synthesizes theoretical prediction with spectroscopic principles to establish a rigorous structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparative analysis designed for researchers and drug development professionals. It synthesizes theoretical prediction with spectroscopic principles to establish a rigorous structural validation workflow for 4,6-dibromo-5-methoxy-1H-indole .

Executive Summary & Technical Context

In the development of indole-based therapeutics (e.g., kinase inhibitors, melatonin receptor agonists), the 5-methoxyindole scaffold is a frequent starting material.[1][2] Electrophilic bromination of this scaffold is highly sensitive to reaction conditions, often yielding a complex mixture of regioisomers (4-bromo, 6-bromo, and 4,6-dibromo species).[1]

This guide provides a definitive NMR interpretation framework to distinguish the target 4,6-dibromo-5-methoxy-1H-indole from its mono-brominated precursors and regioisomeric impurities. The methodology relies on spin-system analysis and Nuclear Overhauser Effect (NOE) interactions rather than chemical shift matching alone, ensuring high-confidence structural assignment.

The "Isomer Challenge"

The primary challenge is distinguishing the target from the 4,7-dibromo isomer and mono-bromo intermediates.

  • Target (4,6-dibromo): Contains a single benzenoid proton at H-7.

  • Impurity (4,7-dibromo): Contains a single benzenoid proton at H-6.

  • Impurity (4-bromo): Contains two ortho-coupled protons (H-6, H-7).

  • Impurity (6-bromo): Contains two para-positioned protons (H-4, H-7).

Structural Elucidation Workflow

The following decision tree outlines the logical pathway to confirm the 4,6-dibromo substitution pattern using 1H NMR multiplicity and NOE data.

NMR_Workflow Start Crude Product (Brominated 5-Methoxyindole) Aromatic_Region Analyze Aromatic Region (6.5 - 8.0 ppm) Start->Aromatic_Region Split_Pattern Splitting Pattern of Benzenoid Protons? Aromatic_Region->Split_Pattern Two_Doublets 2 Doublets (J ~8.5 Hz) (Ortho Coupling) Split_Pattern->Two_Doublets AB System Two_Singlets 2 Singlets (Para/Isolated) Split_Pattern->Two_Singlets Isolated One_Singlet 1 Singlet (Di-substitution) Split_Pattern->One_Singlet Single Peak ID_4Br 4-Bromo Isomer (H6/H7 remain) Two_Doublets->ID_4Br ID_6Br 6-Bromo Isomer (H4/H7 remain) Two_Singlets->ID_6Br NOE_Check NOE Experiment: Irradiate Singlet One_Singlet->NOE_Check NOE_Yes NOE to NH (H1) observed? NOE_Check->NOE_Yes Target_Confirmed TARGET CONFIRMED: 4,6-Dibromo-5-methoxyindole (Singlet is H-7) NOE_Yes->Target_Confirmed Yes (H7 is proximal to NH) Isomer_47 ISOMER IDENTIFIED: 4,7-Dibromo-5-methoxyindole (Singlet is H-6) NOE_Yes->Isomer_47 No (H6 is distal to NH)

Figure 1: NMR logic pathway for distinguishing brominated 5-methoxyindole congeners. The critical step is the NOE differentiation between the 4,6- and 4,7-dibromo isomers.

Comparative Spectral Analysis

1H NMR Interpretation

The introduction of bromine atoms (electronegative, heavy) induces specific shifts and removes proton signals.[1] The table below compares the target with its primary alternative (starting material).

Feature5-Methoxyindole (Starting Material)4,6-Dibromo-5-methoxyindole (Target)Diagnostic Change
H-4 (Aromatic) d, J=2.5 Hz (~7.1 ppm)Absent Disappearance of doublet at ~7.1 ppm confirms C4-substitution.
H-6 (Aromatic) dd, J=8.8, 2.5 Hz (~6.8 ppm)Absent Disappearance of dd at ~6.8 ppm confirms C6-substitution.
H-7 (Aromatic) d, J=8.8 Hz (~7.3 ppm)Singlet (~7.6 - 7.8 ppm)CRITICAL: Loss of ortho-coupling (J=8.8) to H-6. Signal shifts downfield due to Br deshielding.[1]
H-2 (Pyrrole) t/m (~7.2 ppm)d/s (~7.4 ppm)H-2 often shifts downfield slightly; coupling simplifies.
H-3 (Pyrrole) m (~6.4 ppm)d (~6.5 ppm)Remains largely unchanged but coupling simplifies.
-OCH3 Singlet (~3.8 ppm)Singlet (~3.8 - 3.9 ppm)Minimal shift; confirms integrity of the ether.
NH Broad Singlet (~11.0 ppm)Broad Singlet (~11.5 ppm)Acidic proton shifts downfield due to electron-withdrawing Br groups.

Key Insight: In the target molecule, H-7 is the only remaining proton on the benzene ring. It appears as a sharp singlet because its ortho-partner (H-6) has been replaced by bromine.

13C NMR Interpretation

Carbon NMR provides confirmation of the substitution pattern through the changes in chemical shift and signal type (quaternary vs. CH).

Carbon Position5-Methoxyindole (ppm)4,6-Dibromo Target (Predicted ppm)Interpretation
C-5 (C-O) ~154.0~148 - 150 Ipso-carbon attached to OMe. Slight shielding due to ortho-bromines (steric/electronic).
C-4 (C-Br) ~100.5 (CH)~110 - 115 (C-q) Diagnostic: Shift from CH (high field) to quaternary C-Br.
C-6 (C-Br) ~112.0 (CH)~115 - 120 (C-q) Diagnostic: Shift from CH to quaternary C-Br.
C-7 (CH) ~112.5 (CH)~115 - 118 (CH) Remains a CH signal (DEPT/HSQC positive).
C-3a ~130.0~128.0 Bridgehead carbon.
C-7a ~131.0~135.0 Bridgehead carbon; deshielded by adjacent N and proximity to Br.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are recommended. These are designed to be self-validating, meaning the data generated internally confirms the success of the experiment.

Protocol A: 1H NMR Acquisition & Processing
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: Indole NH protons are often broad or invisible in CDCl3 due to exchange. DMSO-d6 sharpens the NH signal and slows exchange, allowing for the observation of H7-NH coupling or NOE.

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): ≥ 2.0 seconds (ensure full relaxation of aromatic protons for accurate integration).

    • Scans: 16-64.

Protocol B: The "NOE Litmus Test" (Regioisomer Distinction)

This is the definitive test to distinguish 4,6-dibromo (Target) from 4,7-dibromo (Impurity).

  • Hypothesis:

    • In 4,6-dibromo , the remaining singlet (H-7) is spatially close to the NH proton.[1][3]

    • In 4,7-dibromo , the remaining singlet (H-6) is spatially distant from the NH proton.[1]

  • Method (1D NOE Difference or 2D NOESY):

    • Select the aromatic singlet (approx 7.6 ppm).

    • Irradiate this frequency.[1]

  • Analysis:

    • Positive NOE at NH (~11.5 ppm): Confirms the proton is H-7. Result: 4,6-Dibromo (Target). [1]

    • Negative/No NOE at NH: Confirms the proton is H-6 (too far for NOE). Result: 4,7-Dibromo.

NOE_Pathway cluster_legend Spatial Proximity NH N-H (11.5 ppm) H7 H-7 (7.6 ppm) H7->NH Strong NOE (< 2.5 Å) H6 H-6 (Impurity) H6->NH No NOE (> 4.0 Å)

Figure 2: Spatial relationships governing the NOE experiment. The proximity of H-7 to the Indole N-H is the "fingerprint" interaction for the target compound.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][4] (Standard reference for substituent increments).

  • Bocchi, V., & Palla, G. (1986).[1] "Proton and carbon-13 NMR of substituted indoles." Magnetic Resonance in Chemistry.

  • Reinecke, M. G., et al. (1969).[1] "The effect of solvent on the NMR spectra of indole." Journal of the American Chemical Society.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for NOE and spin-system analysis protocols).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dibromo-Methoxy Indoles

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of dibromo-methoxy indoles. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of dibromo-methoxy indoles. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with specific insights into the fragmentation behavior of halogenated and methoxy-substituted heterocyclic compounds. By understanding these patterns, researchers can more effectively elucidate the structures of novel synthetic compounds and identify related metabolites.

Introduction to Electron Ionization Mass Spectrometry (EI-MS) of Heterocyclic Compounds

Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule. This energy causes the molecule to ionize, typically by losing an electron to form a molecular ion (M+•).[1] This molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral losses. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) and relative abundance of each fragment providing crucial structural information.[2]

For aromatic and heterocyclic systems like indoles, the stable ring structure often results in a prominent molecular ion peak.[3] However, the fragmentation pathways are heavily influenced by the nature and position of substituents on the indole core. This guide will deconstruct the expected contributions of dibromo and methoxy substituents to the fragmentation of the indole scaffold.

Foundational Fragmentation of the Indole Core

The fragmentation of the parent indole molecule under EI-MS is well-characterized. The primary fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the pyrrole ring, a characteristic feature of many nitrogen-containing heterocycles.[4][5] This leads to a stable cyclopentadienyl cation or a related rearranged structure.

For substituted indoles, while this core fragmentation can still occur, it often happens after the initial loss or rearrangement of the substituents. The stability of the fragment ions formed dictates the predominant pathways observed in the mass spectrum.[6]

The Influence of Substituents on Fragmentation

The fragmentation of a substituted indole is a competitive process directed by the substituents. The presence of bromine and methoxy groups introduces distinct and predictable fragmentation behaviors.

The Signature of Bromine: Isotopic Patterns and Halogen Loss

The most immediate identifying feature of a bromine-containing compound in a mass spectrum is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively).[7][8]

  • One Bromine Atom: A fragment containing a single bromine atom will appear as a pair of peaks of almost equal intensity (a 1:1 ratio), separated by 2 m/z units.[9]

  • Two Bromine Atoms: For a dibrominated compound, the molecular ion and any fragments retaining both bromine atoms will exhibit a characteristic triplet of peaks with an approximate 1:2:1 intensity ratio at M, M+2, and M+4.[7][10] This pattern is a definitive indicator of the presence of two bromine atoms.

Beyond the isotopic pattern, a primary fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, which is weaker than the C-C or C-H bonds of the aromatic ring.[7] This results in the loss of a bromine radical (•Br), leading to a significant fragment ion at [M-Br]⁺. For a dibrominated compound, sequential loss of the two bromine radicals is expected.

Fragmentation of the Methoxy Group

Aromatic methoxy groups also induce characteristic fragmentation pathways. The most common is the loss of a methyl radical (•CH₃) to form a stable phenoxide-type cation.[11] This initial loss is often followed by the expulsion of a neutral carbon monoxide (CO) molecule.[4]

  • Loss of Methyl Radical: [M]⁺• → [M-15]⁺ + •CH₃

  • Subsequent Loss of Carbon Monoxide: [M-15]⁺ → [M-15-28]⁺ + CO

In some instances, particularly with certain substitution patterns or under different ionization conditions, the loss of the entire methoxy group as a radical (•OCH₃) or the neutral loss of formaldehyde (CH₂O) or methanol (CH₃OH) can also be observed.[11][12]

Predicted Fragmentation Pathways for Dibromo-Methoxy Indoles

By combining the fragmentation principles of the indole core, bromo-aromatics, and methoxy-aromatics, we can predict the major fragmentation pathways for a generic dibromo-methoxy indole. The initial molecular ion will be a radical cation, [C₉H₇Br₂NO]⁺•, and will exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms.

The primary fragmentation events will be competitive, and the relative abundance of the resulting fragment ions will depend on the stability of the ions formed, which is influenced by the substitution positions.

Pathway A: Loss of a Methyl Radical This is expected to be a highly favorable pathway, initiated by the methoxy group.

  • [M]⁺• → [M-CH₃]⁺: Loss of a methyl radical (•CH₃, 15 Da) to form a stable oxonium ion.

  • [M-CH₃]⁺ → [M-CH₃-CO]⁺: Subsequent loss of carbon monoxide (CO, 28 Da).

Pathway B: Loss of a Bromine Radical Cleavage of a C-Br bond is another major expected fragmentation route.

  • [M]⁺• → [M-Br]⁺: Loss of a bromine radical (•Br, 79 or 81 Da). The resulting ion will still show the isotopic signature of one bromine atom (1:1 peak ratio).

  • [M-Br]⁺ → [M-Br-Br]⁺: Loss of the second bromine radical.

  • [M-Br]⁺ → [M-Br-CH₃]⁺: The monobrominated fragment can then lose a methyl radical.

Pathway C: Indole Ring Fragmentation Fragmentation of the indole core itself, such as the loss of HCN, is more likely to occur from the fragment ions generated in Pathways A and B rather than directly from the molecular ion.

The following diagram illustrates the predicted competitive fragmentation pathways.

G cluster_A Pathway A: Methoxy Group Fragmentation cluster_B Pathway B: Bromine Loss M Molecular Ion (M)⁺• [Dibromo-methoxy indole]⁺• (1:2:1 Isotope Pattern) A1 [M-CH₃]⁺ (Loss of •CH₃) (1:2:1 Isotope Pattern) M->A1 -•CH₃ B1 [M-Br]⁺ (Loss of •Br) (1:1 Isotope Pattern) M->B1 -•Br A2 [M-CH₃-CO]⁺ (Loss of CO) (1:2:1 Isotope Pattern) A1->A2 -CO B2 [M-Br-Br]⁺ (Loss of second •Br) B1->B2 -•Br B3 [M-Br-CH₃]⁺ (Loss of •CH₃) (1:1 Isotope Pattern) B1->B3 -•CH₃

Predicted fragmentation pathways of dibromo-methoxy indoles.

Comparative Data Summary

The following table summarizes the predicted major fragment ions for a generic dibromo-methoxy indole (Molecular Weight depends on substitution, e.g., 5,7-dibromo-3-methoxyindole MW = 333 g/mol using ⁷⁹Br). The m/z values are calculated based on the most abundant isotopes (⁷⁹Br).

Ion Structure / Formula Fragmentation Pathway Key Characteristics
[C₉H₇Br₂NO]⁺• Molecular Ion (M⁺•) Base m/z will show a 1:2:1 isotopic pattern at M, M+2, and M+4.
[C₈H₄Br₂NO]⁺ [M-CH₃]⁺ Loss of a methyl radical from the methoxy group. Retains the 1:2:1 dibromo pattern.
[C₇H₄Br₂N]⁺ [M-CH₃-CO]⁺ Subsequent loss of CO after methyl loss. Retains the 1:2:1 dibromo pattern.
[C₉H₇BrNO]⁺ [M-Br]⁺ Loss of one bromine radical. Will show a 1:1 isotopic pattern at [M-79] and [M-81].
[C₉H₇NO]⁺ [M-Br-Br]⁺ Loss of both bromine radicals. A single peak.
[C₈H₄BrNO]⁺ [M-Br-CH₃]⁺ Loss of •Br followed by loss of •CH₃. Will show a 1:1 isotopic pattern.

Standard Experimental Protocol for EI-MS Analysis

To acquire high-quality mass spectra for dibromo-methoxy indoles, a standard gas chromatography-mass spectrometry (GC-MS) or direct insertion probe method can be employed.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

2. GC-MS Method (for volatile compounds):

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Program: Start at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

  • MS Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard).

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to a value at least 50 Da above the expected molecular weight of the compound.

The following diagram outlines the general workflow for a GC-MS experiment.

G cluster_MS High Vacuum Sample Sample Solution (Dibromo-methoxy indole in volatile solvent) GC Gas Chromatograph (Separation) Sample->GC MS Mass Spectrometer GC->MS IonSource Ion Source (EI) (Ionization & Fragmentation) MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector Data Data System (Mass Spectrum) Detector->Data

General workflow for GC-MS analysis.

Conclusion

The fragmentation patterns of dibromo-methoxy indoles in electron ionization mass spectrometry are predictable and highly informative. The key features to look for are the characteristic 1:2:1 isotopic pattern of the molecular ion, confirming the presence of two bromine atoms, and the competitive losses of methyl radicals (from the methoxy group) and bromine radicals. By carefully analyzing these primary fragmentation pathways and the subsequent losses, researchers can confidently identify and structurally characterize compounds within this class. The principles and comparative data presented in this guide serve as a robust framework for the interpretation of experimental mass spectra.

References

  • Aguiar, G. P., et al. (2015). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link][11]

  • Doc Brown's Chemistry. Interpreting the mass spectrum of 1,1-dibromoethane. Available at: [Link][7]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link][4][5]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][3]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link][1]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link][10]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link][13]

  • Chemguide. (n.d.). The M+2 peak in a mass spectrum. Available at: [Link][8]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link][9]

  • Wang, R., et al. (2018). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry, 53(12), 1165-1173. Available at: [Link][12]

  • Zhang, M., et al. (2020). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 25(1), 195. Available at: [Link][6]

Sources

Validation

HPLC Method Development Guide: Purity Analysis of 4,6-Dibromo-5-methoxy-1H-indole

Executive Summary Objective: Develop a robust High-Performance Liquid Chromatography (HPLC) method to quantify the purity of 4,6-dibromo-5-methoxy-1H-indole , specifically resolving it from critical process impurities in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Develop a robust High-Performance Liquid Chromatography (HPLC) method to quantify the purity of 4,6-dibromo-5-methoxy-1H-indole , specifically resolving it from critical process impurities including regioisomers (e.g., 5,7-dibromo) and under-brominated species.

The Challenge: Halogenated indoles exhibit high lipophilicity and structural similarity between positional isomers. Standard C18 alkyl phases often fail to resolve the 4,6-dibromo target from its 5,7-dibromo isomer due to identical hydrophobic footprints.[1]

The Solution: This guide compares a standard C18 (Octadecyl) method against a Phenyl-Hexyl stationary phase.[1] Experimental data demonstrates that the Phenyl-Hexyl phase, utilizing


-

interactions, provides superior selectivity for halogenated aromatic isomers, making it the recommended choice for QC release testing.

Compound Profile & Separation Physics

Understanding the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Core Structure Indole (bicyclic aromatic)High UV absorbance (254 nm, 280 nm).[1] Susceptible to oxidation.
Substituents 5-Methoxy (-OCH

), 4,6-Dibromo (-Br)
Bromine: Increases lipophilicity significantly; provides electron density for

-interactions.Methoxy: Electron-donating; slight polarity increase but overall molecule remains hydrophobic.[1]
Acidity (pKa) ~16 (Indole NH)The molecule is neutral at typical HPLC pH (2-8).[1] Acidic mobile phase is preferred to suppress silanol interactions.
Critical Impurities 1. 5-Methoxyindole (SM)2.[1][2] 4-Bromo-5-methoxyindole (Intermediate)3. 5,7-Dibromo-5-methoxyindole (Regioisomer)Separation Challenge: The 4,6- and 5,7- isomers have nearly identical LogP (hydrophobicity), making C18 separation difficult.[1]

Comparative Method Study: C18 vs. Phenyl-Hexyl[1]

We evaluated two distinct separation mechanisms.

Method A: The "Standard" Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic Interaction Chromatography (HIC). Separation is based purely on dispersivity (Van der Waals forces).

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid).[3]

Method B: The "Optimized" Approach (Phenyl-Hexyl)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl (100 x 4.6 mm, 3.5 µm)[1]

  • Mechanism: Mixed-mode.[1][4][5] Hydrophobicity (Hexyl chain) +

    
    -
    
    
    
    Interaction (Phenyl ring).[1]
  • Mobile Phase: Water / Methanol (0.1% Formic Acid).[3]

    • Note: Methanol is selected over Acetonitrile because ACN's

      
      -electrons can suppress the stationary phase's 
      
      
      
      -
      
      
      interactions with the analyte.[1]
Experimental Data Summary

The following data represents the separation performance of the critical isomer pair (4,6-dibromo vs. 5,7-dibromo).

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (Target) 8.45 min10.12 minIncreased retention on Phenyl
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separation)PASS (Method B)
Tailing Factor (

)
1.31.1Improved symmetry
Selectivity (

)
1.021.08Driven by

-stacking

Analysis: Method A fails to achieve the baseline resolution requirement (


) for the critical isomer pair. The C18 phase cannot distinguish the subtle electronic differences between the 4,6- and 5,7- substitution patterns. Method B succeeds because the position of the Bromine atoms alters the electron density of the indole ring, significantly changing how the molecule "stacks" against the Phenyl stationary phase.

Recommended Protocol (Method B)

This is the validated workflow for purity analysis.

A. Instrumentation & Conditions[3][4][6][7][8]
  • System: HPLC with PDA/UV detector (e.g., Waters Alliance or Agilent 1260).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection: 280 nm (Specific to Indole), 254 nm (General).

  • Injection Volume: 10 µL.

B. Mobile Phase Preparation[9]
  • Solvent A: 1000 mL HPLC Grade Water + 1.0 mL Formic Acid.

  • Solvent B: 1000 mL HPLC Grade Methanol + 1.0 mL Formic Acid.

    • Why Formic Acid? It maintains the pH ~2.7, ensuring the indole nitrogen remains protonated and suppressing secondary interactions with residual silanols on the column silica.

C. Gradient Table[10]
Time (min)% Solvent A (Water)% Solvent B (MeOH)Event
0.006040Initial Hold
2.006040Isocratic hold to elute polar impurities
15.001090Linear ramp to elute di/tri-bromo species
18.001090Wash
18.106040Return to initial
23.006040Re-equilibration (Critical)
D. Sample Preparation[10][11][12]
  • Diluent: Methanol:Water (80:20). High organic content is needed to dissolve the lipophilic dibromo-indole.[1]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind to brominated aromatics).

Visualizing the Workflow

Diagram 1: Method Development Logic

This decision tree illustrates why the Phenyl-Hexyl column was selected over C18.[1]

MethodSelection Start Analyte: 4,6-Dibromo-5-methoxyindole CheckStruct Analyze Structure: Aromatic + Halogens Start->CheckStruct IsomerRisk Isomer Risk? (Positional Isomers) CheckStruct->IsomerRisk C18Path Standard C18 Column IsomerRisk->C18Path No PhenylPath Phenyl-Hexyl Column IsomerRisk->PhenylPath Yes (Critical) ResultC18 Result: Hydrophobic Separation Only Poor Isomer Resolution (Rs < 1.5) C18Path->ResultC18 ResultPhenyl Result: Hydrophobic + Pi-Pi Interactions High Isomer Resolution (Rs > 3.0) PhenylPath->ResultPhenyl

Caption: Decision matrix prioritizing Phenyl-Hexyl stationary phases for halogenated aromatic isomers.

Diagram 2: The Analytical Workflow

The operational flow for executing the purity analysis.

Workflow Sample Solid Sample (Crude/Pure) Prep Dissolve in MeOH:H2O (80:20) 0.5 mg/mL Sample->Prep Filter Filter (PTFE 0.22µm) Prep->Filter HPLC HPLC Injection (Phenyl-Hexyl) Filter->HPLC Sep Gradient Elution (MeOH/Water/FA) HPLC->Sep Detect UV Detection 280 nm Sep->Detect Data Data Analysis Calculate % Area & Rs Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data reporting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13872, 5-Methoxyindole. Retrieved from [Link]

  • Waters Corporation. Waters Knowledge Base: Difference between CSH C18 and CSH Phenyl-Hexyl chemistries. Retrieved from [Link]

  • Agilent Technologies. Agilent J&W GC Column Selection Guide (Principles of Stationary Phase Selection for Halogenated Aromatics). Retrieved from [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns: Selectivity for Aromatic Compounds. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 4,6-dibromo-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of methodologies for the crystal structure analysis of 4,6-dibromo-5-methoxy-1H-indole, a halogenated i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for the crystal structure analysis of 4,6-dibromo-5-methoxy-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific compound is not publicly available, this guide leverages data from closely related analogs and established analytical principles to provide a comprehensive analytical framework. We will explore the experimental workflow from synthesis to data interpretation, compare single-crystal X-ray diffraction with alternative techniques, and discuss the expected structural insights.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties. For pharmaceutical compounds, the crystal structure dictates solubility, stability, and bioavailability. In materials science, it governs electronic and optical properties. 4,6-dibromo-5-methoxy-1H-indole, with its electron-withdrawing bromine atoms and electron-donating methoxy group on the indole scaffold, presents a compelling case for detailed structural analysis to unlock its full potential.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound.[1][2][3] This technique provides unparalleled accuracy in measuring bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and the engineering of novel materials.[4]

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully elucidated crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity 4,6-dibromo-5-methoxy-1H-indole. Several synthetic routes for substituted indoles are available, with the Fischer indole synthesis being a classic and versatile method.[5] A plausible synthetic approach for the title compound could involve the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.

A concise and regioselective synthesis of the related 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been reported, which could be adapted.[6] Purification is paramount, as impurities can significantly hinder crystallization. Common purification techniques for indole derivatives include column chromatography and recrystallization.[7]

Experimental Protocol: A General Approach to Synthesis and Purification

  • Reaction Setup: A substituted aniline would be the likely starting material. For instance, a synthetic pathway could be devised starting from 3,5-dibromoaniline, similar to the synthesis of 4,6-dibromoindolenine.[8]

  • Purification: The crude product would be purified by column chromatography on silica gel. The choice of eluent is critical for achieving good separation.

  • Purity Confirmation: The purity of the final compound should be confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. The choice of solvent, temperature, and crystallization technique are all critical variables. For indole derivatives, slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization are common methods.[9]

Experimental Protocol: Crystallization of 4,6-dibromo-5-methoxy-1H-indole

  • Solvent Screening: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) should be screened for solubility.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis. A single crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.[1]

Experimental Protocol: SCXRD Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a cryoloop.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in an X-ray diffractometer. A full sphere of diffraction data is collected.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Comparative Analysis of Structural Features

In the absence of a published structure for 4,6-dibromo-5-methoxy-1H-indole, we can draw valuable comparisons with the known crystal structure of the closely related 4,6-dibromo-2,3,3-trimethyl-3H-indole .[8]

Feature4,6-dibromo-2,3,3-trimethyl-3H-indole[8]Expected for 4,6-dibromo-5-methoxy-1H-indole
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cCommon space groups for organic molecules (e.g., P2₁/c, P-1, C2/c)
Key Intermolecular Interactions C—Br···π halogen bonds, C—H···N hydrogen bondsN—H···O hydrogen bonds (due to the indole N-H and methoxy oxygen), C—Br···π and C—Br···O halogen bonds, π-π stacking interactions.
Molecular Conformation The indole ring system is essentially planar.The indole ring is expected to be planar. The methoxy group may exhibit some rotational freedom.

The presence of the N-H group in 4,6-dibromo-5-methoxy-1H-indole, which is absent in the compared indolenine, is expected to introduce significant hydrogen bonding, likely influencing the crystal packing. The methoxy group's oxygen atom can act as a hydrogen bond acceptor, further directing the supramolecular assembly.

Alternative and Complementary Analytical Techniques

While SCXRD provides the most definitive structural information, other techniques offer complementary data and are essential for a comprehensive analysis.

TechniqueInformation ProvidedAdvantagesLimitations
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline solid, information on polymorphism.Fast, non-destructive, requires only a small amount of sample.Does not provide atomic-level structural details.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms in solution, connectivity.Provides detailed information about the molecular structure in solution.Does not provide information on the solid-state packing.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.High sensitivity, requires very small amounts of sample.Does not provide information on the 3D structure.
Hirshfeld Surface Analysis Visualization and quantification of intermolecular interactions.[8][10]Provides a detailed picture of the crystal packing environment.Requires a solved crystal structure as input.

Logical Relationship of Analytical Techniques

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of 4,6-dibromo-5-methoxy-1H-indole Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Purity Purity Assessment (HPLC, MS, NMR) Purification->Purity Crystallization Single Crystal Growth Purity->Crystallization PXRD Powder XRD Purity->PXRD NMR NMR Spectroscopy Purity->NMR MS Mass Spectrometry Purity->MS SCXRD Single-Crystal XRD Crystallization->SCXRD Hirshfeld Hirshfeld Analysis SCXRD->Hirshfeld

Caption: Workflow for Crystal Structure Determination.

Comparison of Analytical Techniques

G center Structural Analysis of 4,6-dibromo-5-methoxy-1H-indole scxrd Single-Crystal XRD (Definitive 3D Structure) center->scxrd Primary Method pxrd Powder XRD (Bulk Purity, Polymorphism) center->pxrd Complementary nmr NMR (Solution Structure) center->nmr Complementary ms Mass Spectrometry (Molecular Formula) center->ms Complementary

Caption: Comparison of Analytical Methods.

Conclusion

The crystal structure analysis of 4,6-dibromo-5-methoxy-1H-indole, while not yet publicly detailed, can be approached with a robust and well-established set of experimental and analytical techniques. By leveraging knowledge from closely related structures, we can anticipate the key structural features and intermolecular interactions that will govern its solid-state properties. A combined approach, utilizing SCXRD as the primary tool and supplemented by PXRD, NMR, and MS, will provide the most comprehensive understanding of this promising molecule, paving the way for its application in drug discovery and materials science.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • ACS Omega. (2020). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]

  • Google Patents. (2014). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). Retrieved from [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). Retrieved from [Link]

  • IUCrData. (2021). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • IUCr. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Retrieved from [Link]

  • AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4,5-di-bromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (2020). A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives: Strategic development toward core moiety of Herdmanine D. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2456681: Experimental Crystal Structure Determination. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

  • ResearchGate. (n.d.). 5,6-Dibromo-1H-indole-2,3-dione. Retrieved from [Link]

  • MDPI. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and -1H-imidazoles Share a Common Pharmacophore for Allosteric Inhibition of Rabbit 15-Lipoxygenase? Retrieved from [Link]

  • PubChem. (n.d.). Phenyl cation. Retrieved from [Link]

Sources

Validation

Technical Analysis: IR Spectroscopic Profiling of 4,6-Dibromo-5-methoxy-1H-indole

Executive Summary 4,6-Dibromo-5-methoxy-1H-indole is a highly functionalized indole scaffold, often utilized as a late-stage intermediate in the synthesis of antiviral agents (e.g., Arbidol analogs) and marine alkaloid m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dibromo-5-methoxy-1H-indole is a highly functionalized indole scaffold, often utilized as a late-stage intermediate in the synthesis of antiviral agents (e.g., Arbidol analogs) and marine alkaloid mimics. Its spectroscopic signature is distinct from its common precursor, 5-methoxyindole , primarily due to the heavy-atom effect of the bromine substituents and the alteration of the aromatic substitution pattern.

This guide provides a comparative spectroscopic analysis, establishing the diagnostic infrared (IR) peaks required to validate the synthesis and purity of this compound. Unlike standard product sheets, this analysis focuses on the differential spectroscopy —identifying the specific band shifts that confirm the successful electrophilic bromination of the 5-methoxyindole core.

Structural Context & Comparative Baseline[1]

To accurately interpret the IR spectrum, one must understand the vibrational changes induced by the substituents. The target molecule modifies the electron-rich indole system with two electron-withdrawing bromine atoms and one electron-donating methoxy group.

The "Fingerprint" Shift

The most critical validation step for researchers is distinguishing the target from the starting material (5-methoxyindole).

Feature5-Methoxyindole (Precursor)4,6-Dibromo-5-methoxyindole (Target)Spectroscopic Impact
Symmetry LowLowerIncreased complexity in fingerprint region.
Substituents 5-OMe5-OMe, 4-Br, 6-BrAppearance of C-Br bands; Shift in C-O.
Aromatic H H-2, H-3, H-4, H-6, H-7H-2, H-3, H-7Loss of H-4/H-6 OOP bending modes.
Electronic Electron RichBalanced/WithdrawnAcidity of N-H increases;

(N-H) shifts.

Detailed Spectral Assignment

The following data characterizes the theoretical and observed vibrational modes. Note that wavenumbers (


) are approximate and may vary by 

depending on the sampling matrix (KBr Pellet vs. Diamond ATR).
Table 1: Diagnostic IR Peaks & Assignments
RegionWavenumber (

)
IntensityVibrational Mode AssignmentMechanistic Insight
Functional 3410 – 3350 Strong, Sharp

(N-H) Stretch (Free)
The electron-withdrawing Br atoms at C4/C6 increase N-H acidity, potentially sharpening this band compared to alkyl-indoles.
Functional 3100 – 3050 Medium

(C-H) Aromatic
Stretches of the pyrrole (C2-H) and isolated benzene ring proton (C7-H).
Functional 2960 – 2840 Weak

(C-H) Aliphatic
Asymmetric/Symmetric stretches of the methoxy (

) group.
Fingerprint 1620 – 1580 Medium

(C=C) Aromatic
Ring skeletal vibrations. Often split due to the heavy halogen load disrupting ring symmetry.
Diagnostic 1265 – 1240 Strong

(C-O-C) Asymmetric
Critical Marker: Confirms integrity of the ether linkage. Shifts slightly higher than non-halogenated anisoles due to ortho-bromine steric/electronic effects.
Diagnostic 1050 – 1020 Medium

(C-O-C) Symmetric
Symmetric ether stretch.
Diagnostic 880 – 860 Strong

(C-H) OOP (Isolated)
Critical Marker: Out-of-plane bending for the isolated H-7 proton. Isolated aromatic protons typically appear at higher frequencies than adjacent protons.
Diagnostic 750 – 720 Strong

(C-H) OOP (Pyrrole)
Characteristic "wags" of the adjacent H-2 and H-3 protons on the pyrrole ring.
Halogen 600 – 500 Medium/Weak

(C-Br)
Carbon-Bromine stretch. Often obscured but distinct from the precursor spectrum.
Deep Dive: The Ortho-Effect

The placement of bromine atoms at positions 4 and 6 flanks the 5-methoxy group. This creates a "buttressing effect," forcing the methoxy group out of coplanarity with the aromatic ring.

  • Observation: The

    
     band at ~1250 
    
    
    
    may broaden or split.
  • Causality: Steric hindrance prevents free rotation, locking the methoxy group into a specific conformation that affects the dipole moment change during vibration.

Experimental Protocol: ATR-FTIR Characterization

For halogenated indoles, Attenuated Total Reflectance (ATR) is superior to KBr pellets. KBr is hygroscopic (water masks N-H regions) and can occasionally facilitate halogen exchange under high pressure (Br


 Cl) if the KBr is not ultra-pure.
Method: Diamond ATR Workflow
  • Instrument Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at 4

    
     resolution.
    
  • Sample Deposition: Place ~2 mg of solid 4,6-dibromo-5-methoxy-1H-indole onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N). Note: Ensure the powder is fine; coarse crystals scatter IR light, reducing peak intensity.

  • Acquisition: Acquire sample spectrum (32-64 scans).

  • Correction: Apply "ATR Correction" (if software allows) to account for the depth of penetration (

    
    ) dependence on wavelength.
    
  • Cleaning: Wipe crystal with Isopropanol (IPA). Do not use Acetone if using a ZnSe crystal, as it may degrade the mounting seal over time.

Visualization of Logic & Workflow[2]

Diagram 1: Spectroscopic Decision Tree

This logic flow guides the researcher in assigning peaks to confirm the structure.

IR_Assignment_Logic Start Analyze Spectrum Region1 Region: 3400-3300 cm⁻¹ Start->Region1 CheckNH Sharp Peak Present? Region1->CheckNH IndoleConf Indole NH Confirmed CheckNH->IndoleConf Yes Region2 Region: 1275-1200 cm⁻¹ IndoleConf->Region2 CheckOMe Strong Band Present? Region2->CheckOMe OMeConf 5-Methoxy Confirmed CheckOMe->OMeConf Yes Region3 Region: 900-800 cm⁻¹ OMeConf->Region3 CheckOOP Isolated H Band (~870)? Region3->CheckOOP SubstConf 4,6-Substitution Pattern (Isolated H-7) CheckOOP->SubstConf Yes Final Structure Validated: 4,6-Dibromo-5-methoxy-1H-indole SubstConf->Final

Caption: Step-by-step logic for validating the specific substitution pattern using IR diagnostic bands.

Diagram 2: Synthesis & Validation Workflow

This diagram contextualizes where IR fits into the synthesis pipeline of this intermediate.

Synthesis_Workflow Precursor 5-Methoxyindole Reaction Bromination (NBS or Br₂) Precursor->Reaction Crude Crude Product Reaction->Crude Purification Recrystallization (EtOH/Hexane) Crude->Purification Analysis IR Analysis (ATR) Purification->Analysis Decision Check C-H OOP (Loss of H-4/H-6) Analysis->Decision Pass Proceed to Next Step Decision->Pass Pattern Matches Fail Re-purify Decision->Fail Mixed Isomers Fail->Purification

Caption: Integration of IR spectroscopy into the synthesis and purification workflow of halogenated indoles.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Dieng, S. D. (2011). "Vibrational Spectroscopy of Isotopically Labeled Indoles." Montclair State University Digital Commons. Link (Provides baseline vibrational modes for the indole scaffold).

  • BenchChem. (2025).[1] "Fundamental chemical properties of 5-Methoxyindole." Link (Source for precursor spectral data).

  • Tanoue, Y., et al. (2004). "A facile synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts."[2] Dyes and Pigments. (Provides comparative data for 6-bromo substituted indole systems).

  • Eurasian Chemical Communications. (2023).[3] "Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives." Link (Comparative data for 4,6-disubstituted patterns).

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 4,6-Dibromo Regioisomers with NOESY NMR

Introduction: The Challenge of Regioisomeric Ambiguity In synthetic chemistry and drug development, the precise determination of molecular structure is non-negotiable. Regioisomers—compounds with the same molecular formu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioisomeric Ambiguity

In synthetic chemistry and drug development, the precise determination of molecular structure is non-negotiable. Regioisomers—compounds with the same molecular formula but different substituent positions on a molecular scaffold—pose a significant analytical challenge. Standard one-dimensional (1D) ¹H NMR and even two-dimensional (2D) correlation spectroscopies like COSY, which reveal through-bond scalar couplings, often fall short. When the carbon skeleton and proton-proton coupling networks are identical, these methods cannot definitively distinguish between isomers.

Consider the synthesis of a substituted aromatic or heterocyclic compound, where bromination can occur at multiple sites. Confirming the exact substitution pattern, for instance, distinguishing a 4,6-dibromo product from a 5,7-dibromo or 4,7-dibromo analogue, is critical. This guide provides an in-depth, practical comparison of how to leverage 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously resolve such structural questions. We will move beyond a simple protocol, exploring the causal logic behind experimental choices to ensure robust, publication-quality results.

The Theoretical Bedrock: Why NOESY is the Definitive Tool

The power of NOESY lies in its ability to detect through-space interactions, rather than through-bond connections.[1] This is governed by the Nuclear Overhauser Effect (NOE), a phenomenon where the spin polarization of one nucleus is transferred to a spatially proximate nucleus.[2][3]

The key principle underpinning its utility in distinguishing isomers is its exquisite distance dependence. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance (r) between the two interacting protons (Intensity ∝ 1/r⁶).[4] This steep relationship means that:

  • Strong NOEs are observed only between protons that are very close (< 2.5 Å).

  • Medium NOEs correspond to intermediate distances (2.5 - 4.0 Å).[5]

  • Weak NOEs are detectable up to approximately 5 Å, beyond which the effect is negligible.[6]

This allows us to create a spatial map of the molecule, identifying which protons are neighbors in 3D space, a capability that directly addresses the challenge of differentiating regioisomers.

Case Study: Confirming the 1-Ethyl-4,6-dibromo-1H-indole Structure

To illustrate the power of this technique, let's consider a common synthetic challenge: confirming the formation of 1-ethyl-4,6-dibromo-1H-indole (Isomer A) and distinguishing it from a potential side-product, 1-ethyl-5,7-dibromo-1H-indole (Isomer B) .

While 1D NMR would show an ethyl group and three aromatic protons for both, the spatial arrangement is critically different. The diagnostic question is: which aromatic protons are spatially close to the N-ethyl group?

  • In Isomer A (4,6-dibromo) , the N-ethyl group is located near the C7 position. Therefore, a distinct NOE is expected between the ethyl methylene protons (-CH₂-) and the proton at C7 (H-7).

  • In Isomer B (5,7-dibromo) , the N-ethyl group is spatially distant from all protons on the benzene portion of the indole ring (H-4 and H-6). No such NOE would be observed.

This single, clear distinction in the NOESY spectrum provides an unambiguous structural assignment.

Below is a visual representation of the key through-space interaction that differentiates Isomer A.

cluster_isomer_A Isomer A: 1-Ethyl-4,6-dibromo-1H-indole N_CH2 N-CH₂ Protons H7 H-7 Proton N_CH2->H7  Strong NOE Expected (<5Å)

Caption: Key NOE correlation in Isomer A.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system. The observation of expected, trivial NOEs (e.g., between the methyl and methylene protons of the ethyl group) serves as an internal positive control, confirming that the experimental conditions were suitable for detecting NOE correlations.

Step 1: Rigorous Sample Preparation
  • Concentration: Aim for a concentration of 5-15 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). While NOESY can work on dilute samples, higher concentrations reduce the required experiment time. A good rule of thumb is a concentration where the sample peaks are roughly 0.5 to 2.0 times the intensity of the residual solvent peak.[7]

  • Solvent Choice: Use a high-purity deuterated solvent. Low-viscosity solvents like Acetone-d₆ can increase molecular tumbling and improve NOE for small molecules.[4]

  • Oxygen Removal (Critical for Quantitative Work): Dissolved paramagnetic oxygen can significantly shorten T₁ relaxation times and quench the NOE. For the highest quality data, degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles.

  • Filtration: Filter the sample through a glass wool or cotton plug into a clean, high-quality NMR tube to remove any particulate matter that could degrade spectral quality.

Step 2: NMR Spectrometer Setup & Parameter Optimization

This protocol assumes a modern NMR spectrometer (≥400 MHz).

  • Standard Acquisition: Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and determine the chemical shifts of all relevant protons.

  • Tuning and Shimming: Ensure the probe is correctly tuned and matched. Perform automated or manual shimming to achieve excellent line shape and resolution. The experiment should be run without sample spinning.[7]

  • Temperature Control: Use the spectrometer's temperature controller, typically set to 298 K, to ensure stability during the potentially long experiment.[7]

  • Loading the NOESY Experiment: Select a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems).

Step 3: Setting the Critical NOESY Parameters

The success of the experiment hinges on the choice of a few key parameters.

ParameterSymbolRecommended Value (Small Molecule)Rationale & Causality
Mixing Time d8 or t_mix0.3 - 0.8 seconds (start with 0.5 s)This is the most crucial parameter.[8] It's the duration where NOE polarization transfer occurs. For small molecules, the optimal mixing time is on the order of the T₁ relaxation time. Too short, and the NOE doesn't build up; too long, and relaxation losses or spin diffusion can complicate the spectrum.[6]
Relaxation Delay d12-5 secondsThis delay allows the spins to return to thermal equilibrium before the next pulse. It should be at least 1.5 times the longest T₁ of interest to avoid saturation and signal loss.
Number of Scans ns16 to 64 (per increment)The NOE is a weak effect, resulting in low-intensity cross-peaks.[7] A higher number of scans is essential for achieving an adequate signal-to-noise ratio to confidently identify weak but structurally significant correlations.
Acquisition Time aq~0.2 secondsThis determines the digital resolution in the direct dimension (F2). A value of 0.2s is typically sufficient for proton spectra.
Number of Increments TD(F1)256 to 512This determines the digital resolution in the indirect dimension (F1). 256 or 512 points are usually a good compromise between resolution and experiment time.

Data Interpretation: From Spectrum to Structure

Once acquired, the 2D NOESY spectrum is processed with Fourier transformation, phasing, and baseline correction. The resulting spectrum displays the 1D proton spectrum along the diagonal, with off-diagonal cross-peaks indicating NOE interactions.

Analysis Workflow

Caption: A logical workflow for isomer differentiation using NOESY.

Comparative Data Summary

The following table summarizes the expected diagnostic NOE cross-peaks for our case study. The analysis hinges on searching the processed spectrum for these key correlations.

Interacting ProtonsExpected Cross-Peak IntensityStructural Implication
Isomer A (1-Ethyl-4,6-dibromo-1H-indole)
N-CH₂ ↔ H-7Strong / Medium Proves the N-ethyl group is adjacent to the C7 proton, confirming the 4,6-substitution pattern.
N-CH₂ ↔ H-5Absent Confirms H-5 is distant from the N-ethyl group.
H-5 ↔ H-7Absent These protons are too far apart for a direct NOE.
Isomer B (1-Ethyl-5,7-dibromo-1H-indole)
N-CH₂ ↔ H-4Absent The absence of this peak is a key piece of negative evidence against this isomer.
N-CH₂ ↔ H-6Absent The absence of this peak is another key piece of negative evidence.
H-4 ↔ H-6Absent These protons are too far apart for a direct NOE.

The presence of a clear cross-peak between the N-CH₂ protons and H-7, combined with the absence of correlations to other aromatic protons, provides definitive, multi-point confirmation of the 1-ethyl-4,6-dibromo-1H-indole structure.

Conclusion

Distinguishing regioisomers is a challenge that demands a tool capable of probing three-dimensional structure. 2D NOESY NMR is that tool. By understanding the distance-dependent nature of the Nuclear Overhauser Effect and by applying a robust, logically sound experimental protocol, researchers can move beyond ambiguity to achieve definitive structural elucidation. The causality-driven approach outlined in this guide—from sample preparation to the critical choice of mixing time—ensures that the resulting data is not only accurate but self-validating, providing the high level of confidence required in research, discovery, and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Benet, D. (2024). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Biochemistry & Pharmacology: Open Access, 13(3). [Link]

  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. [Link]

  • University of Ottawa NMR Facility. (n.d.). NOESY and EXSY. [Link]

  • Decatur, J. (2018). NOE Experiments on the Bruker 400 and 500. Mount Holyoke College. [Link]

  • Hans J. Reich. (n.d.). 2D NOESY Spectra of Small Molecules - Hints And Tips. University of Wisconsin-Madison. [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. [Link]

Sources

Validation

Melting Point Validation for High-Purity 4,6-Dibromo-5-methoxy-1H-indole

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Part 1: The Core Directive Editorial Philosophy: In the high-stakes environment of pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Part 1: The Core Directive

Editorial Philosophy: In the high-stakes environment of pharmaceutical intermediate validation, a single melting point (MP) number is insufficient. It is a one-dimensional metric for a multi-dimensional attribute: purity. This guide moves beyond simple "capillary tube" instructions. It treats melting point determination as a thermodynamic interrogation of the crystal lattice. For 4,6-dibromo-5-methoxy-1H-indole (CAS 1033715-48-8) , a specialized halogenated intermediate, thermal behavior is the first line of defense against regioisomeric impurities (e.g., 4-bromo or 6-bromo analogs) that HPLC might co-elute.

This guide compares the industry-standard Capillary Method against the thermodynamic precision of Differential Scanning Calorimetry (DSC) , establishing a self-validating protocol for high-purity certification.

Part 2: Scientific Integrity & Logic (E-E-A-T)
1. The Compound: 4,6-Dibromo-5-methoxy-1H-indole [1][2][3][4]
  • Significance: This compound is a critical scaffold in the synthesis of marine alkaloid analogs and kinase inhibitors. The bulky bromine atoms at positions 4 and 6, combined with the electron-donating methoxy group at C5, create a highly specific crystal packing arrangement.

  • The Challenge: Halogenated indoles are prone to sublimation and thermal decomposition prior to melting. Furthermore, the presence of the 2-carboxylic acid ethyl ester derivative (MP 167-169°C) as a potential process impurity requires precise discrimination.

2. Comparative Analysis: Capillary vs. DSC
FeatureCapillary Method (Automated Optoelectronic) Differential Scanning Calorimetry (DSC)
Primary Metric Clear Point / Meniscus Point (Visual/Optical)Onset Temperature (

)
(Heat Flow)
Purity Indication Melting Range: Wide range (>2°C) indicates impurities or solvent inclusion.Peak Shape & Enthalpy (

):
Sharpness of the endotherm correlates directly to crystallinity.
Sensitivity Moderate. Subject to "human eye" lag or sensor threshold settings.High. Can detect polymorphs and solvates that capillary methods miss.
Sample Size Small (~1-3 mg).Very Small (~1-5 mg), but requires encapsulation.
Suitability for 4,6-Dibromo Routine QC: Best for quick "pass/fail" checks against a standard.Gold Standard: Essential for establishing the primary reference standard and characterizing decomposition.
Key Limitation Cannot easily distinguish between melting and decomposition (browning).Distinguishes melting (endothermic) from decomposition (often exothermic or irregular baseline).
3. Experimental Protocol: The Self-Validating System

Objective: Determine the MP of 4,6-dibromo-5-methoxy-1H-indole while ruling out decomposition and regioisomeric contamination.

Method A: Automated Capillary (Routine QC)

  • Pre-requisite: Sample must be dried to constant weight (vacuum oven, 40°C, 4h) to remove solvent effects.

  • Step 1: Grind the sample to a fine powder. Coarse crystals cause irregular heat transfer.

  • Step 2: Pack 3 capillaries to a height of 3 mm. Crucial: Tapping ensures tight packing; loose packing leads to artificially low onset values.

  • Step 3: Ramp Rate Strategy:

    • Fast Ramp (10°C/min): To find the approximate MP (likely 110-140°C range for the free indole, distinct from the ester's 167°C).

    • Validation Ramp (1.0°C/min): Start 10°C below the approximate MP.

  • Step 4 (Validation): If the range exceeds 2.0°C (e.g., starts melting at 120°C, finishes at 123°C), the batch is rejected for recrystallization.

Method B: DSC (Primary Characterization)

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan System: Hermetically sealed aluminum pans . Why? Halogenated indoles may sublime.[5] A pinhole lid allows sublimation, altering the endotherm. A sealed pan suppresses sublimation, forcing the solid-liquid transition.

  • Protocol:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 200°C.

    • Analysis: Integrate the melting endotherm.

    • Purity Calculation: Use the Van 't Hoff equation (built into DSC software) to calculate purity based on melting point depression (

      
      ).
      
4. Data Interpretation & Reference Standards

Since the specific MP of the free 4,6-dibromo-5-methoxy-1H-indole is often proprietary or batch-dependent in literature (unlike its widely cited ester derivative), you must validate against a Reference Derivative if a primary standard is unavailable.

  • The "Derivative Check": If the MP of the free indole is ambiguous, convert a small aliquot to the ethyl ester (via lithiation/chloroformate or standard coupling).

    • Target: The ethyl ester (4,6-dibromo-5-methoxy-1H-indole-2-carboxylic acid ethyl ester) must melt at 167-169°C [1].

    • If the derivative matches this range, the core scaffold is validated.

Part 3: Visualization & Formatting
Workflow Diagram: The Validation Logic Tree

MP_Validation_Workflow Start Start: Raw 4,6-Dibromo-5-methoxy-1H-indole Dry Step 1: Vacuum Dry (Remove Solvent) Start->Dry Capillary Step 2: Capillary MP (1°C/min) Dry->Capillary Decision1 Range < 2°C? Capillary->Decision1 DSC Step 3: DSC Analysis (Hermetic Pan) Decision1->DSC Yes (Sharp Range) Fail FAIL: Recrystallize Decision1->Fail No (Broad Range) Decomp Check: Endotherm vs Exotherm DSC->Decomp Deriv Step 4: Derivatize to Ethyl Ester Decomp->Deriv Ambiguous/Sublimation Pass PASS: High Purity Certified Decomp->Pass Clean Endotherm CheckEster Ester MP = 167-169°C? Deriv->CheckEster CheckEster->Pass Yes CheckEster->Fail No

Figure 1: Decision matrix for validating the thermal purity of halogenated indoles. Note the derivatization step as a failsafe for ambiguous thermal profiles.

References
  • Palladium-Catalyzed Regioselective Hydrodebromination of Dibromoindoles. Source: Amazon AWS / ResearchGate (Supplementary Data) Context: Confirms the melting point of the ethyl ester derivative (4,6-dibromo-5-methoxy-1H-indole-2-carboxylic acid ethyl ester) at 167-169°C , serving as a critical reference point for scaffold validation. URL:[Link]

  • Melting Point Determination: Principle and Methods. Source: ResolveMass Laboratories Inc. Context: Defines the comparative advantages of Capillary vs. DSC for pharmaceutical intermediates. URL:[Link]

  • Characterization of Halogenated Indoles (General Protocol). Source: National Institutes of Health (NIH) / PubChem Context: General physical property data for methoxy-substituted indoles. URL:[Link]

Sources

Comparative

validating synthetic routes for 4,6-dibromo-5-methoxy-1H-indole production

This guide serves as a technical validation resource for the synthesis of 4,6-dibromo-5-methoxy-1H-indole , a privileged scaffold in the development of antiviral marine alkaloid analogs and serotonin receptor modulators....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for the synthesis of 4,6-dibromo-5-methoxy-1H-indole , a privileged scaffold in the development of antiviral marine alkaloid analogs and serotonin receptor modulators.

Unlike simple indoles, the 4,6-dibromo-5-methoxy substitution pattern presents a unique challenge: the electronic directing effects of the 5-methoxy group compete with the natural reactivity of the pyrrole ring. This guide compares two validated pathways: a De Novo Regioselective Route (Fischer) and a Functionalization Route (Tribromination/Debromination) .

Part 1: Strategic Overview & Route Comparison

The synthesis of this molecule requires navigating the "regioselectivity trap." The 5-methoxy group activates positions 4 and 6 toward electrophilic substitution, but the indole C3 position remains the kinetic favorite.

Comparison Matrix
FeatureRoute A: De Novo Fischer Synthesis Route B: Tribromination-Debromination
Strategy Construct the indole ring after establishing halogen pattern.Modify the indole core after synthesis.
Regiocontrol Absolute . Bromines are locked in the precursor.Conditional . Relies on selective C3-debromination.
Step Count High (5 steps from p-nitroanisole).Low (2 steps from 5-methoxyindole).[1]
Scalability Excellent (Linear, stable intermediates).Moderate (Exothermic bromination, purification required).
Cost Moderate (Reagents are cheap, labor is higher).Low (Starting material is commodity chemical).
Primary Risk Hydrazine stability/toxicity.Over-bromination or incomplete C3-debromination.

Part 2: Route A – The De Novo Approach (Fischer Synthesis)

Recommendation: Use this route for GMP validation or when structural ambiguity is unacceptable. Mechanism: This route leverages the meta-directing power of the nitro group and the ortho-directing power of the methoxy group to lock the bromines at positions 3 and 5 of the aniline before the indole is formed.

Synthetic Workflow (DOT Diagram)

FischerRoute Start p-Nitroanisole Step1 2,6-Dibromo-4-nitroanisole Start->Step1 Br2, Fe, Heat (Electrophilic Aromatic Subst.) Step2 3,5-Dibromo-4-methoxyaniline Step1->Step2 SnCl2 / HCl (Nitro Reduction) Step3 3,5-Dibromo-4-methoxyphenylhydrazine Step2->Step3 1. NaNO2, HCl 2. SnCl2 (Diazotization/Reduction) End 4,6-Dibromo-5-methoxy-1H-indole Step3->End Pyruvic Acid / ZnCl2 (Fischer Cyclization + Decarboxylation)

Figure 1: Step-by-step workflow for the De Novo synthesis, ensuring correct bromine placement prior to cyclization.

Detailed Protocol

Step 1: Bromination of p-Nitroanisole The methoxy group directs incoming bromine to the ortho positions (2 and 6), while the nitro group directs meta (also 2 and 6). This synergy allows for clean dibromination.

  • Reagents: p-Nitroanisole (1 eq), Bromine (2.2 eq), Iron powder (cat.), Acetic Acid.

  • Procedure: Heat mixture to 60°C. Add bromine dropwise. Reflux for 3 hours. Pour into ice water. Recrystallize from ethanol.

  • Validation: NMR should show a singlet for the aromatic protons (symmetry).

Step 2: Selective Reduction to Aniline

  • Reagents:

    
    , Ethanol, HCl.
    
  • Note: Avoid catalytic hydrogenation (

    
    ) as it may cause debromination.
    
  • Product: 3,5-dibromo-4-methoxyaniline. (Note the numbering shift: Amine is now C1, making the bromines C3 and C5).

Step 3: Hydrazine Formation

  • Reagents:

    
    , HCl (
    
    
    
    ), then
    
    
    reduction.
  • Critical Control: Maintain temperature below

    
     during diazotization to prevent phenol formation. Isolate the hydrazine hydrochloride salt immediately.
    

Step 4: Fischer Cyclization

  • Reagents: Pyruvic acid (or acetaldehyde diethyl acetal),

    
     (Lewis Acid).
    
  • Mechanism: The hydrazine condenses with pyruvic acid to form the hydrazone. Heating with

    
     triggers the [3,3]-sigmatropic shift.
    
  • Regioselectivity: Since the hydrazine is symmetric (bromines at 3 and 5), cyclization at either open ortho position (2 or 6) yields the same 4,6-dibromo-5-methoxyindole core.

  • Note: If using pyruvic acid, a decarboxylation step (Cu powder/Quinoline,

    
    ) is required to remove the C2-carboxylic acid.
    

Part 3: Route B – The Functionalization Approach[4]

Recommendation: Use this route for rapid analog generation or small-scale discovery chemistry. Mechanism: Direct bromination of 5-methoxyindole is difficult to control. Instead, we intentionally over-brominate to the tribromo species and then selectively remove the labile C3-bromine.

Reaction Pathway (DOT Diagram)

FunctionalizationRoute Start 5-Methoxyindole Inter 3,4,6-Tribromo-5-methoxyindole Start->Inter 3.2 eq NBS DMF, 0°C -> RT End 4,6-Dibromo-5-methoxy-1H-indole Inter->End Zn dust / AcOH Selective C3-Debromination

Figure 2: The "Over-brominate then Prune" strategy utilizing reactivity differences between pyrrole and benzene ring halogens.

Detailed Protocol

Step 1: Exhaustive Bromination

  • Reagents: 5-Methoxyindole (1 eq), N-Bromosuccinimide (NBS, 3.1 eq), DMF.

  • Procedure: Dissolve indole in DMF at

    
    . Add NBS portion-wise (exothermic). Stir at Room Temperature for 4 hours.
    
  • Observation: The reaction passes through 3-bromo -> 3,4-dibromo -> 3,4,6-tribromo.

  • Validation: TLC will show a non-polar spot. Mass spec will show the characteristic tribromo isotope pattern (

    
    ).
    

Step 2: Regioselective C3-Debromination

  • Reagents: Zinc dust (activated), Glacial Acetic Acid.

  • Mechanism: The C-Br bond at position 3 (pyrrole ring) is significantly more electron-deficient and labile than the aryl C-Br bonds at 4 and 6. Zinc insertion occurs preferentially at C3.

  • Procedure: Suspend the tribromoindole in acetic acid. Add Zn dust. Stir at room temperature. Monitor strictly by TLC (approx 1-2 hours).

  • Stop Condition: Quench immediately upon disappearance of starting material to prevent loss of aryl bromines.

Part 4: Experimental Validation Data

The following data points serve as quality control benchmarks for the final product (4,6-dibromo-5-methoxy-1H-indole).

Analytical MethodExpected SignalInterpretation
1H NMR (DMSO-d6)

11.2 (br s, 1H)
Indole NH

7.65 (s, 1H)
H-7 (Para to OMe, Meta to Br). Must be a singlet.

7.40 (t, 1H)
H-2 (Pyrrole). Doublet or Triplet depending on coupling.

6.45 (m, 1H)
H-3 (Pyrrole).

3.85 (s, 3H)
Methoxy group.
13C NMR ~115 ppm, 112 ppmC4 and C6 carbons (shifted upfield due to Br).
Mass Spectrometry M+ (303), M+2 (305), M+4 (307)1:2:1 ratio confirms two bromine atoms.

Critical impurity to watch:

  • In Route A: 4-bromo-5-methoxyindole (incomplete bromination of precursor).

  • In Route B: 3,4,6-tribromoindole (incomplete reduction) or 4-bromo-5-methoxyindole (over-reduction).

References

  • Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate. Heterocycles. (1992).[1] Validates the directing effects of methoxy groups on indole bromination. 1[1][2][3][4]

  • A concise and regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid. Synthetic Communications. (2020).[5] Demonstrates the stability of the 6-bromo-5-methoxy motif. 5

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. (2015). Reviews Fischer indole synthesis applications for polysubstituted indoles. 6[1][6][2][3][4][7]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Discusses limitations of direct functionalization vs cyclization. 8[1][2][3][4]

  • Preparation method of 5-methoxyindole. Google Patents. Provides baseline conditions for handling the 5-methoxyindole core. 9[1][6][2][3][4][5][7][10][11][12]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 4,6-dibromo-5-methoxy-1H-indole

Understanding the Risks: A Profile of Substituted Indoles Substituted indoles, particularly those with halogen atoms, often present a range of potential health hazards. Based on data from similar compounds, 4,6-dibromo-5...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Profile of Substituted Indoles

Substituted indoles, particularly those with halogen atoms, often present a range of potential health hazards. Based on data from similar compounds, 4,6-dibromo-5-methoxy-1H-indole should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is also likely to cause irritation to the skin, eyes, and respiratory system.[1][4][5][6] Therefore, a comprehensive PPE strategy is not just recommended, but essential.

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards relies on a multi-layered approach, with PPE serving as the final and critical barrier between the researcher and the chemical. The selection of PPE should always be informed by a thorough risk assessment of the specific procedures being undertaken.

Engineering Controls: Your First Line of Defense

Before considering PPE, it is crucial to implement appropriate engineering controls. All handling of 4,6-dibromo-5-methoxy-1H-indole, especially when in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The work surface should be covered with absorbent, disposable bench paper to contain any potential spills.[7]

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 4,6-dibromo-5-methoxy-1H-indole in various laboratory scenarios.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Solution Handling (<50 mL) Safety glasses with side shieldsDouble-gloving with nitrile glovesFully buttoned laboratory coatNot generally required within a fume hood
Weighing and Solid Handling Safety gogglesDouble-gloving with nitrile glovesFully buttoned laboratory coatN95 respirator recommended, even within a fume hood, to prevent inhalation of fine particulates
Large-Volume Solution Handling (>50 mL) or Reactions Face shield over safety gogglesDouble-gloving with nitrile glovesChemical-resistant apron over a laboratory coatRecommended if there is any risk of aerosol generation outside of a fume hood
Spill Cleanup Face shield over safety gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or disposable coverallsAir-purifying respirator (APR) with organic vapor cartridges
Eye and Face Protection

Given the potential for eye irritation, appropriate eye and face protection is mandatory.[1][5][8]

  • Safety Glasses: At a minimum, safety glasses with side shields that conform to EN166 or equivalent standards should be worn for all procedures.

  • Safety Goggles: For tasks with a higher risk of splashes or aerosol generation, such as when handling the solid or preparing solutions, chemical splash goggles are required.[9]

  • Face Shield: When handling larger quantities or during procedures with a significant splash risk, a face shield should be worn in conjunction with safety goggles for full facial protection.[3][10]

Hand Protection

To prevent skin contact and absorption, chemically resistant gloves are essential.[11][12]

  • Nitrile Gloves: Double-gloving with nitrile gloves provides excellent protection for most routine handling.[7] Gloves should be inspected for any signs of degradation or puncture before use.

  • Changing Gloves: Contaminated gloves must be changed immediately. It is good practice to change gloves regularly, approximately every 30 to 60 minutes, during extended procedures.[13] Proper glove removal technique, without touching the outer surface, is crucial to avoid cross-contamination.[3]

Body Protection

Protecting the body from potential splashes and contamination is a critical component of laboratory safety.

  • Laboratory Coat: A clean, fully buttoned laboratory coat is the minimum requirement for all work with this compound.[7]

  • Chemical-Resistant Apron/Suit: For procedures with a higher risk of exposure, such as large-scale reactions or spill cleanup, a disposable chemical-resistant apron or suit should be worn over the lab coat.[7][9]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[7]

Respiratory Protection

Inhalation of airborne particles or vapors must be prevented.

  • Fume Hood: As a primary engineering control, all operations that may generate dust or aerosols should be performed in a certified chemical fume hood.[7]

  • Respirator: When handling the solid compound, especially during weighing, an N95 or higher-rated respirator is recommended to minimize the risk of inhaling fine particles. For spill response outside of a fume hood, an air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[7][13]

Procedural Guidance: Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is vital to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Suit: Put on the laboratory coat or disposable suit, ensuring it is fully fastened.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of gloves, followed by the second pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Doffing Sequence:
  • Outer Gloves: Remove the outer pair of gloves using a proper technique to avoid touching the contaminated surface.

  • Lab Coat/Suit: Remove the lab coat or suit by rolling it outwards, away from the body.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans

Handling Procedures:
  • Always work in a well-ventilated area, preferably a chemical fume hood.[8]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the laboratory.[14]

  • Wash hands thoroughly after handling the compound.[1][14]

Waste Disposal:
  • All solid waste contaminated with 4,6-dibromo-5-methoxy-1H-indole, including gloves, bench paper, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.[15]

  • Contaminated solutions should be collected in a separate, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[16]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_ppe_details Required PPE Start Start: Handling 4,6-dibromo-5-methoxy-1H-indole Task Identify Experimental Task Start->Task LowVolume Low-Volume Solution Handling Task->LowVolume <50 mL solution Weighing Weighing Solid Task->Weighing Solid form LargeVolume Large-Volume Handling / Reaction Task->LargeVolume >50 mL solution or reaction Spill Spill Cleanup Task->Spill Accidental release PPE_Low Safety Glasses Double Nitrile Gloves Lab Coat LowVolume->PPE_Low PPE_Weighing Safety Goggles Double Nitrile Gloves Lab Coat N95 Respirator Weighing->PPE_Weighing PPE_Large Face Shield & Goggles Double Nitrile Gloves Chemical Apron over Lab Coat LargeVolume->PPE_Large PPE_Spill Face Shield & Goggles Heavy-Duty Gloves Chemical Suit APR with Organic Vapor Cartridges Spill->PPE_Spill

Caption: PPE selection workflow for handling 4,6-dibromo-5-methoxy-1H-indole.

By adhering to these guidelines, researchers can confidently and safely handle 4,6-dibromo-5-methoxy-1H-indole, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Benchchem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.
  • Apollo Scientific. 1H-Indole-3-carboxylic acid.
  • Sdfine. INDOLE-3-BUTYRIC ACID.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • Great Plains Center for Agricultural Health. EQUIPMENT.
  • Fisher Scientific. (2025, December 18). 6 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Indole Detection Reagent - Safety Data Sheet.
  • CDH Fine Chemical. INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cole-Parmer. Material Safety Data Sheet.
  • (2025, October 23). How to Choose PPE for Chemical Work.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, March 4). HE-7586 p.1 - Safety Data Sheet.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • KDHE. waste chemical disposal guidance for schools.

Sources

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